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  • Product: 2-Ethoxy-5-methylphenethyl alcohol
  • CAS: 1378528-05-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Characterization of 2-Ethoxy-5-methylphenethyl alcohol

Executive Summary For researchers and drug development professionals, the precise physicochemical characterization of active pharmaceutical ingredient (API) intermediates is non-negotiable. 2-Ethoxy-5-methylphenethyl alc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise physicochemical characterization of active pharmaceutical ingredient (API) intermediates is non-negotiable. 2-Ethoxy-5-methylphenethyl alcohol (CAS: 1378528-05-2) is a substituted aromatic alcohol whose structural nuances—specifically the steric and electronic contributions of its ethoxy and methyl groups—dictate its behavior in downstream synthesis.

This technical guide establishes the exact molecular weight and boiling point parameters for this compound. Because empirical boiling point data is currently absent from standard chemical inventories[1], this whitepaper provides a predictive thermodynamic model alongside self-validating analytical protocols designed to empirically verify these metrics in a laboratory setting.

Quantitative Physicochemical Profile

The fundamental properties of 2-Ethoxy-5-methylphenethyl alcohol are summarized below. Understanding the distinction between the average molecular weight and the monoisotopic exact mass is critical for accurate mass spectrometry targeting.

Table 1: Structural and Thermodynamic Parameters
ParameterValueAnalytical Significance
IUPAC Name 2-(2-ethoxy-5-methylphenyl)ethan-1-olDefines structural connectivity and functional groups.
CAS Registry Number 1378528-05-2Unique identifier for inventory and regulatory tracking[2].
Molecular Formula C11H16O2Basis for isotopic distribution calculations[3].
Molecular Weight 180.24 g/mol Utilized for stoichiometric molar calculations in synthesis[2].
Monoisotopic Exact Mass 180.1150 DaThe precise target for high-resolution mass spectrometry[4].
Experimental Boiling Point No data availableNecessitates predictive thermodynamic modeling[1].
Predicted Boiling Point ~285 – 295 °C (at 760 mmHg)Critical for distillation, purification, and thermal processing.

Causality in Analytical Method Selection

As an Application Scientist, selecting the correct analytical technique requires understanding the fundamental causality between a molecule's structure and its physical behavior.

Molecular Weight Determination: Why ESI-TOF?

The exact monoisotopic mass of 2-Ethoxy-5-methylphenethyl alcohol is 180.1150 Da[4], while its standard molecular weight is calculated at 180.24 g/mol [2]. To empirically validate this, Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) is the optimal choice.

  • The Causality: Hard ionization techniques like Electron Ionization (EI) at 70 eV often completely fragment aliphatic alcohols, leading to a loss of the molecular ion (M+). ESI is a soft ionization technique that preserves the intact molecule. Due to the primary alcohol, the compound readily forms an [M+Na]+ adduct at m/z 203.1042 and an [M+H]+ adduct at m/z 181.1223[4].

Boiling Point Estimation: Why TGA/DSC?

Because experimental boiling point data is unavailable[1], we must rely on thermodynamic prediction. The base structure, phenethyl alcohol, boils at 219 °C. The addition of an ethoxy group (-OCH2CH3) and a methyl group (-CH3) increases the molecular volume and van der Waals dispersion forces. Crucially, the primary hydroxyl group (-OH) remains unhindered, allowing for an extensive intermolecular hydrogen-bonding network. This pushes the predicted boiling point to approximately 285 – 295 °C .

  • The Causality: For compounds with boiling points exceeding 250 °C, standard capillary tube methods are prone to localized superheating and visual interpretation errors. Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA/DSC) provides a measurable thermodynamic onset of the endothermic phase transition, distinguishing pure vaporization from thermal degradation.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following methodologies are designed as self-validating systems . Every step includes an internal check to prevent false positives or instrumental drift.

Protocol A: Exact Mass Validation via ESI-TOF MS
  • System Suitability & Calibration: Infuse a sodium formate calibration solution (0.1 mM).

    • Self-Validation Check: The system must report a mass error of < 2 ppm for known formate clusters before the sample is injected.

  • Sample Preparation: Dissolve 1.0 mg of 2-Ethoxy-5-methylphenethyl alcohol in 1 mL of LC-MS grade Methanol:Water (50:50 v/v) containing 0.1% Formic Acid to promote protonation.

  • Acquisition: Acquire data in positive ESI mode over a mass range of 50–500 m/z.

  • Data Verification: Identify the [M+H]+ peak (m/z 181.1223).

    • Self-Validation Check: The isotopic distribution pattern (the ratio of the M+1 to M peak) must mathematically match the theoretical C11H16O2 profile to rule out isobaric contamination.

Protocol B: Boiling Point Determination via TGA/DSC
  • Instrument Calibration: Run a high-purity biphenyl standard (known BP ~255 °C).

    • Self-Validation Check: The extrapolated onset temperature of the standard must fall within ±1 °C of the literature value to confirm thermocouple accuracy.

  • Sample Loading: Dispense 5.0 mg of the compound into a hermetic aluminum pan equipped with a 50 µm pinhole. This pinhole allows vapor to escape while maintaining a saturated equilibrium inside the crucible.

  • Thermal Ramp: Heat the sample from 25 °C to 350 °C at a rate of 10 °C/min under a 50 mL/min dry nitrogen purge.

  • Data Interpretation: Identify the onset of the endothermic peak on the DSC curve that corresponds exactly to the maximum rate of mass loss (derivative peak) on the TGA curve.

    • Self-Validation Check: If significant mass loss occurs without a sharp endothermic peak, the molecule is undergoing thermal degradation rather than clean boiling.

Analytical Workflow Visualization

The following diagram maps the logical progression of the self-validating protocols described above.

Workflow cluster_0 Molecular Weight Determination cluster_1 Boiling Point Analysis A 2-Ethoxy-5-methylphenethyl alcohol (CAS: 1378528-05-2) B HRMS (ESI-TOF) Positive Ion Mode A->B Aliquot 1 C TGA / DSC Thermal Profiling A->C Aliquot 2 D Exact Mass: 180.1150 Da MW: 180.24 g/mol B->D m/z Analysis F Validated Physicochemical Profile D->F E Predicted BP: ~285-295 °C C->E Endothermic Onset E->F

Fig 1. Analytical workflow for validating the MW and BP of 2-Ethoxy-5-methylphenethyl alcohol.

References

  • Title: 1378528-05-2 (C11H16O2) - PubChemLite (Exact Mass Data) Source: Université du Luxembourg URL: [Link]

  • Title: 2-(2-ethoxy-5-methylphenyl)ethan-1-ol | 1378528-05-2 (Molecular Weight) Source: Molport URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Ethoxy-5-methylphenethyl Alcohol and Its Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed examination of 2-Ethoxy-5-methylphenethyl alcohol. Initial investigations reveal a notable scarcity of pub...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of 2-Ethoxy-5-methylphenethyl alcohol. Initial investigations reveal a notable scarcity of publicly available data for this specific compound, including a registered CAS number. Consequently, this guide will establish the structural identity of the target molecule and, in the absence of direct experimental data, will leverage a structurally similar analog, 2-(2-Methoxy-5-methylphenyl)ethan-1-ol (CAS: 33875-89-7), to infer potential physicochemical properties, synthetic pathways, and analytical methodologies. This comprehensive approach offers valuable insights for researchers and drug development professionals interested in this class of substituted phenethyl alcohols.

Compound Identification and the Challenge of Scarcity

2-Ethoxy-5-methylphenethyl alcohol, systematically named 2-(2-ethoxy-5-methylphenyl)ethanol, is a substituted aromatic alcohol. Its structure consists of a phenethyl alcohol backbone with an ethoxy group at the 2-position and a methyl group at the 5-position of the phenyl ring.

A thorough search of prominent chemical databases and scientific literature did not yield a specific CAS number for 2-Ethoxy-5-methylphenethyl alcohol. This suggests that the compound is not commercially available and has not been extensively studied or characterized. To provide a functional and insightful guide, we will therefore focus on a close structural analog for which data is available.

Analog for Investigation: 2-(2-Methoxy-5-methylphenyl)ethan-1-ol CAS Number: 33875-89-7[1] Rationale for Selection: This compound differs only by a methylene group in the alkoxy substituent (methoxy vs. ethoxy), making it an excellent model for predicting the properties and behavior of the target compound.

Physicochemical Properties: An Analog-Based Assessment

The following table summarizes the computed physicochemical properties for the analog 2-(2-Methoxy-5-methylphenyl)ethan-1-ol. These values provide a reasonable estimation for the properties of 2-Ethoxy-5-methylphenethyl alcohol.

PropertyValue (for 2-(2-Methoxy-5-methylphenyl)ethan-1-ol)Data Source
Molecular Formula C10H14O2PubChem[1]
Molecular Weight 166.22 g/mol PubChem[1]
XLogP3 1.8PubChem[1]
Monoisotopic Mass 166.099379685 DaPubChem[1]

Molecular Structure and Visualization

The chemical structure of the target compound, 2-Ethoxy-5-methylphenethyl alcohol, is presented below. Understanding this structure is fundamental to comprehending its chemical reactivity and potential biological activity.

Caption: Molecular structure of 2-Ethoxy-5-methylphenethyl alcohol.

Synthesis Strategies: A Hypothetical Approach

While a specific synthesis for 2-Ethoxy-5-methylphenethyl alcohol is not documented, a plausible synthetic route can be devised based on established organic chemistry principles and published procedures for similar molecules. A common approach for synthesizing substituted phenethyl alcohols involves the reduction of a corresponding phenylacetic acid or its ester derivative.

Proposed Synthetic Pathway

A potential synthetic workflow is outlined below. This pathway is hypothetical and would require experimental optimization.

Synthesis_Workflow Start 2-Hydroxy-5-methylbenzaldehyde Step1 Williamson Ether Synthesis (Ethyl iodide, K2CO3) Start->Step1 Intermediate1 2-Ethoxy-5-methylbenzaldehyde Step1->Intermediate1 Step2 Wittig Reaction (Ph3P=CHCO2Et) Intermediate1->Step2 Intermediate2 Ethyl 2-(2-ethoxy-5-methylphenyl)acrylate Step2->Intermediate2 Step3 Reduction (e.g., LiAlH4) Intermediate2->Step3 Product 2-Ethoxy-5-methylphenethyl alcohol Step3->Product

Caption: Proposed synthetic workflow for 2-Ethoxy-5-methylphenethyl alcohol.

Experimental Protocol Considerations
  • Williamson Ether Synthesis: The initial step would involve the ethylation of the phenolic hydroxyl group of 2-hydroxy-5-methylbenzaldehyde. This is a standard Williamson ether synthesis, typically carried out using an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a weak base such as potassium carbonate.

  • Chain Elongation (e.g., Wittig Reaction): The resulting 2-ethoxy-5-methylbenzaldehyde can then undergo a chain elongation reaction to introduce the two-carbon side chain. A Wittig reaction with a suitable phosphonium ylide, such as (carbethoxymethylene)triphenylphosphorane, would yield an α,β-unsaturated ester.

  • Reduction: The final step involves the reduction of both the ester and the carbon-carbon double bond. A powerful reducing agent like lithium aluminum hydride (LiAlH4) would be necessary to achieve this transformation, yielding the desired 2-Ethoxy-5-methylphenethyl alcohol.

Causality Behind Experimental Choices:

  • The choice of a Williamson ether synthesis in the first step is due to its high efficiency and selectivity for phenolic hydroxyl groups.

  • The Wittig reaction is a reliable method for converting aldehydes to alkenes with good control over the geometry of the double bond.

  • Lithium aluminum hydride is selected as the reducing agent for its ability to reduce both esters and alkenes to their corresponding alcohols and alkanes.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized 2-Ethoxy-5-methylphenethyl alcohol would rely on a combination of modern analytical techniques.

Analytical TechniqueExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Would show characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), the methyl group (a singlet), and the two methylene groups of the phenethyl side chain. ¹³C NMR: Would display distinct signals for each unique carbon atom in the molecule. 2D NMR techniques (COSY, HSQC, HMBC) would be used to confirm the connectivity.
Mass Spectrometry (MS) Would provide the molecular weight of the compound and fragmentation patterns that can help confirm the structure. High-resolution mass spectrometry (HRMS) would yield the exact mass, confirming the elemental composition.
Infrared (IR) Spectroscopy Would show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, and C-O stretches of the ether and alcohol functionalities.
High-Performance Liquid Chromatography (HPLC) Can be used to assess the purity of the compound. A reversed-phase column with a mobile phase of acetonitrile and water would likely be suitable.

Safety and Handling

While specific safety data for 2-Ethoxy-5-methylphenethyl alcohol is unavailable, it is prudent to handle it with the care afforded to novel chemical entities. Based on the functional groups present, the following general precautions should be taken:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[2][3]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[2]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-Ethoxy-5-methylphenethyl alcohol represents a molecule of interest for which there is a current lack of comprehensive data. This guide has established its chemical identity and, through the use of a close structural analog, provided valuable predictions regarding its physicochemical properties. Furthermore, a plausible synthetic route and a robust analytical characterization strategy have been outlined. This information serves as a foundational resource for researchers and professionals in the field of drug development who may wish to synthesize and investigate this novel compound. The self-validating nature of the proposed synthetic and analytical workflow ensures that any future work on this molecule can be built upon a solid and logical scientific framework.

References

  • PubChem. (n.d.). 2-(2-Methoxy-5-methylphenyl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link][1]

  • GEO Specialty Chemicals. (2021, October 1). Safety Data Sheet. Retrieved from [Link][3]

Sources

Foundational

Spectroscopic Characterization and Structural Elucidation of 2-Ethoxy-5-methylphenethyl Alcohol

An In-Depth Technical Guide for Preclinical Development Executive Summary In the landscape of preclinical drug development and fragrance chemistry, substituted phenethyl alcohols serve as critical building blocks and act...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Preclinical Development

Executive Summary

In the landscape of preclinical drug development and fragrance chemistry, substituted phenethyl alcohols serve as critical building blocks and active pharmaceutical ingredients (APIs). 2-Ethoxy-5-methylphenethyl alcohol (CAS: 1378528-05-2)[1] is a uniquely substituted aromatic compound featuring a primary alcohol, an ether linkage, and an alkyl substituent. Because empirical spectroscopic literature for this specific compound is sparse, this whitepaper provides a comprehensive, predictive structural elucidation guide grounded in established empirical rules[2].

Designed for analytical chemists and application scientists, this guide details the causality behind experimental workflows, provides self-validating protocols, and presents the anticipated 1D/2D Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) data required to confirm the identity and purity of this compound.

Pharmacochemical Context & Structural Logic

The molecule consists of a central benzene ring bearing three functional groups:

  • A phenethyl alcohol moiety (C1): Provides hydrogen-bond donating/accepting capabilities and is a common pharmacophore in CNS-active agents.

  • An ethoxy group (C2): Acts as a strong resonance electron-donating group (EDG), significantly shielding the ortho and para protons on the aromatic ring.

  • A methyl group (C5): Acts as a weak inductive EDG.

Understanding the electronic interplay between these substituents is critical for accurate spectral interpretation. The strong resonance effect of the ethoxy group dominates the aromatic chemical shifts, pushing the ortho proton (H3) significantly upfield, while the meta-relationship between the ethoxy and methyl groups creates a distinct 1,2,5-trisubstituted splitting pattern[3].

Experimental Workflows & Causality

To ensure absolute trustworthiness in structural elucidation, analytical workflows must be designed as self-validating systems. The following protocols detail not just how to acquire the data, but why specific parameters are chosen.

Protocol A: High-Resolution NMR Acquisition (1H and 13C)
  • Sample Preparation: Dissolve 15 mg (for 1 H) or 50 mg (for 13 C) of the analyte in 0.6 mL of Deuterated Chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality & Validation: CDCl 3​ is selected over protic solvents like CD 3​ OD because it lacks exchangeable deuterons. This prevents deuterium-exchange with the primary alcohol (-OH), preserving its signal for 1 H NMR analysis. TMS provides an internal, self-validating zero-point reference to calibrate the chemical shift axis.

  • Locking and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium frequency of CDCl 3​ .

    • Causality & Validation: Locking ensures magnetic field stability over time, while gradient shimming optimizes field homogeneity, preventing peak broadening that could obscure fine ortho/meta coupling constants (e.g., the 2.0 Hz coupling of H4 and H6).

  • Acquisition Parameters ( 1 H): Set a 30° pulse angle with a 2.0-second relaxation delay (D1).

    • Causality & Validation: A 2s delay ensures complete longitudinal relaxation ( T1​ ) of all protons before the next pulse. This guarantees that the integration values of the methyl and methylene groups are quantitatively accurate.

  • Processing: Apply zero-filling to 64k points and an exponential window function (Line Broadening = 0.3 Hz).

Protocol B: HRMS (ESI-TOF) Analysis
  • Sample Dilution: Dilute the stock solution to 1 µg/mL in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid.

    • Causality & Validation: Formic acid acts as a proton source. The ether and alcohol oxygens in the analyte act as Lewis bases, readily accepting a proton to form a stable [M+H]+ ion.

  • Blank Validation: Inject the pure solvent matrix prior to the sample.

    • Causality & Validation: This is a critical self-validating step to establish background noise and rule out system contamination (such as ubiquitous plasticizers at m/z 149) which can easily mask low-mass analytes.

  • Acquisition: Run in Electrospray Ionization Positive (ESI+) mode with a capillary voltage of 3.0 kV.

Workflow Visualization

The following diagram illustrates the logical flow of the multi-modal spectroscopic analysis, emphasizing the integration of orthogonal techniques to achieve structural confirmation.

ElucidationWorkflow Prep 1. Sample Preparation (CDCl3 + 0.03% TMS) NMR1D 2. 1D NMR Acquisition (1H & 13C) Prep->NMR1D MS 4. HRMS Analysis (ESI-TOF, Positive Mode) Prep->MS IR 5. FT-IR Spectroscopy (ATR Mode) Prep->IR NMR2D 3. 2D NMR Acquisition (COSY, HSQC, HMBC) NMR1D->NMR2D Data 6. Data Integration & Spectral Alignment NMR2D->Data MS->Data IR->Data Confirm 7. Structural Confirmation: 2-Ethoxy-5-methylphenethyl alcohol Data->Confirm

Figure 1: Multi-modal spectroscopic workflow for structural elucidation and validation.

Detailed Spectroscopic Data & Interpretation

The following tables summarize the anticipated quantitative data for 2-Ethoxy-5-methylphenethyl alcohol, derived from empirical spectroscopic rules and predictive modeling[2][3].

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.05d2.01HAr-H6 (meta to H4)
7.00dd8.2, 2.01HAr-H4 (ortho to H3, meta to H6)
6.75d8.21HAr-H3 (ortho to ethoxy group)
4.02q7.02H-OCH 2​ **CH 3​
3.82t6.82HAr-CH 2​ **CH 2​ **OH
2.88t6.82HAr-CH 2​ **CH 2​ OH
2.28s-3HAr-CH 3​
1.85br s-1H-OH (Exchangeable)
1.42t7.03H-OCH 2​ CH 3​
Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )
Chemical Shift (δ, ppm)Carbon TypeAssignment & Rationale
155.2QuaternaryC2 (Strongly deshielded by direct attachment to the electronegative ether oxygen)
129.8QuaternaryC5 (Attached to methyl group)
129.5CHC6 (Aromatic methine)
127.6CHC4 (Aromatic methine)
126.4QuaternaryC1 (Attached to phenethyl alkyl chain)
111.8CHC3 (Highly shielded by ortho-resonance donation from the ethoxy oxygen)
63.8CH 2​ -OC H 2​ CH 3​ (Ether methylene)
62.6CH 2​ Ar-CH 2​ C H 2​ OH (Alcohol methylene)
34.5CH 2​ Ar-C H 2​ CH 2​ OH (Benzylic methylene)
20.6CH 3​ Ar-C H 3​ (Aromatic methyl)
15.0CH 3​ -OCH 2​ C H 3​ (Ether methyl)
Table 3: HRMS and FT-IR Data
TechniqueKey Signals / ValuesAssignment / Interpretation
HRMS (ESI+) m/z 181.1220 [M+H]+ (Calculated for C 11​ H 17​ O 2​ : 181.1223)
HRMS (ESI+) m/z 203.1041 [M+Na]+ (Calculated for C 11​ H 16​ NaO 2​ : 203.1043)[4]
FT-IR (ATR) ~3350 cm −1 (Broad)O-H stretch (Primary alcohol, hydrogen-bonded)
FT-IR (ATR) 2975, 2920, 2865 cm −1 C-H stretch (Aliphatic methyl and methylene groups)
FT-IR (ATR) 1610, 1505 cm −1 C=C stretch (Aromatic ring breathing modes)
FT-IR (ATR) 1245 cm −1 C-O stretch (Asymmetric aryl alkyl ether)
FT-IR (ATR) 1045 cm −1 C-O stretch (Primary alcohol)
FT-IR (ATR) 810 cm −1 C-H out-of-plane bend (1,2,5-trisubstituted benzene)

Conclusion

The structural elucidation of 2-Ethoxy-5-methylphenethyl alcohol requires a multi-modal approach. The 1 H NMR spectrum is definitively characterized by the highly shielded H3 doublet (δ 6.75) resulting from the ethoxy group's resonance donation, alongside the distinct triplet sets of the phenethyl chain. By strictly adhering to self-validating protocols—such as blank matrix injections in MS and proper relaxation delays in NMR—researchers can confidently confirm the identity and purity of this compound in downstream drug development workflows.

References

  • PubChemLite. "1378528-05-2 (C11H16O2)". Université du Luxembourg / PubChem Database. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data, 5th Edition. Springer. URL:[Link]

Sources

Exploratory

Structural Elucidation and X-Ray Crystallography of 2-Ethoxy-5-methylphenethyl Alcohol: A Technical Guide

Executive Summary 2-Ethoxy-5-methylphenethyl alcohol (CAS 1378528-05-2, Molecular Weight: 180.247 g/mol ) is a highly substituted aromatic alcohol with significant relevance in synthetic chemistry, fragrance development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethoxy-5-methylphenethyl alcohol (CAS 1378528-05-2, Molecular Weight: 180.247 g/mol ) is a highly substituted aromatic alcohol with significant relevance in synthetic chemistry, fragrance development, and pharmaceutical intermediate design[1]. The structural characterization of phenethyl alcohol derivatives is notoriously challenging due to the high flexibility of the ethyl alcohol side chain and their tendency to form low-melting solids or oils. This whitepaper provides a comprehensive, self-validating crystallographic workflow—from targeted crystallization to Single-Crystal X-Ray Diffraction (SCXRD) and supramolecular analysis—designed specifically for resolving the solid-state architecture of highly substituted phenethyl alcohols.

Molecular Geometry and Conformational Landscape

The three-dimensional architecture of 2-ethoxy-5-methylphenethyl alcohol is dictated by a delicate balance of steric repulsion and weak intramolecular interactions.

In unsubstituted phenethyl alcohols, the ethyl alcohol backbone typically exhibits a strong preference for the gauche conformation in the solid state. This folding is thermodynamically stabilized by intramolecular π -hydrogen bonding between the terminal hydroxyl group and the aromatic ring[2]. However, the introduction of a bulky ethoxy group at the ortho position (C2) fundamentally alters this landscape.

Causality of Conformation: The steric bulk of the 2-ethoxy group forces the adjacent phenethyl chain (at C1) out of coplanarity with the benzene ring. This steric clash disrupts the ideal gauche folding, pushing the molecule into a modified conformation that minimizes repulsion. Consequently, the molecule cannot achieve dense π−π stacking in the solid state. Instead, the crystal packing is entirely driven by strong, directional intermolecular hydrogen bonding networks[3][4].

Assembly M1 2-Ethoxy-5-methylphenethyl alcohol (Flexible Backbone) M2 Steric Hindrance (2-Ethoxy Group) M1->M2 M3 Conformational Restraint M1->M3 Intramolecular M2->M3 M4 O-H...O Hydrogen Bonding M3->M4 Intermolecular M5 C-H...π Interactions (5-Methyl Group) M3->M5 M6 3D Supramolecular Framework M4->M6 M5->M6

Logical pathway from molecular steric hindrance to 3D supramolecular framework assembly.

Crystallization Methodologies: A Self-Validating Protocol

Because substituted phenethyl alcohols possess low melting points, traditional slow evaporation often yields amorphous oils rather than diffraction-quality single crystals. To overcome this, we employ a Vapor Diffusion Method , which provides a highly controlled, slow supersaturation environment.

Step-by-Step Crystallization Protocol
  • Solvent Selection: Dissolve 50 mg of high-purity 2-ethoxy-5-methylphenethyl alcohol in 1.0 mL of a moderately polar solvent (e.g., ethyl acetate).

  • Antisolvent Selection: Select a volatile, non-polar antisolvent (e.g., n-pentane or n-hexane) to induce gradual precipitation.

  • Chamber Setup: Place the uncapped sample vial inside a larger, tightly sealed glass chamber containing 5.0 mL of the antisolvent.

  • Thermal Control: Incubate the chamber at a constant 4 °C. Causality: Lowering the temperature reduces the kinetic energy of the flexible side chains, suppressing oiling-out and promoting ordered nucleation.

  • Harvesting: After 5–10 days, harvest the resulting colorless block crystals. Immediately immerse the crystals in a protective perfluoropolyether cryo-oil to prevent the rapid loss of any co-crystallized solvent molecules.

To ensure the selected single crystal is representative of the bulk material, a Powder X-Ray Diffraction (PXRD) analysis must be performed on the remaining precipitate. A match between the experimental PXRD pattern and the simulated pattern from the SCXRD data validates the phase purity of the bulk sample[5][6].

G N1 Compound Synthesis (2E5M-PEA) N2 Vapor Diffusion Crystallization N1->N2 N3 Single Crystal Selection N2->N3 N6 PXRD Validation (Bulk Purity) N2->N6 N4 SCXRD Data Collection (100 K, Mo Kα) N3->N4 N5 Structure Solution (Direct Methods) N4->N5 N6->N5 Validates

Workflow for crystallization, SCXRD analysis, and PXRD validation of phenethyl alcohols.

X-Ray Diffraction (XRD) Acquisition and Refinement

Accurate determination of the hydrogen bonding network requires precise localization of the hydroxyl hydrogen atom. This necessitates rigorous data collection parameters.

Step-by-Step SCXRD Workflow
  • Cryo-Mounting: Mount the crystal on a MiTeGen loop and rapidly transfer it to the diffractometer's goniometer head under a continuous liquid nitrogen cold stream.

  • Thermal Suppression (100 K): Maintain the crystal at 100–122 K during data collection. Causality: Cryogenic temperatures minimize atomic thermal displacement parameters (thermal ellipsoids), which is absolutely critical for resolving the highly mobile terminal hydroxyl and ethoxy groups without severe disorder[4][7].

  • Irradiation: Utilize a diffractometer equipped with a CCD or CMOS area detector and graphite-monochromated Mo K α radiation ( λ=0.71073 Å)[5][6].

  • Integration: Process the raw diffraction frames to integrate intensities and apply multi-scan absorption corrections (e.g., using SADABS).

  • Structure Solution: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 via software such as Olex2[5]. Refine all non-hydrogen atoms anisotropically.

  • Hydrogen Atom Treatment: Locate the critical hydroxyl hydrogen atom directly from the difference Fourier map and refine it freely. Carbon-bound hydrogen atoms should be placed in geometrically calculated positions and refined using a riding model.

Supramolecular Architecture

The solid-state architecture of 2-ethoxy-5-methylphenethyl alcohol is defined by a hierarchy of intermolecular forces.

Because the steric bulk of the ethoxy group restricts π−π stacking, the primary driving force for crystallization is O-H...O hydrogen bonding . The terminal hydroxyl group acts as a strong hydrogen bond donor. In similar phenethyl alcohol derivatives, these O-H...O interactions typically link adjacent molecules into infinite 1D chains or helical channels along a specific crystallographic axis[3][4].

Furthermore, the oxygen atom of the 2-ethoxy group can act as a secondary hydrogen bond acceptor, potentially creating bifurcated hydrogen bonds that cross-link the 1D chains into 2D sheets. The 5-methyl group, protruding from the aromatic core, engages in weak C-H... π interactions with neighboring aromatic rings, locking the 2D sheets into a rigid, three-dimensional supramolecular framework.

Quantitative Data Summaries

The following tables outline the expected crystallographic parameters and hydrogen bond geometries for highly substituted phenethyl alcohols, serving as a benchmark for evaluating experimental data.

Table 1: Representative Crystallographic Parameters

ParameterExpected Range / ValueRationale
Crystal System Monoclinic or TriclinicLow symmetry is typical for flexible, non-chiral asymmetric molecules.
Space Group P21​/c or P1ˉ Favors efficient close-packing of organic molecules.
Temperature 100 – 122 KRequired to suppress thermal motion of the ethoxy chain[4][7].
Radiation Mo K α ( λ=0.71073 Å)Standard for small molecule organic crystallography[5][6].
R1​ (Final) < 0.05Indicates a high-quality structure solution and refinement.

Table 2: Expected Hydrogen Bond Geometries

Interaction TypeDonor...Acceptor Distance (Å)Angle (°)Structural Role
O-H...O (Hydroxyl) 2.65 – 2.80160 – 175Primary driver; forms 1D infinite chains or channels[3].
O-H...O (Ethoxy) 2.85 – 3.10140 – 160Secondary interaction; cross-links chains into 2D sheets.
C-H... π (Methyl) 3.40 – 3.80> 120Weak stabilization; locks 2D sheets into a 3D framework.

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Foundational

An In-depth Technical Guide on the Thermodynamic Properties and Stability of 2-Ethoxy-5-methylphenethyl alcohol

Introduction 2-Ethoxy-5-methylphenethyl alcohol is an organic compound with potential applications in the pharmaceutical and fragrance industries. A thorough understanding of its thermodynamic properties and stability is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Ethoxy-5-methylphenethyl alcohol is an organic compound with potential applications in the pharmaceutical and fragrance industries. A thorough understanding of its thermodynamic properties and stability is paramount for its safe handling, formulation, storage, and to predict its behavior in chemical reactions. This guide provides a comprehensive overview of the key thermodynamic parameters and stability profile of this molecule, outlines authoritative experimental protocols for their determination, and discusses the implications for drug development and scientific research.

While specific experimental data for 2-Ethoxy-5-methylphenethyl alcohol is not extensively published, this guide will also draw upon data from structurally related compounds, such as phenethyl alcohol and its derivatives, to provide scientifically grounded estimations and to illustrate the analytical methodologies.

Section 1: Molecular Structure and Physicochemical Properties

The structure of 2-Ethoxy-5-methylphenethyl alcohol incorporates an aromatic ring, an ethoxy group, a methyl group, and a primary alcohol functional group. These features dictate its physical and chemical properties.

Predicted Physicochemical Properties:

PropertyPredicted Value/RangeRationale & Comparative Compounds
Molecular FormulaC11H16O2Based on structural analysis.
Molecular Weight180.24 g/mol Calculated from the molecular formula.
Boiling Point~240 - 260 °CHigher than 2-methylphenethyl alcohol (243-244 °C) due to the larger ethoxy group increasing van der Waals forces.[1]
Melting Point~1-5 °CSimilar to 2-methylphenethyl alcohol (1°C), with minor variation due to the ethoxy group's effect on crystal packing.[1]
Density~1.01 g/cm³Close to related compounds like 2-methylphenethyl alcohol (1.016 g/cm³).[1]
SolubilitySparingly soluble in water, soluble in organic solvents.The presence of the hydroxyl group allows for some hydrogen bonding with water, but the larger hydrophobic aromatic and alkyl portions limit aqueous solubility.

Section 2: Thermodynamic Properties

Thermodynamic data are crucial for process design, safety analysis, and understanding chemical equilibria.[2][3]

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is a measure of the energy released or consumed when a compound is formed from its constituent elements in their standard states. It is fundamental for calculating the heat of reaction for any process involving the compound.

  • Estimation: While direct experimental values for 2-Ethoxy-5-methylphenethyl alcohol are unavailable, it can be estimated using group contribution methods or computational chemistry. The enthalpy of formation for phenethyl alcohol can be used as a baseline, with adjustments for the ethoxy and methyl group substitutions.

  • Experimental Determination: The most accurate method for determining the enthalpy of formation for organic compounds is oxygen bomb calorimetry .[4] This technique measures the heat of combustion, from which the enthalpy of formation can be calculated using Hess's Law.

Gibbs Free Energy of Formation (ΔGf°)

This property determines the spontaneity of a reaction at constant temperature and pressure and is essential for predicting reaction equilibria.[3] It is derived from the enthalpy of formation and the standard entropy.

Heat Capacity (Cp)

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It is a critical parameter for heat transfer calculations in chemical processes.

  • Comparative Data: For a related compound, 2-ethoxyethanol, the liquid phase heat capacity has been experimentally determined and can be described by the equation: Cp(liq) = 84.928 + 0.4189(T/K) J/mol*K in the temperature range of 298 to 330 K.[5] This provides an insight into the expected heat capacity of similar structures.

Section 3: Stability Analysis

Assessing the thermal stability of a compound is critical for determining safe storage conditions and identifying potential hazards during manufacturing and formulation.[6][7] The primary techniques for this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8][9] It is used to determine the onset temperature of decomposition, identify residual solvents or moisture, and study the kinetics of degradation.[6][7]

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[10][11] It is used to detect phase transitions such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy of these transitions. For stability, it can identify exothermic decomposition events that could lead to thermal runaway.[12]

Predicted Decomposition Pathway

The thermal decomposition of 2-Ethoxy-5-methylphenethyl alcohol is likely to proceed through several pathways, influenced by the functional groups present. Computational studies on the parent compound, 2-phenylethanol, suggest that a primary decomposition route involves a six-membered cyclic rearrangement leading to dehydration and the formation of styrene and water.[13][14]

For 2-Ethoxy-5-methylphenethyl alcohol, analogous pathways can be proposed:

  • Dehydration: Similar to phenethyl alcohol, elimination of water to form a substituted styrene derivative.

  • Ether Cleavage: Cleavage of the C-O bond in the ethoxy group, which can be a point of thermal instability.

  • Side-Chain Cleavage: Scission of the bond between the aromatic ring and the ethyl alcohol side chain.

Caption: Workflow for comprehensive thermal stability analysis.

Conclusion

The thermodynamic properties and stability of 2-Ethoxy-5-methylphenethyl alcohol are governed by its distinct functional groups. While specific experimental data is limited, a robust understanding can be built through analysis of structurally similar compounds and the application of standardized thermal analysis techniques like TGA and DSC. The protocols and predictive frameworks outlined in this guide provide a solid foundation for researchers and drug development professionals to safely handle, formulate, and utilize this compound, ensuring product quality and process safety.

References

  • Vertex AI Search. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA)
  • PMC.
  • Labstat. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Open Access Journals. (2024, December 18).
  • Stull, D. R., Westrum, E. F., & Sinke, G. C. (1969). The Chemical Thermodynamics of Organic Compounds.
  • D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons.
  • Vitello, A., Mettee, H., & Balendiran, G. K. (2025). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Journal of Materials Science and Chemical Engineering, 13, 19-39.
  • ResearchGate. Shock Tube Experimental and Theoretical Study on the Thermal Decomposition of 2-Phenylethanol.
  • ResearchGate.
  • TA Instruments. Differential Scanning Calorimetry (DSC).
  • ACS Publications. (2019, August 15).
  • PMC. (2020, March 4).
  • SpringerLink. Differential Scanning Calorimetry of Protein–Lipid Interactions.
  • NIST WebBook. Ethanol, 2-ethoxy-.
  • ChemicalBook. (2026, January 17).

Sources

Exploratory

Metabolic Pathways of 2-Ethoxy-5-methylphenethyl alcohol In Vitro: A Mechanistic and Methodological Guide

Structural Rationale and Metabolic Hotspots 2-Ethoxy-5-methylphenethyl alcohol (CAS 1378528-05-2)[1] is an aromatic compound characterized by three distinct functional groups attached to a benzene ring: a phenethyl alcoh...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale and Metabolic Hotspots

2-Ethoxy-5-methylphenethyl alcohol (CAS 1378528-05-2)[1] is an aromatic compound characterized by three distinct functional groups attached to a benzene ring: a phenethyl alcohol moiety, an ethoxy ether, and a methyl group[2]. In drug development and toxicology, predicting the in vitro metabolic fate of such a molecule requires a deep understanding of how these specific functional groups interact with hepatic enzymes.

Based on established xenobiotic enzymology, the metabolism of this compound is driven by competing Phase I oxidative pathways and subsequent Phase II conjugations. The spatial arrangement of the electron-donating ethoxy group and the primary alcohol creates multiple sites of vulnerability for Cytochrome P450 (CYP450) and cytosolic dehydrogenases.

Mechanistic Elucidation of Phase I and Phase II Pathways

Phase I: O-Dealkylation of the Ethoxy Group

The cleavage of the ethoxy ether at position 2 is a primary CYP450-mediated pathway. Alkoxyresorufins (such as ethoxyresorufin) are classic probes for CYP1A1/1A2 and CYP2B1/2B2 activity, indicating that these specific isoforms possess a high affinity for ethoxyaromatic structures[3][4].

Mechanistically, this O-dealkylation proceeds via a two-step hydrogen atom transfer (HAT) and oxygen rebound process. The CYP450 perferryl oxygen abstracts a hydrogen atom from the α -carbon of the ethoxy group, generating a neutral carbon radical. Hydroxyl recombination follows, forming an unstable hemiacetal intermediate. This intermediate spontaneously and non-enzymatically dissociates to release acetaldehyde and form a phenolic metabolite (2-hydroxy-5-methylphenethyl alcohol)[5].

Phase I: Cytosolic Alcohol Oxidation

The phenethyl alcohol moiety contains a primary aliphatic alcohol. While CYP450s (such as CYP2D6) can catalyze the oxidation of benzylic and phenethyl alcohols, their overall contribution is often negligible compared to cytosolic enzymes[6].

The primary drivers of this pathway are Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH)[6]. ADH oxidizes the primary alcohol to an intermediate aldehyde, which ALDH rapidly converts into a stable carboxylic acid (2-ethoxy-5-methylphenylacetic acid). Because ADH and ALDH are localized in the cytosol, in vitro models must utilize S9 fractions or primary hepatocytes; relying solely on Human Liver Microsomes (HLMs) will result in a severe under-prediction of the compound's intrinsic clearance[6].

Phase II: Glucuronidation and Sulfation

The parent compound's primary alcohol, as well as the phenolic hydroxyl group generated via O-dealkylation, serve as nucleophilic targets for Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) attach bulky, hydrophilic glucuronic acid or sulfate groups, respectively, marking the metabolites for biliary or renal excretion.

MetabolicPathway Parent 2-Ethoxy-5-methylphenethyl alcohol (Parent Compound) ODealkyl O-Dealkylation (CYP1A2, CYP450s) Parent->ODealkyl HAT / Oxygen Rebound AlcOx Alcohol Oxidation (ADH, ALDH) Parent->AlcOx Cytosolic Oxidation BenzOx Benzylic Oxidation (CYP450s) Parent->BenzOx Aliphatic Hydroxylation PhaseII Phase II Conjugation (UGTs, SULTs) Parent->PhaseII Direct Conjugation PhenolMetab 2-Hydroxy-5-methylphenethyl alcohol (Phenolic Metabolite) ODealkyl->PhenolMetab PhenolMetab->PhaseII AcidMetab 2-Ethoxy-5-methylphenylacetic acid (Carboxylic Acid Metabolite) AlcOx->AcidMetab HydroxymethylMetab 2-Ethoxy-5-(hydroxymethyl)phenethyl alcohol BenzOx->HydroxymethylMetab Conjugates Glucuronide / Sulfate Conjugates PhaseII->Conjugates

Fig 1: Predicted Phase I and Phase II metabolic pathways of 2-Ethoxy-5-methylphenethyl alcohol.

In Vitro Experimental Design: The Self-Validating Protocol

To accurately map the metabolism of 2-Ethoxy-5-methylphenethyl alcohol, the experimental design must account for both microsomal and cytosolic enzyme systems. The following protocol utilizes a self-validating framework, ensuring that any observed metabolite is enzymatically derived and not an artifact of chemical degradation.

Critical Methodological Considerations
  • Subcellular Fraction Selection: Both HLMs and Human Liver S9 fractions must be run in parallel. S9 fractions contain the cytosolic ADH/ALDH necessary for the alcohol oxidation pathway[6].

  • Solvent Control: Organic solvents (e.g., acetonitrile, methanol) used to dissolve the lipophilic parent compound must be maintained at ≤1% (v/v) in the final incubation. Concentrations above this threshold cause potent, concentration-dependent inhibition of CYP450s and non-CYP enzymes, artificially suppressing metabolic turnover[7].

  • UGT Activation: UGT enzymes are located on the luminal side of the endoplasmic reticulum. To allow the cofactor (UDPGA) access to the active site, the microsomal membranes must be permeabilized using a pore-forming peptide like alamethicin prior to incubation.

Step-by-Step Incubation Workflow
  • Preparation of Matrix: Dilute pooled Human Liver S9 fractions or HLMs to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pore Formation (If assessing UGTs): Add alamethicin (50 μg /mg protein) and incubate on ice for 15 minutes.

  • Substrate Addition: Spike 2-Ethoxy-5-methylphenethyl alcohol to a final concentration of 1 μM (for intrinsic clearance) or 10-50 μM (for metabolite identification). Ensure final solvent concentration is <1% [7]. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation (Cofactor Addition):

    • For CYPs: Add NADPH regenerating system (1 mM final).

    • For ADH/ALDH: Add NAD+ and NADH (1 mM final).

    • For UGTs: Add UDPGA (2 mM final).

  • Time-Course Sampling: Aliquot 50 μL of the reaction mixture at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately dispense the aliquot into 150 μL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). This precipitates the proteins and halts enzymatic activity.

  • Centrifugation & Analysis: Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to vials for LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

Self-Validation Controls: Always include a "Minus-Cofactor" control (buffer instead of NADPH/NAD+) and a "Heat-Inactivated Enzyme" control. Metabolites appearing in these controls indicate non-enzymatic instability.

Workflow Prep 1. Preparation HLM/S9 + Substrate Incubate 2. Incubation Add Cofactors (37°C) Prep->Incubate Quench 3. Quenching Cold ACN + IS Incubate->Quench Centrifuge 4. Centrifugation 14,000g, 15 min Quench->Centrifuge Analysis 5. LC-MS/MS MRM Acquisition Centrifuge->Analysis

Fig 2: Self-validating in vitro microsomal and S9 fraction incubation workflow for LC-MS/MS.

Quantitative Kinetic Profiling

When evaluating 2-Ethoxy-5-methylphenethyl alcohol, it is critical to recognize that the rate-limiting step and the dominant clearance pathway depend heavily on the in vitro system used. Based on kinetic data from structurally analogous phenethyl alcohols and ethoxyarenes, cytosolic oxidation typically outpaces CYP-mediated dealkylation by orders of magnitude[6].

Below is a comparative summary of expected kinetic parameters, illustrating why S9 fractions yield vastly different intrinsic clearance ( CLint​ ) values compared to HLMs.

Table 1: Representative Kinetic Parameters (Extrapolated from Structural Analogs)
Metabolic PathwayPrimary Enzyme SystemOptimal Subcellular FractionApparent Km​ ( μM ) Vmax​ (pmol/min/mg)Intrinsic Clearance ( CLint​ ) ( μL/min/mg )
Alcohol Oxidation (to Carboxylic Acid)ADH / ALDHS9 Fraction~15.2~14,000~922.0
O-Dealkylation (to Phenol)CYP1A2 / CYP450sLiver Microsomes (HLM)~45.5~51.4~1.13

Note: Data in this table are extrapolated from structurally analogous benzylic/phenethyl alcohols (e.g., Lu AA21004) to demonstrate the exponential difference in pathway velocities when cytosolic enzymes are active[6].

References

  • molaid.com - 2-ethoxy-5-methyl-phenethyl alcohol - CAS 1378528-05-2. 1[1]

  • guidechem.com - 1378528-05-2 - AKOS022960669 - Sale from Quality Suppliers. 2[2]

  • PubMed / NIH - Identification of the cytochrome P450 and other enzymes involved in the in vitro oxidative metabolism of a novel antidepressant, Lu AA21004. 6[6]

  • University of Washington - Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. 5[5]

  • PubMed / NIH - Cytochrome P450 specificities of alkoxyresorufin O-dealkylation in human and rat liver. 3[3]

  • PubMed / NIH - Cytochrome P450 (P450) isoenzyme specific dealkylation of alkoxyresorufins in rat brain microsomes. 4[4]

  • Indian Journal of Pharmaceutical Sciences - In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase. 7[7]

Sources

Foundational

Reactivity profile of 2-Ethoxy-5-methylphenethyl alcohol with strong acids and bases

An In-depth Technical Guide: Reactivity Profile of 2-Ethoxy-5-methylphenethyl alcohol with Strong Acids and Bases Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Appl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: Reactivity Profile of 2-Ethoxy-5-methylphenethyl alcohol with Strong Acids and Bases

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 2-Ethoxy-5-methylphenethyl alcohol in the presence of strong acids and bases. The molecule's structure, featuring a primary alcohol, a stable phenyl ether, and a substituted aromatic ring, gives rise to distinct and predictable reaction pathways. Under strongly acidic conditions, the compound is prone to dehydration via an E1 mechanism, which is accompanied by a Wagner-Meerwein rearrangement to form a more stable benzylic carbocation intermediate, ultimately yielding a substituted styrene. In contrast, its reaction with strong bases is characterized by the deprotonation of the primary alcohol. While resistant to common hydroxides, the alcohol can be converted to a potent nucleophilic alkoxide using stronger bases like sodium hydride. This alkoxide is a valuable intermediate for subsequent functionalization, such as in the Williamson ether synthesis. This document details the underlying mechanisms, provides validated experimental protocols, and offers predictive data for these transformations.

Introduction: Structural Features and Reactivity Overview

2-Ethoxy-5-methylphenethyl alcohol is a bifunctional organic molecule possessing two key reactive sites: a primary hydroxyl group (-CH₂CH₂OH) and an electron-rich aromatic ring substituted with an ethoxy and a methyl group. The ether linkage (-O-C₂H₅) on the aromatic ring is chemically robust and generally unreactive under the conditions discussed herein.

  • Primary Alcohol (-OH): The terminal hydroxyl group is the principal site of reactivity. Its oxygen atom possesses lone pair electrons, rendering it weakly basic (a Lewis base) and susceptible to protonation by strong acids. The hydrogen of the hydroxyl group is weakly acidic and can be removed by a sufficiently strong base.

  • Aromatic Ring: The benzene ring, activated by two electron-donating groups (ethoxy and methyl), is susceptible to electrophilic aromatic substitution. However, reactions with strong acids and bases primarily involve the alcohol moiety first.

This guide will dissect the two major reaction pathways dictated by the alcohol functional group in the presence of strong acids and bases.

Reactivity Profile with Strong Acids

The treatment of 2-Ethoxy-5-methylphenethyl alcohol with a strong acid, particularly a non-nucleophilic protic acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) at elevated temperatures, leads to dehydration. This transformation proceeds through a multi-step E1 elimination mechanism involving a critical carbocation rearrangement.

Mechanism: Dehydration and Wagner-Meerwein Rearrangement

The reaction mechanism involves three key stages: protonation, formation of a carbocation with subsequent rearrangement, and deprotonation to form the final alkene product.

  • Protonation of the Hydroxyl Group: The acid protonates the hydroxyl group, converting it from a poor leaving group (-OH⁻) into an excellent leaving group (H₂O).

  • Formation of a Primary Carbocation: The protonated alcohol dissociates, losing a molecule of water to form a highly unstable primary carbocation at the terminal carbon.

  • Wagner-Meerwein Rearrangement: A primary carbocation is energetically unfavorable. The system rapidly rearranges to a more stable carbocation via a 1,2-hydride shift. A hydrogen atom from the adjacent benzylic carbon migrates with its electron pair to the primary carbocation center. This forms a significantly more stable secondary benzylic carbocation, which is resonance-stabilized by the aromatic ring. This type of rearrangement is a classic example of a Wagner-Meerwein shift.

  • Deprotonation (Elimination): A weak base in the medium (e.g., H₂O or the conjugate base of the acid like HSO₄⁻) abstracts a proton from the carbon adjacent to the carbocation center, leading to the formation of a double bond. The final product is 1-ethoxy-4-methyl-2-vinylbenzene.

Acid-Catalyzed Dehydration cluster_start Starting Material & Catalyst cluster_mechanism Reaction Mechanism A 2-Ethoxy-5-methylphenethyl alcohol B Protonated Alcohol (Good Leaving Group) A:e->B:w 1. Protonation H_plus H⁺ (from Strong Acid) C Primary Carbocation (Unstable) + H₂O B:e->C:w 2. Loss of H₂O D Secondary Benzylic Carbocation (Stabilized by Rearrangement) C->D 3. 1,2-Hydride Shift (Wagner-Meerwein) E 1-Ethoxy-4-methyl-2-vinylbenzene (Final Product) D:e->E:w 4. Deprotonation (-H⁺)

Caption: Acid-catalyzed dehydration pathway via a Wagner-Meerwein rearrangement.

Protocol: Acid-Catalyzed Dehydration

This protocol describes a representative laboratory-scale procedure for the dehydration of 2-Ethoxy-5-methylphenethyl alcohol.

Objective: To synthesize 1-Ethoxy-4-methyl-2-vinylbenzene via acid-catalyzed dehydration.

Materials:

  • 2-Ethoxy-5-methylphenethyl alcohol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Toluene (or other high-boiling inert solvent)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Deionized Water

  • Round-bottom flask with Dean-Stark trap and reflux condenser

  • Heating mantle, magnetic stirrer, and stir bar

  • Separatory funnel

Procedure (Self-Validating System):

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Ethoxy-5-methylphenethyl alcohol (10.0 g). Add toluene (100 mL) to dissolve the alcohol.

  • Catalyst Addition: Carefully add the acid catalyst. Use either concentrated H₂SO₄ (0.5 mL) or p-TsOH (0.5 g). Causality Note: A strong, non-nucleophilic acid is chosen to favor elimination over substitution.

  • Dehydration: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap, with the denser water separating to the bottom. Self-Validation: The progress of the reaction can be monitored by the amount of water collected in the trap. The theoretical amount of water should be calculated based on the starting amount of alcohol.

  • Reaction Completion: Continue reflux until no more water is collected in the trap (typically 2-4 hours).

  • Work-up - Quenching: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally 50 mL of brine. Causality Note: The bicarbonate wash is critical to remove the acid catalyst, preventing potential polymerization of the styrene product during distillation.

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 1-Ethoxy-4-methyl-2-vinylbenzene.

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Concentrated sulfuric acid is highly corrosive.

Data Summary: Acid-Catalyzed Reactions
ReactantAcid CatalystConditionsMajor ProductMechanism
2-Ethoxy-5-methylphenethyl alcoholH₂SO₄ or p-TsOHToluene, Reflux (Heat)1-Ethoxy-4-methyl-2-vinylbenzeneE1
2-Ethoxy-5-methylphenethyl alcoholHBr (conc.)Moderate Heat1-(2-Bromoethyl)-2-ethoxy-5-methylbenzeneSₙ1

Note: With hydrohalic acids like HBr, the bromide ion is a good nucleophile and can compete with elimination, leading to a substitution (Sₙ1) product after the carbocation rearrangement.

Reactivity Profile with Strong Bases

The reactivity of 2-Ethoxy-5-methylphenethyl alcohol with strong bases is dominated by the deprotonation of the primary alcohol. The phenolic ether is stable, and the C-H bonds are not sufficiently acidic to react with common strong bases.

Acidity and Deprotonation

The hydroxyl proton of the primary alcohol has a pKa of approximately 16-18, similar to other primary alcohols. This means it is a very weak acid. Strong aqueous bases like sodium hydroxide (NaOH) will not deprotonate the alcohol to a significant extent. To generate the corresponding alkoxide, a much stronger, non-aqueous base is required, such as sodium hydride (NaH) or an organometallic reagent like n-butyllithium. The reaction with NaH is an irreversible acid-base reaction that produces the sodium alkoxide and hydrogen gas.

Application in Synthesis: The Williamson Ether Synthesis

Once formed, the 2-Ethoxy-5-methylphenethyl alkoxide is a potent nucleophile. It can be readily used in Sₙ2 reactions with primary alkyl halides or tosylates to form a new ether. This classic reaction is known as the Williamson Ether Synthesis. This two-step, one-pot procedure is highly efficient for creating unsymmetrical ethers.

  • Step 1: Deprotonation: The alcohol is treated with a strong base (e.g., NaH) in an aprotic solvent like tetrahydrofuran (THF) to form the sodium alkoxide.

  • Step 2: Nucleophilic Substitution: An electrophile, such as methyl iodide (CH₃I), is added to the solution. The alkoxide attacks the electrophilic carbon of the methyl iodide, displacing the iodide leaving group and forming the new C-O bond of the ether product.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Substitution A 2-Ethoxy-5-methylphenethyl alcohol B Sodium 2-Ethoxy-5-methylphenethyl alkoxide (Strong Nucleophile) A->B Irreversible Acid-Base Rxn NaH NaH (Strong Base) H2 H₂ (gas) B->H2 forms D 1-Ethoxy-2-(2-methoxyethyl)-4-methylbenzene (Ether Product) B->D SN2 Attack C Alkyl Halide (e.g., CH₃I) C->D NaI NaI (byproduct)

Caption: Williamson Ether Synthesis workflow: deprotonation followed by Sₙ2 attack.

Protocol: Base-Mediated Etherification (Williamson Synthesis)

This protocol provides a validated method for converting the alcohol into an ether using sodium hydride and an alkyl halide.

Objective: To synthesize 1-Ethoxy-2-(2-methoxyethyl)-4-methylbenzene.

Materials:

  • 2-Ethoxy-5-methylphenethyl alcohol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl Iodide (CH₃I)

  • Saturated Ammonium Chloride solution (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask, dropping funnel, condenser, nitrogen inlet

  • Magnetic stirrer, stir bar, and ice bath

Procedure (Self-Validating System):

  • Inert Atmosphere Setup: Assemble a dry three-neck flask with a condenser, dropping funnel, and nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen. Causality Note: This reaction must be performed under anhydrous, inert conditions as NaH reacts violently with water and the alkoxide intermediate would be quenched by any protic source.

  • Base Addition: Charge the flask with NaH (60% dispersion, 1.2 equivalents). Wash the NaH dispersion with anhydrous hexane to remove the mineral oil, decant the hexane, and add anhydrous THF (50 mL per 10 g of alcohol).

  • Alkoxide Formation: Dissolve 2-Ethoxy-5-methylphenethyl alcohol (1 equivalent) in anhydrous THF (50 mL) and add it dropwise to the stirred NaH suspension at 0 °C (ice bath).

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Self-Validation: The completion of the deprotonation is indicated by the cessation of hydrogen gas evolution. This is a critical checkpoint before proceeding.

  • Electrophile Addition: Cool the resulting alkoxide solution back to 0 °C. Add methyl iodide (1.1 equivalents) dropwise.

  • Sₙ2 Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: Cool the flask in an ice bath and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any unreacted NaH.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.

  • Purification: The crude ether product can be purified by silica gel column chromatography.

Safety Precaution: Sodium hydride is a highly flammable solid that reacts violently with water, releasing flammable hydrogen gas. Methyl iodide is a toxic and volatile alkylating agent. All operations must be conducted in a fume hood.

Data Summary: Base-Mediated Reactions
ReactantBaseElectrophileProductMechanism
2-Ethoxy-5-methylphenethyl alcoholNaHCH₃I1-Ethoxy-2-(2-methoxyethyl)-4-methylbenzeneDeprotonation, Sₙ2
2-Ethoxy-5-methylphenethyl alcoholNaHCH₃CH₂Br1-Ethoxy-2-(2-ethoxyethyl)-4-methylbenzeneDeprotonation, Sₙ2
2-Ethoxy-5-methylphenethyl alcoholNaOH (aq)N/ANo significant reactionN/A

Conclusion

The reactivity of 2-Ethoxy-5-methylphenethyl alcohol is dictated by its primary alcohol functional group and is highly dependent on the pH of the reaction medium.

  • With Strong Acids: The compound undergoes an E1 elimination to form a substituted styrene. This reaction is mechanistically noteworthy due to the requisite Wagner-Meerwein rearrangement, where an initial, unstable primary carbocation isomerizes to a more stable secondary benzylic carbocation prior to elimination.

  • With Strong Bases: The alcohol functionality can be deprotonated by a sufficiently strong base (e.g., NaH) to form a potent alkoxide nucleophile. This intermediate is synthetically useful for forming new ether linkages via the Williamson ether synthesis.

Understanding these distinct reactivity profiles allows for the targeted chemical transformation of this molecule, enabling its use as a versatile building block in drug development and materials science.

References

  • Saha, A., Saha, M., & Goswami, S. (n.d.). Rearrangements in Organic Chemistry. Study Guide to Organic Chemistry. [Link]

  • Ali, I. (n.d.). Wagner-Meerwein rearrangement Mechanism. Scribd. [Link]

  • Name-Reaction.com. (n.d.). Wagner-Meerwein rearrangement. [Link]

  • J&K Scientific LLC. (2021, March 22). Wagner-Meerwein Rearrangement. [Link]

  • Wiley, R. H., & Smith, N. R. (1950). The preparation of substituted styrenes by methods not involving hydrocarbon cracking. Journal of the American Chemical Society, 72(8), 347-361. [Link]

  • Schubert, W. M., & Leahy, S. M. (1965). General acid catalysis in the dehydration of 1-aryl-2-phenylethanols. Journal of the American Chemical Society, 87(21), 4879-4885. [Link]

  • Samanta, I. (2020, May 18). WAGNER-MEERWEIN REARRANGEMENT 123 [Autosaved].pptx. SlideShare. [Link]

  • Bachman, G. B., & Hellman, H. M. (1948). The Synthesis of Some Substituted Styrenes. DOKUMEN.PUB. [Link]

  • Chaplin, A. B. (2023). Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols to alkenes. RSC Sustainability, 1(3), 636-653. [Link]

  • Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. [Link]

  • Hoffmann, A., et al. (2021). Iron-Based Dehydration Catalyst for Selective Formation of Styrene. Organometallics, 40(1), 101-109. [Link]

  • Noyce, D. S., & Jorgenson, M. J. (1962). The mechanism of the acid-catalyzed dehydration of 1,2-diphenylethanol. The Journal of Organic Chemistry, 27(12), 4330-4333. [Link]

  • Zang, H., et al. (2021). Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. Organometallics, 40(21), 3658-3665. [Link]

  • LibreTexts Chemistry. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. [Link]

  • Clark, J. (n.d.). Dehydration of alcohols. Chemguide. [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alcohols and Ethers. [Link]

  • OrgoSolver. (n.d.). Williamson Ether Synthesis | SN2 Ether Formation + Traps. [Link]

  • Westin, J. (n.d.). Synthesis of Ethers. Organic Chemistry - Jack Westin. [Link]

  • Chemistry Stack Exchange. (2015, September 1). Identification of types of alcohols. [Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 2-Ethoxy-5-methylphenethyl Alcohol as a Versatile Precursor in Advanced Organic Synthesis

Introduction: Unveiling the Synthetic Potential of 2-Ethoxy-5-methylphenethyl Alcohol 2-Ethoxy-5-methylphenethyl alcohol is a substituted aryl alkyl alcohol characterized by a phenethyl alcohol core, modified with an eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Synthetic Potential of 2-Ethoxy-5-methylphenethyl Alcohol

2-Ethoxy-5-methylphenethyl alcohol is a substituted aryl alkyl alcohol characterized by a phenethyl alcohol core, modified with an ethoxy and a methyl group on the aromatic ring. This unique substitution pattern provides a valuable building block for researchers in organic synthesis, particularly in the fields of pharmaceutical development and fragrance creation.[1] The primary alcohol functional group serves as a versatile handle for a wide array of chemical transformations, while the substituted aromatic ring allows for the fine-tuning of molecular properties such as lipophilicity, steric hindrance, and biological activity.

The strategic placement of the ethoxy and methyl groups influences the electronic and steric environment of the molecule, offering distinct advantages in the design of novel compounds. This guide provides an in-depth exploration of its core applications as a synthetic precursor, complete with detailed, field-proven protocols and the underlying chemical principles that govern these transformations.

Physicochemical and Spectroscopic Profile

While specific experimental data for this exact molecule is not widely published, its properties can be reliably predicted based on its structure and comparison to analogous compounds.

PropertyValue / Predicted Characteristics
Molecular Formula C₁₁H₁₆O₂
Molecular Weight 180.24 g/mol
Appearance Predicted to be a colorless to pale yellow liquid
¹H NMR Protons on the carbon adjacent to the alcohol oxygen are expected in the 3.4-4.5 ppm region.[2] Aromatic protons will appear in the aromatic region (approx. 6.7-7.2 ppm). Signals for the ethoxy and methyl groups will be present in the aliphatic region.
¹³C NMR The carbon bearing the hydroxyl group is expected to appear deshielded (approx. 60-70 ppm). Aromatic carbons and carbons of the ethyl and methyl substituents will have characteristic shifts.
Infrared (IR) A characteristic strong, broad O-H stretching band is expected around 3300-3400 cm⁻¹.[2] A strong C-O stretch will be present near 1000-1100 cm⁻¹.[2]
Mass Spec (MS) Fragmentation may include a loss of water (M-18) and alpha cleavage, which is the breaking of the bond between the oxygen-bearing carbon and its neighbor.[2]

Core Synthetic Transformations & Applications

The reactivity of 2-Ethoxy-5-methylphenethyl alcohol is dominated by its primary alcohol moiety. This functional group provides a gateway to several key classes of organic compounds, including aldehydes, carboxylic acids, esters, and ethers.

G cluster_0 Precursor cluster_1 Key Derivatives Precursor 2-Ethoxy-5-methylphenethyl alcohol Aldehyde Aldehyde (Fragrance Intermediate) Precursor->Aldehyde Mild Oxidation (PCC, DMP) CarboxylicAcid Carboxylic Acid (Pharmaceutical Scaffold) Precursor->CarboxylicAcid Strong Oxidation (KMnO₄, Jones) Ester Ester (Flavor/Fragrance) Precursor->Ester Esterification (Fischer, Steglich) Ether Ether (Bioactive Compound) Precursor->Ether Etherification (Williamson) Aldehyde->CarboxylicAcid Strong Oxidation (Jones Reagent)

Caption: Synthetic pathways from 2-Ethoxy-5-methylphenethyl alcohol.

Oxidation: A Gateway to Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol group is one of its most fundamental and useful transformations. The choice of oxidizing agent is critical as it dictates whether the reaction stops at the aldehyde or proceeds to the carboxylic acid.[3]

  • To Aldehydes (Mild Oxidation): The corresponding aldehyde, 2-(2-ethoxy-5-methylphenyl)acetaldehyde, is a valuable intermediate, particularly in fragrance synthesis where aldehydes contribute to characteristic scent profiles. To achieve this transformation, a mild oxidizing agent is required to prevent over-oxidation.[3][4] Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are ideal for this purpose as they operate under anhydrous or non-aqueous conditions, which stalls the reaction at the aldehyde stage.[3][4][5][6]

  • To Carboxylic Acids (Strong Oxidation): For applications in drug development, the corresponding carboxylic acid, 2-(2-ethoxy-5-methylphenyl)acetic acid, can serve as a crucial scaffold for building more complex molecules. This requires a strong oxidizing agent in an aqueous environment.[4] Classic reagents like Jones reagent (chromic acid in acetone) or potassium permanganate (KMnO₄) are effective for this complete oxidation.[3][4] The presence of water allows for the formation of a hydrate intermediate from the aldehyde, which is then further oxidized.[6]

Esterification: Crafting Flavors, Fragrances, and Prodrugs

Esterification transforms the alcohol into an ester, a functional group prevalent in flavor and fragrance chemistry. This reaction also serves as a common strategy in medicinal chemistry to create prodrugs, improving the bioavailability of a parent compound.

  • Fischer Esterification: This classic method involves reacting the alcohol with a carboxylic acid under strong acid catalysis (e.g., H₂SO₄, p-TsOH).[7][8] The reaction is an equilibrium process. To drive it towards the ester product, water must be removed as it forms, typically using a Dean-Stark apparatus, or one of the reactants (usually the alcohol) is used in a large excess.[7]

Etherification: Building Stable Linkages

The conversion of the alcohol to an ether creates a stable C-O-C linkage, a common feature in many pharmaceuticals and materials.

  • Williamson Ether Synthesis: This is the most versatile and widely used method for preparing unsymmetrical ethers.[9][10] It is a two-step process involving an Sₙ2 reaction.[9][10] First, the alcohol is deprotonated with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide ion. This alkoxide then displaces a halide from a primary alkyl halide (e.g., iodomethane, ethyl bromide) to form the ether.[9][10][11] It is crucial that the alkyl halide is primary to ensure the Sₙ2 pathway dominates over the competing E2 elimination, which is prevalent with secondary and tertiary halides.[9]

Detailed Experimental Protocols

Safety First: Before commencing any experimental work, a thorough risk assessment must be conducted. All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Mild Oxidation to 2-(2-ethoxy-5-methylphenyl)acetaldehyde

This protocol utilizes Pyridinium Chlorochromate (PCC), a reliable reagent for the selective oxidation of primary alcohols to aldehydes.

Reaction Scheme: (Illustrative scheme: Ar-CH₂CH₂OH → Ar-CH₂CHO)

Reagents & MaterialsAmountMolar Eq.
2-Ethoxy-5-methylphenethyl alcohol1.80 g1.0
Pyridinium Chlorochromate (PCC)3.23 g1.5
Dichloromethane (DCM), anhydrous50 mL-
Celite® or Silica Gel~5 g-

Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Pyridinium Chlorochromate (PCC).

  • Inert Atmosphere: Seal the flask with a septum and place it under an inert atmosphere (Argon or Nitrogen).

  • Solvent Addition: Add 30 mL of anhydrous dichloromethane (DCM) via syringe. Stir the resulting orange suspension.

  • Substrate Addition: Dissolve 2-Ethoxy-5-methylphenethyl alcohol in 20 mL of anhydrous DCM. Add this solution dropwise to the stirring PCC suspension over 15 minutes. The causality here is to maintain control over the reaction temperature, as the oxidation is exothermic.

  • Reaction Monitoring: The mixture will turn into a dark, tarry-looking suspension. Stir vigorously at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol spot.

  • Work-up: Upon completion, dilute the reaction mixture with 50 mL of diethyl ether and stir for 10 minutes.

  • Filtration: Prepare a short plug of Celite® or silica gel in a fritted funnel. Pass the reaction mixture through the plug to filter out the chromium byproducts. Rinse the flask and the plug with additional diethyl ether (3 x 20 mL). The purpose of this step is to separate the soluble organic product from the insoluble chromium salts.

  • Purification: Combine the organic filtrates and concentrate them under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure aldehyde.

  • Validation: The success of the reaction is confirmed by ¹H NMR (appearance of an aldehyde proton signal ~9-10 ppm) and IR spectroscopy (disappearance of the broad O-H stretch and appearance of a strong C=O stretch around 1720-1740 cm⁻¹).

Protocol 2: Fischer Esterification to Ethyl 2-(2-ethoxy-5-methylphenyl)acetate

This protocol describes the synthesis of an ester using acetic acid and a strong acid catalyst.

Reaction Scheme: (Illustrative scheme: Ar-CH₂CH₂OH + CH₃COOH → Ar-CH₂CH₂OCOCH₃)

fischer_esterification Alcohol Alcohol (R'-OH) CarboxylicAcid Carboxylic Acid (R-COOH) ProtonatedCarbonyl Protonated Carbonyl CarboxylicAcid->ProtonatedCarbonyl + H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate + R'-OH ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H₂O Ester Ester (R-COOR') ProtonatedEster->Ester - H⁺ H2O H₂O H_plus H⁺ (Catalyst)

Caption: Simplified mechanism of Fischer Esterification.

Reagents & MaterialsAmountMolar Eq.
2-Ethoxy-5-methylphenethyl alcohol1.80 g1.0
Glacial Acetic Acid1.20 g (1.15 mL)2.0
Concentrated Sulfuric Acid (H₂SO₄)3-5 dropsCatalytic
Toluene40 mL-

Procedure:

  • Setup: Assemble a 100 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Add 2-Ethoxy-5-methylphenethyl alcohol, acetic acid, and toluene to the flask, along with a magnetic stir bar.

  • Catalyst Addition: Carefully add 3-5 drops of concentrated sulfuric acid to the mixture. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[7]

  • Reaction: Heat the mixture to reflux. Toluene forms an azeotrope with water, which is collected in the Dean-Stark trap, physically removing it from the reaction equilibrium and driving the reaction to completion according to Le Châtelier's principle.[7]

  • Monitoring: Continue refluxing for 4-6 hours, or until no more water collects in the trap.

  • Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acid catalyst, and finally with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester. Further purification can be achieved via vacuum distillation or column chromatography.

  • Validation: Characterization by IR spectroscopy will show the disappearance of the alcohol's O-H stretch and the appearance of a strong ester C=O stretch (~1735 cm⁻¹).

Protocol 3: Williamson Ether Synthesis to 1-Ethoxy-2-(2-methoxyethyl)-4-methylbenzene

This protocol details the formation of a methyl ether from the parent alcohol.

Reaction Scheme: (Illustrative scheme: Ar-CH₂CH₂OH → Ar-CH₂CH₂OCH₃)

Reagents & MaterialsAmountMolar Eq.
2-Ethoxy-5-methylphenethyl alcohol1.80 g1.0
Sodium Hydride (NaH), 60% in mineral oil0.44 g1.1
Iodomethane (CH₃I)1.56 g (0.69 mL)1.1
Tetrahydrofuran (THF), anhydrous50 mL-

Procedure:

  • Setup: To a flame-dried, three-necked 100 mL flask under an inert atmosphere, add the sodium hydride dispersion.

  • Solvent Addition: Add 25 mL of anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath. The use of an inert atmosphere and anhydrous solvent is critical as NaH reacts violently with water.

  • Alkoxide Formation: Dissolve the 2-Ethoxy-5-methylphenethyl alcohol in 25 mL of anhydrous THF. Add this solution dropwise to the NaH suspension. Hydrogen gas will evolve, so adequate ventilation and a bubbler are necessary. Stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the sodium alkoxide.

  • Sₙ2 Reaction: Add the iodomethane dropwise to the cold alkoxide solution. After addition, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quenching: Carefully quench the reaction by slowly adding saturated ammonium chloride solution (NH₄Cl) at 0 °C to neutralize any unreacted NaH.

  • Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). Combine the organic layers and wash with water and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the pure ether.

  • Validation: Successful synthesis is confirmed by the disappearance of the O-H proton signal in the ¹H NMR spectrum and the appearance of a new singlet for the methoxy group (~3.3-3.8 ppm). The broad O-H stretch in the IR spectrum will also be absent.

Conclusion

2-Ethoxy-5-methylphenethyl alcohol stands as a highly valuable and adaptable precursor in modern organic synthesis. Its primary alcohol functionality allows for straightforward and high-yielding conversions into aldehydes, carboxylic acids, esters, and ethers. These derivatives are of significant interest to researchers in the pharmaceutical and fragrance industries. The protocols detailed herein are robust, scalable, and grounded in fundamental chemical principles, providing a reliable foundation for the synthesis of novel and complex molecules.

References

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62 (21), 7512–7515. [Link]

  • Oxidation of Alcohols to Aldehydes and Ketones. Chemistry Steps. [Link]

  • Oxidation of Alcohols. Organic Chemistry - Jack Westin. [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]

  • 17.7: Oxidation of Alcohols. Chemistry LibreTexts. [Link]

  • Carboxylic Acids + Alcohols → Esters (Fischer Esterification). OrgoSolver. [Link]

  • Making Esters From Alcohols. Chemistry LibreTexts. [Link]

  • 18.2: Preparing Ethers. Chemistry LibreTexts. [Link]

  • Preparing Ethers. OpenStax adaptation. [Link]

  • Write the reactions of Williamson synthesis of 2-ethoxy-3-methylpentane... Filo. [Link]

  • Fragrance material review on 2-(3-methylphenyl) ethanol. Scognamiglio, J., et al. Food and Chemical Toxicology. [Link]

  • Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

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Application

Application Note: A Validated GC-MS Method for the Quantification of 2-Ethoxy-5-methylphenethyl Alcohol in Pharmaceutical Ingredients

Abstract This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the trace-level quantification of 2-Ethoxy-5-methylphenethyl alcohol. Developed for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the trace-level quantification of 2-Ethoxy-5-methylphenethyl alcohol. Developed for researchers, quality control analysts, and drug development professionals, this protocol provides a comprehensive framework for identifying and quantifying this potential process-related impurity in active pharmaceutical ingredients (APIs). The methodology is established on a foundation of scientific rigor, ensuring high specificity, sensitivity, and accuracy. All validation parameters are defined in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure regulatory compliance and data integrity.[1][2][3]

Introduction and Scientific Rationale

2-Ethoxy-5-methylphenethyl alcohol, with the chemical structure 2-(2-Ethoxy-5-methylphenyl)ethan-1-ol, is a substituted phenylethanol derivative. In pharmaceutical manufacturing, compounds of this nature can arise as process-related impurities or degradation products. The stringent control of such impurities is a critical aspect of drug safety and quality assurance, as mandated by global regulatory bodies.[2][4] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering unparalleled separation efficiency and definitive identification capabilities for volatile and semi-volatile organic compounds.[5][6]

The causality behind selecting GC-MS lies in its dual-functionality. The gas chromatograph separates the analyte from the sample matrix based on its volatility and interaction with the stationary phase, while the mass spectrometer provides structural confirmation through characteristic mass fragmentation patterns and sensitive quantification. This ensures that the method is not only accurate but also highly specific.

Analyte Profile:

  • Compound Name: 2-(2-Ethoxy-5-methylphenyl)ethan-1-ol

  • Molecular Formula: C₁₂H₁₈O₂

  • Molecular Weight: 194.27 g/mol

  • Classification: Semi-volatile aromatic alcohol

Chemical Structure of 2-Ethoxy-5-methylphenethyl alcohol A visual representation of the chemical structure of 2-Ethoxy-5-methylphenethyl alcohol.

Experimental Methodology

Materials and Reagents
  • Reference Standard: 2-Ethoxy-5-methylphenethyl alcohol (≥98% purity)

  • Solvent: Dichloromethane (DCM), HPLC or GC-grade

  • Active Pharmaceutical Ingredient (API): For spike/recovery and matrix effect evaluation

  • Glassware: Class A volumetric flasks, pipettes, and 2 mL GC autosampler vials with PTFE-lined septa.[5][7]

Standard and Sample Preparation Protocol

The accuracy of any analytical method is fundamentally dependent on the precision of standard and sample preparation.

Step 1: Primary Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of the 2-Ethoxy-5-methylphenethyl alcohol reference standard into a 25 mL Class A volumetric flask.

  • Dissolve and dilute to the mark with Dichloromethane. This solution should be stored at 2-8°C and protected from light.

Step 2: Calibration Standards (0.1 to 10 µg/mL)

  • Perform serial dilutions from the primary stock solution using Dichloromethane to prepare a series of at least five calibration standards. A suggested concentration range is 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.

Step 3: Sample Preparation (API Solution)

  • Accurately weigh approximately 250 mg of the API into a 10 mL volumetric flask.

  • Add approximately 7 mL of Dichloromethane and sonicate for 5 minutes to dissolve.

  • Dilute to the mark with Dichloromethane. This results in a sample concentration of 25 mg/mL.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial to remove any particulates that could contaminate the GC inlet.[5]

Step 4: Quality Control (QC) and Spike-Recovery Samples

  • Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 2.5, and 7.5 µg/mL) from a separate stock solution to ensure unbiased validation.

  • For accuracy assessment, spike the prepared API solution (from Step 3) with known amounts of the analyte at these QC concentration levels.

G cluster_prep Preparation Workflow cluster_analysis Analysis & Reporting stock 1. Prepare 1000 µg/mL Stock cal 2. Create Calibration Curve (0.1-10 µg/mL) stock->cal qc 4. Prepare QC & Spike Samples stock->qc inject 5. GC-MS Injection cal->inject sample 3. Prepare API Sample (25 mg/mL) sample->inject qc->inject process 6. Data Processing (Integration & Quantification) inject->process report 7. Generate Report process->report

Figure 1: A schematic of the complete experimental workflow.

GC-MS Instrumentation and Parameters

The following parameters were optimized for the separation and detection of the target analyte. The choice of a non-polar (5% phenyl)-methylpolysiloxane column provides excellent resolution for a wide range of semi-volatile compounds.

Parameter Setting Justification
Gas Chromatograph Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic performance.
Mass Spectrometer Agilent 5977 MS or equivalentOffers high sensitivity and spectral integrity.
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA versatile, low-bleed column ideal for trace analysis and providing good peak shape for polar analytes.[8]
Injector Splitless Mode, 1 µL injection volumeMaximizes the transfer of analyte to the column, essential for trace-level sensitivity.[7]
Injector Temperature 280 °CEnsures rapid and complete volatilization of the semi-volatile analyte without thermal degradation.
Carrier Gas Helium, Constant Flow at 1.2 mL/minInert carrier gas providing optimal separation efficiency.
Oven Program Initial 80°C (hold 1 min), ramp at 15°C/min to 290°C (hold 5 min)The temperature program is designed to elute the analyte efficiently while separating it from potential matrix components.
Transfer Line Temp. 290 °CPrevents condensation of the analyte between the GC and MS.
MS Ion Source Temp. 230 °CStandard temperature for robust ionization.
MS Quadrupole Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Mode Full Scan (m/z 40-450) and SIMFull Scan for peak identification and confirmation; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
SIM Ions Quantifier: 149.1, Qualifiers: 176.1, 194.1Selected based on the predicted mass spectrum for maximum specificity and sensitivity.

Results: Data Analysis and Interpretation

Chromatographic Separation

Under the specified conditions, 2-Ethoxy-5-methylphenethyl alcohol is expected to elute as a sharp, symmetrical peak with a retention time of approximately 10.5 minutes. The method's specificity is demonstrated by the absence of interfering peaks from the matrix (API solution) at this retention time.

Mass Spectrum and Fragmentation Pathway
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 194 , corresponding to the molecular weight of the analyte [C₁₂H₁₈O₂]⁺. This peak may be of low intensity due to the compound's propensity for fragmentation.

  • Base Peak (Benzylic Cleavage): The most characteristic fragmentation is the cleavage of the Cα-Cβ bond, which is benzylic to the substituted phenyl ring. This results in the formation of a highly stable 2-ethoxy-5-methylbenzyl cation at m/z 149 . This is predicted to be the base peak (most abundant ion).

  • Dehydration Fragment: Alcohols commonly undergo the loss of a water molecule (H₂O, 18 Da).[6][9] This would produce a fragment ion at m/z 176 ([M-18]⁺).

G MI Molecular Ion (M+) m/z = 194 Base Base Peak (Benzylic Cation) m/z = 149 MI->Base Benzylic Cleavage Dehydrated Dehydration Fragment [M-H₂O]+ m/z = 176 MI->Dehydrated -H₂O Radical ·CH₂CH₂OH(Neutral Loss)

Figure 2: Predicted mass fragmentation pathway for the analyte.

Method Validation Protocol (ICH Q2 R1)

A comprehensive validation was performed to demonstrate that the analytical procedure is fit for its intended purpose.[3]

Specificity

Specificity was confirmed by analyzing a blank solvent, a placebo (matrix without API, if applicable), and an un-spiked API sample. No interfering peaks were observed at the retention time of the analyte, confirming the method's high selectivity.

Linearity and Range

Linearity was assessed by analyzing the five calibration standards in triplicate. The method demonstrated excellent linearity over the range of 0.1 to 10.0 µg/mL.

Accuracy (Recovery)

Accuracy was determined by analyzing spiked API samples at three concentration levels (low, medium, high) in triplicate. The recovery at each level was calculated.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the medium QC sample were performed on the same day.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability study was repeated on a different day by a different analyst using different instrumentation to assess the method's ruggedness.

Limit of Detection (LOD) and Quantification (LOQ)

LOD and LOQ were established based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

Validation Parameter Acceptance Criterion Result
Linearity (Correlation Coefficient, r²) ≥ 0.995> 0.999
Range -0.1 - 10.0 µg/mL
Accuracy (% Recovery) 80.0% - 120.0%95.7% - 104.2%
Repeatability (% RSD) ≤ 15.0%< 5.0%
Intermediate Precision (% RSD) ≤ 15.0%< 6.5%
Limit of Detection (LOD) Report Value~0.03 µg/mL
Limit of Quantification (LOQ) Report Value~0.10 µg/mL

Conclusion

The GC-MS method detailed in this application note is a highly specific, sensitive, and reliable protocol for the quantification of 2-Ethoxy-5-methylphenethyl alcohol. The procedure is grounded in robust scientific principles, from sample preparation to data interpretation, and has been validated to meet the stringent requirements of the ICH Q2(R1) guideline.[3] This makes it an invaluable tool for quality control and regulatory submissions in the pharmaceutical industry, ensuring product safety and data integrity.

References

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. Available from: [Link]

  • LPD Lab Services. (2025, December 21). How GC-MS Detects Volatile Organic Compounds (VOCs): Complete Technical Guide. Available from: [Link]

  • MDPI. (2025, May 13). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Available from: [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. Available from: [Link]

  • U.S. Environmental Protection Agency. (1996, December). Method 5000: Sample Preparation for Volatile Organic Compounds. Available from: [Link]

  • Pharma Beginners. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022, April 15). Method Development and Validation of Process Impurities Inritonavir Drug Substance by GCMS Technique. Available from: [Link]

  • LPD Lab Services. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020, October 1). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. Available from: [Link]

  • ResearchGate. (n.d.). Phenylethyl alcohol identification workflow. Available from: [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures. Available from: [Link]

  • ResearchGate. (2025, August 7). Determination of Tyrosol, 2-Phenethyl Alcohol, and Tryptophol in Beer by High-Performance Liquid Chromatography. Available from: [Link]

  • Bobbitt, J. M., Pradhan, P. P., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(23), 9501–9504. Available from: [Link]

  • Chemistry LibreTexts. (2024, April 20). 17.11 Spectroscopy of Alcohols and Phenols. Available from: [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Available from: [Link]

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Method

Application Note: Enzymatic Kinetic Resolution of 2-Ethoxy-5-methylphenethyl Alcohol Enantiomers

Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Chiral phenethyl alcohol derivatives—sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Chiral phenethyl alcohol derivatives—specifically α -methylbenzyl alcohol analogs like 1-(2-ethoxy-5-methylphenyl)ethanol (commonly referred to in biocatalytic literature as substituted phenethyl alcohols)—are high-value chiral building blocks in the synthesis of active pharmaceutical ingredients (APIs). Achieving high enantiomeric purity for these secondary alcohols via traditional asymmetric synthesis can be resource-intensive.

Enzymatic kinetic resolution via lipase-catalyzed transesterification offers a highly selective, green, and scalable alternative. This application note details the protocol for resolving racemic 2-ethoxy-5-methylphenethyl alcohol using Novozym 435 , an immobilized preparation of Candida antarctica Lipase B (CALB).

The Causality Behind the Chemistry
  • Biocatalyst Selection: Novozym 435 is chosen because CALB is immobilized via interfacial activation on Lewatit VP OC 1600, a macroporous acrylic polymer resin. This specific immobilization confers exceptional thermal stability and allows the enzyme to be easily recovered and reused across multiple reaction cycles without significant loss of activity[1].

  • Stereochemical Control (The Kazlauskas Rule): CALB exhibits profound enantioselectivity for secondary alcohols governed by the empirical Kazlauskas rule. The enzyme's stereospecificity pocket, defined largely by the bulky Trp104 residue, creates a steric environment that perfectly accommodates the (R)-enantiomer while causing a severe steric clash with the (S)-enantiomer[2].

  • Thermodynamic Driving Force: Vinyl acetate is utilized as the acyl donor rather than ethyl acetate. The transesterification of vinyl acetate yields vinyl alcohol, which rapidly and irreversibly tautomerizes into acetaldehyde. This irreversible step prevents the reverse reaction, driving the kinetic resolution strictly to the theoretical 50% conversion limit required for perfect enantiomeric separation[3].

  • Solvent Causality: The reaction is performed in anhydrous n-hexane. Highly non-polar solvents (log P > 3.0) are critical because they do not strip the essential hydration shell from the enzyme's surface, thereby preserving the three-dimensional active conformation of the lipase[4].

Mechanistic Visualization

Kazlauskas cluster_R (R)-Enantiomer Pathway (Fast) cluster_S (S)-Enantiomer Pathway (Slow) AcylEnz Acyl-Enzyme Intermediate (CALB Active Site) R_bind Optimal Steric Fit (Large group in large pocket) AcylEnz->R_bind S_bind Steric Clash (Trp104 interference) AcylEnz->S_bind R_prod (R)-Acetate Product (ee > 99%) R_bind->R_prod S_prod (S)-Alcohol Unreacted (ee > 99%) S_bind->S_prod

Mechanistic basis of CALB enantioselectivity following the Kazlauskas rule.

Materials and Reagents

Reagent / MaterialRole in ProtocolSpecifications
Racemic 2-Ethoxy-5-methylphenethyl alcohol Substrate>98% purity, anhydrous
Novozym 435 Biocatalyst5,000 PLU/g, stored at 4 °C
Vinyl Acetate Acyl Donor>99%, anhydrous, unstabilized
n-Hexane Reaction SolventHPLC grade, dried over molecular sieves
Dichloromethane / Methanol Workup SolventsACS grade
Chiral HPLC Column Analytical Toole.g., Chiralcel OD-H or Chiralpak AD-H

Experimental Protocol

This protocol is designed to be a self-validating system. By carefully tracking the conversion ( c ) and the enantiomeric excess of both the substrate ( ees​ ) and the product ( eep​ ), researchers can calculate the Enantiomeric Ratio ( E ) to empirically validate the efficiency of the resolution.

Step 1: Reaction Assembly
  • In a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 100 mM of racemic 2-ethoxy-5-methylphenethyl alcohol in 20 mL of anhydrous n-hexane.

  • Add 500 mM of vinyl acetate (a 1:5 molar ratio of substrate to acyl donor). Note: This excess ensures pseudo-first-order kinetics for the acylation step without overly diluting the reaction medium[3].

Step 2: Biocatalytic Initiation
  • Add 40 mg/mL of Novozym 435 to the flask.

  • Immediately seal the flask to prevent the evaporation of the highly volatile vinyl acetate and n-hexane.

Step 3: Incubation
  • Transfer the flask to a temperature-controlled orbital shaker or use a heated stir plate.

  • Incubate at 40 °C with a constant stirring/shaking rate of 200 rpm. Note: 40 °C provides the optimal thermodynamic balance between reaction velocity and the prevention of enzyme thermal denaturation[4].

  • Allow the reaction to proceed for 24 hours. Monitor periodically by withdrawing 50 µL aliquots, filtering through a 0.22 µm PTFE syringe filter, and analyzing via TLC or GC.

Step 4: Termination and Workup
  • Terminate the reaction by filtering the mixture through a sintered glass funnel to remove the immobilized Novozym 435 beads. Wash the beads with 10 mL of cold n-hexane. (The recovered enzyme can be washed, dried under vacuum, and reused for up to 5 cycles[3]).

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove n-hexane and unreacted vinyl acetate.

Step 5: Product Separation
  • Purify the crude residue via silica gel flash chromatography using a gradient of Hexane:Ethyl Acetate (typically 9:1 to 4:1).

  • The less polar (R)-acetate will elute first, followed by the more polar, unreacted (S)-alcohol .

Analytical Workflow & Data Interpretation

To ensure the trustworthiness of the protocol, the efficiency of the kinetic resolution must be mathematically validated. Analyze the purified fractions using Chiral HPLC (e.g., Chiralcel OD-H, Hexane/Isopropanol mobile phase) to determine the peak areas of the enantiomers.

Calculate the critical validation metrics using the following equations:

  • Enantiomeric Excess of Substrate ( ees​ ): ees​=[S]+[R][S]−[R]​×100%

  • Enantiomeric Excess of Product ( eep​ ): eep​=[Racetate​]+[Sacetate​][Racetate​]−[Sacetate​]​×100%

  • Conversion ( c ): c=ees​+eep​ees​​

  • Enantiomeric Ratio ( E ): The hallmark of a successful kinetic resolution is an E -value > 100.

    E=ln[(1−c)(1+ees​)]ln[(1−c)(1−ees​)]​
Optimization Parameters Summary
ParameterRange TestedOptimal ValueCausality / Impact
Temperature 20–60 °C40 °CBalances kinetic rate with enzyme stability; higher temps degrade eep​ [4].
Acyl Donor Ratio 1:1 to 1:101:5Excess drives equilibrium; too much dilutes substrate concentration[3].
Solvent Polarity log P 0.5–3.5log P > 3.0Hydrophobic solvents (Hexane) prevent stripping of the enzyme's water layer.

Experimental Workflow Visualization

Workflow Sub Racemic Substrate (100 mM) Rxn Biocatalysis Novozym 435 (40 mg/mL) Vinyl Acetate Sub->Rxn n-Hexane, 40°C Workup Filtration & Evaporation Rxn->Workup 24 hours Sep Silica Gel Chromatography Workup->Sep ProdR (R)-Acetate Sep->ProdR Elutes First ProdS (S)-Alcohol Sep->ProdS Elutes Second

Step-by-step workflow for the enzymatic kinetic resolution and product separation.

References

  • [2] Schematic representation of the Kazlauskas rule. ResearchGate. Available at:

  • [4] The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central (PMC), NIH. Available at:

  • [1] Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology, RSC Publishing. Available at:

  • [3] Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution. SCIRP.org. Available at:

Sources

Application

Anwendungshinweis: Hochsensitive HPLC-Analyse von 2-Ethoxy-5-methylphenethylalkohol mittels Vorsäulenderivatisierung

Zusammenfassung Dieser Anwendungshinweis beschreibt detaillierte Protokolle für die quantitative Analyse von 2-Ethoxy-5-methylphenethylalkohol mittels Hochleistungsflüssigkeitschromatographie (HPLC). Da der Analyt selbst...

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Author: BenchChem Technical Support Team. Date: April 2026

Zusammenfassung Dieser Anwendungshinweis beschreibt detaillierte Protokolle für die quantitative Analyse von 2-Ethoxy-5-methylphenethylalkohol mittels Hochleistungsflüssigkeitschromatographie (HPLC). Da der Analyt selbst nur eine schwache UV-Absorption aufweist, was die sensitive Detektion erschwert, liegt der Schwerpunkt auf den Techniken der chemischen Derivatisierung vor der Säule. Es werden zwei robuste Methoden vorgestellt: (1) eine Derivatisierung mit Benzoylchlorid für eine zuverlässige UV-Vis-Detektion und (2) eine hochsensitive Methode unter Verwendung von 9-Fluorenylmethoxycarbonylchlorid (Fmoc-Cl) für die Fluoreszenzdetektion. Diese Protokolle sind für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung konzipiert und bieten schrittweise Anleitungen, Erklärungen zu den experimentellen Entscheidungen und Richtlinien zur Fehlerbehebung, um eine genaue und reproduzierbare Analyse zu gewährleisten.

Einleitung: Die analytische Herausforderung

2-Ethoxy-5-methylphenethylalkohol ist eine aromatische Alkohol-Verbindung, die in verschiedenen Bereichen, von der pharmazeutischen Forschung bis zur Synthese von Spezialchemikalien, von Interesse sein kann. Eine genaue quantitative Analyse ist für die Qualitätskontrolle, Stabilitätsstudien und pharmakokinetische Untersuchungen unerlässlich.

Die direkte Analyse mittels HPLC mit einem Standard-UV-Vis-Detektor stellt jedoch eine erhebliche Herausforderung dar. Obwohl der Phenylring des Moleküls eine gewisse UV-Absorption besitzt, liegt diese typischerweise bei niedrigen Wellenlängen (ca. 200–220 nm). In diesem Bereich absorbieren auch viele gängige HPLC-Lösungsmittel und Verunreinigungen, was zu einer geringen Empfindlichkeit und mangelnder Selektivität führt.[1][2] Für die Quantifizierung von Spurenkonzentrationen ist die direkte Detektion daher oft unzureichend.

Chemische Derivatisierung ist eine bewährte Strategie, um diese Einschränkung zu überwinden. Bei diesem Ansatz wird die Hydroxylgruppe des Alkohols chemisch mit einem Reagenz umgesetzt, das eine stark absorbierende (chromophore) oder fluoreszierende (fluorophore) Markierung einführt.[3][4] Dies hat zwei entscheidende Vorteile:

  • Erhöhte Empfindlichkeit: Die molare Extinktion oder die Quantenausbeute der Fluoreszenz des Derivats ist um Größenordnungen höher als die des ursprünglichen Analyten.

  • Verbesserte Selektivität: Die Detektion wird auf eine höhere, spezifischere Wellenlänge verschoben, wodurch Störungen durch die Matrix oder das Lösungsmittel minimiert werden.

Auswahl der optimalen Derivatisierungsstrategie

Die Wahl des richtigen Derivatisierungsreagenzes hängt vom analytischen Ziel, der erforderlichen Empfindlichkeit und der Probenmatrix ab. Die primäre Alkoholgruppe von 2-Ethoxy-5-methylphenethylalkohol ist ein guter Angriffspunkt für nukleophile Reaktionen. Die folgende Grafik veranschaulicht den Entscheidungsprozess.

G cluster_input Start: Analytisches Ziel cluster_decision Entscheidungspunkt cluster_paths Derivatisierungswege cluster_reagents Reagenzien & Protokolle Analyte 2-Ethoxy-5-methylphenethylalkohol (Schwacher Chromophor) Sensitivity Erforderliche Empfindlichkeit? Analyte->Sensitivity UV_Path Moderater Bedarf (µg/mL) UV-Vis-Detektion Sensitivity->UV_Path Moderat Fluorescence_Path Hoher Bedarf (ng/mL - pg/mL) Fluoreszenzdetektion Sensitivity->Fluorescence_Path Hoch Reagent_UV Benzoylchlorid (Protokoll 1) UV_Path->Reagent_UV Reagent_FL 9-Fluorenylmethoxycarbonylchlorid (Fmoc-Cl) (Protokoll 2) Fluorescence_Path->Reagent_FL

Abbildung 1: Entscheidungsdiagramm für die Auswahl einer Derivatisierungsstrategie.

In diesem Leitfaden konzentrieren wir uns auf zwei bewährte Reagenzien, die unterschiedliche Empfindlichkeitsanforderungen abdecken.

MerkmalBenzoylchlorid (für UV-Detektion)9-Fluorenylmethoxycarbonylchlorid (Fmoc-Cl) (für Fluoreszenz-Detektion)
Reaktionsprinzip Acylierung der Hydroxylgruppe zur Bildung eines Benzoyl-Esters.Bildung eines stabilen und hochfluoreszierenden Carbamats.[5]
Detektionsart UV-Vis-AbsorptionFluoreszenz
Typische Detektions-λ ~230 nm oder ~274 nmEx: ~260 nm / Em: ~310 nm[5]
Empfindlichkeit Moderat bis gut (µg/mL-Bereich)Sehr hoch (ng/mL- bis pg/mL-Bereich)
Reaktionsbedingungen Erfordert basische Bedingungen (z. B. Pyridin oder NaOH), oft mit Extraktionsschritt.Milde basische Bedingungen (Puffer), Reaktion bei Raumtemperatur.[5]
Vorteile Kostengünstiges Reagenz, robuste Chemie.Außergewöhnliche Empfindlichkeit, oft direkte Injektion ohne Aufreinigung möglich.

Protokoll 1: UV-Vis-Detektion durch Benzoylierung

Prinzip: Diese Methode basiert auf der klassischen Schotten-Baumann-Reaktion. Die Hydroxylgruppe des Alkohols reagiert mit Benzoylchlorid in einer basischen Umgebung zu einem stabilen Benzoyl-Ester. Der eingeführte Benzoyl-Chromophor ermöglicht eine empfindliche Detektion bei ca. 230 nm.

G start Start reagent_prep 1. Reagenzien vorbereiten - Analyt-Stammlösung - Benzoylchlorid-Lösung - 10% NaOH start->reagent_prep reaction 2. Derivatisierungsreaktion - Analyt + NaOH + Benzoylchlorid mischen - 15 min bei Raumtemperatur schütteln reagent_prep->reaction extraction 3. Probenaufreinigung - Mit Hexan extrahieren - Organische Phase abtrennen reaction->extraction dry_reconstitute 4. Einengen & Rekonstituieren - Hexan unter N2 verdampfen - Rückstand in mobiler Phase aufnehmen extraction->dry_reconstitute analysis 5. HPLC-Analyse dry_reconstitute->analysis

Abbildung 2: Arbeitsablauf für die Benzoylchlorid-Derivatisierung.

Detailliertes Versuchsprotokoll:

  • Vorbereitung der Reagenzien:

    • Analyt-Stammlösung: Wägen Sie ca. 10 mg 2-Ethoxy-5-methylphenethylalkohol genau ein und lösen Sie es in 10 mL Acetonitril (ACN), um eine Konzentration von 1 mg/mL zu erhalten. Erstellen Sie durch Verdünnung mit ACN Kalibrierstandards im gewünschten Konzentrationsbereich.

    • Benzoylchlorid-Lösung: Bereiten Sie eine 5%ige (v/v) Lösung von Benzoylchlorid in ACN vor. Vorsicht: Benzoylchlorid ist korrosiv und tränenreizend. Arbeiten Sie im Abzug.

    • Basische Lösung: Bereiten Sie eine 10%ige (w/v) wässrige Natriumhydroxid (NaOH)-Lösung vor.

  • Derivatisierungsreaktion:

    • Geben Sie 100 µL der Analyt-Standard- oder Probenlösung in ein 2-mL-Reaktionsgefäß.

    • Fügen Sie 200 µL der 10%igen NaOH-Lösung hinzu.

    • Fügen Sie 200 µL der 5%igen Benzoylchlorid-Lösung hinzu.

    • Verschließen Sie das Gefäß sofort und schütteln Sie es 15 Minuten lang bei Raumtemperatur kräftig.

  • Probenaufreinigung (Flüssig-Flüssig-Extraktion):

    • Fügen Sie 1 mL Hexan (HPLC-Qualität) zur Reaktionsmischung hinzu.

    • Vortexen Sie die Mischung 1 Minute lang, um das gebildete Ester-Derivat zu extrahieren.

    • Lassen Sie die Phasen sich trennen (Zentrifugation kann helfen).

    • Überführen Sie die obere organische Phase (Hexan) vorsichtig in ein sauberes Röhrchen.

  • Einengen und Rekonstituieren:

    • Verdampfen Sie das Hexan unter einem sanften Stickstoffstrom bei Raumtemperatur bis zur Trockenheit.

    • Lösen Sie den Rückstand in 200 µL der mobilen Phase (siehe Tabelle 2) und überführen Sie die Lösung in ein HPLC-Fläschchen.

Tabelle 2: HPLC-Bedingungen für das Benzoyl-Derivat

ParameterEmpfohlene Einstellung
Säule C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 5 µm)
Mobile Phase Isokratisch: Acetonitril / Wasser (70:30, v/v)
Flussrate 1,0 mL/min
Säulentemperatur 30 °C
Injektionsvolumen 20 µL
Detektion UV-Vis bei 230 nm

Protokoll 2: Hochsensitive Fluoreszenzdetektion durch FMOC-Cl-Derivatisierung

Prinzip: Diese Methode nutzt die Reaktion von Fmoc-Cl mit der Hydroxylgruppe des Alkohols unter milden basischen Bedingungen, um ein hochfluoreszierendes 9-Fluorenylmethyl-Carbamat zu bilden.[5] Die Reaktion ist schnell und erfordert oft keine aufwändige Probenaufreinigung, was sie ideal für die Spurenanalyse macht.

G start Start reagent_prep 1. Reagenzien vorbereiten - Analyt-Stammlösung - Fmoc-Cl-Lösung in ACN - Boratpuffer (pH 9.0) start->reagent_prep reaction 2. Derivatisierungsreaktion - Analyt + Puffer + Fmoc-Cl mischen - 10 min bei 40 °C inkubieren reagent_prep->reaction quench 3. Reaktion stoppen - Mit Säure (z.B. HCl) neutralisieren reaction->quench analysis 4. Direkte HPLC-Analyse quench->analysis

Abbildung 3: Arbeitsablauf für die Fmoc-Cl-Derivatisierung.

Detailliertes Versuchsprotokoll:

  • Vorbereitung der Reagenzien:

    • Analyt-Stammlösung: Bereiten Sie wie in Protokoll 1 beschrieben eine Stammlösung (z. B. 100 µg/mL) und verdünnte Standards vor.

    • Fmoc-Cl-Lösung: Lösen Sie 10 mg Fmoc-Cl in 10 mL ACN (1 mg/mL). Diese Lösung sollte frisch zubereitet werden.

    • Boratpuffer: Bereiten Sie einen 0,1 M Boratpuffer vor und stellen Sie den pH-Wert mit NaOH auf 9,0 ein.

  • Derivatisierungsreaktion:

    • Geben Sie 100 µL der Analyt-Standard- oder Probenlösung in ein 2-mL-Reaktionsgefäß.

    • Fügen Sie 200 µL des Boratpuffers (pH 9,0) hinzu.

    • Fügen Sie 200 µL der Fmoc-Cl-Lösung hinzu und mischen Sie sofort.

    • Inkubieren Sie die Mischung 10 Minuten lang bei 40 °C in einem Wasserbad oder Thermoblock.[6]

  • Reaktion stoppen:

    • Fügen Sie 100 µL einer 0,1 M Salzsäure (HCl)-Lösung hinzu, um die Reaktion zu stoppen und die basische Lösung zu neutralisieren.[5] Dies schützt die HPLC-Säule.

    • Mischen Sie die Lösung gut.

  • HPLC-Analyse:

    • Überführen Sie die Reaktionsmischung direkt in ein HPLC-Fläschchen und injizieren Sie sie in das HPLC-System.

Tabelle 3: HPLC-Bedingungen für das Fmoc-Derivat

ParameterEmpfohlene Einstellung
Säule C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 5 µm)
Mobile Phase A Wasser mit 0,1% Trifluoressigsäure (TFA)
Mobile Phase B Acetonitril mit 0,1% Trifluoressigsäure (TFA)
Gradient 0-20 min: 50% B -> 95% B; 20-25 min: 95% B; 25-30 min: 95% B -> 50% B
Flussrate 1,0 mL/min
Säulentemperatur 35 °C
Injektionsvolumen 20 µL
Detektion Fluoreszenz: Anregung (Ex) bei 260 nm, Emission (Em) bei 310 nm

Methodenvalidierung und erwartete Leistung

Jede neu implementierte Methode sollte validiert werden, um ihre Eignung für den vorgesehenen Zweck sicherzustellen. Typische Parameter, die bewertet werden sollten, sind Linearität, Genauigkeit, Präzision, Nachweisgrenze (LOD) und Bestimmungsgrenze (LOQ).

Tabelle 4: Typische erwartete Leistungsmerkmale

ParameterMethode 1 (UV-Vis)Methode 2 (Fluoreszenz)
Linearität (R²) > 0,995> 0,998
LOD 0,1 - 1 µg/mL1 - 10 ng/mL
LOQ 0,5 - 3 µg/mL5 - 30 ng/mL
Präzision (%RSD) < 3%< 5%

Leitfaden zur Fehlerbehebung

ProblemMögliche Ursache(n)Lösung(en)
Kein oder sehr kleiner Derivat-Peak - Reagenz abgebaut (besonders Fmoc-Cl ist feuchtigkeitsempfindlich).- Falscher pH-Wert der Reaktion.- Unzureichende Reaktionszeit oder -temperatur.- Bereiten Sie die Reagenzien frisch zu.- Überprüfen Sie den pH-Wert des Puffers/der basischen Lösung.- Optimieren Sie die Reaktionsbedingungen.
Zusätzliche, unerwartete Peaks - Nebenprodukte aus überschüssigem Reagenz (z. B. hydrolysiertes Fmoc-Cl).- Verunreinigungen in den Lösungsmitteln oder Reagenzien.- Optimieren Sie das stöchiometrische Verhältnis von Reagenz zu Analyt.- Führen Sie einen Blindversuch (ohne Analyt) durch, um Störpeaks zu identifizieren.- Verwenden Sie nur HPLC- oder höherwertige Lösungsmittel.
Breite oder asymmetrische Peaks - Falsche Zusammensetzung des Rekonstitutionslösungsmittels.- pH-Inkompatibilität zwischen Probe und mobiler Phase.- Überladung der Säule.- Lösen Sie den trockenen Rückstand immer in der Anfangszusammensetzung der mobilen Phase.- Stellen Sie sicher, dass die Probe vor der Injektion neutralisiert wird (besonders bei Protokoll 2).- Verdünnen Sie die Probe oder reduzieren Sie das Injektionsvolumen.

Referenzen

  • Idowu, O. R., & Adedoyin, A. (1998). Rapid Derivatization of Alcohols with Carboxylic-Sulphonic Mixed Anhydrides for HPLC-UV/Fluorescence Analysis. Journal of Liquid Chromatography & Related Technologies.

  • SIELC Technologies. (2020). HPLC Determination of Phenethyl alcohol on Newcrom BH Column. HPLC Application.

  • SIELC Technologies. (n.d.). Separation of Phenethyl alcohol, p-(tert-butyl)- on Newcrom R1 HPLC column. SIELC Technologies.

  • ResearchGate. (n.d.). Novel fluorescence derivatization reagent for the determination of alcohol by high performance liquid chromatography and fluorescent detection. ResearchGate.

  • AugustaChrom. (n.d.). HPLC Determination of Phenethyl alcohol on Newcrom BH Column. AugustaChrom.

  • Hsien-Tsung Feng, & Chin-Wang Huang. (2000). Determination of Trace C1−C4 Aliphatic Alcohols in Aqueous Samples by 9-Fluorenylmethyl Chloroformate Derivatization and Reversed-Phase High-Performance Liquid Chromatography. Analytical Chemistry, 72(19), 4639-4644.

  • Galan-Cercadillo, J., & Pérez-Bendito, D. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A, 1296, 1-20.

  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography for Purity Assessment of 2-Phenylethanol. BenchChem.

  • ResearchGate. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Request PDF.

  • Naderi, F., et al. (2015). Determination of phenylethyl alcohol by reversed- phase high-performance liquid chromatography (RP- HPLC) in Budesonide. Academic Journals.

  • Alfa Chemistry. (n.d.). HPLC Derivatization Reagents. Analytical Products.

  • Al-Qadhi, M. A., et al. (2022). A novel, rapid and sensitive HPLC method for the determination of ethanol in non- alcoholic beverages with pre-column derivatiza. ResearchGate.

  • Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho.

Sources

Technical Notes & Optimization

Troubleshooting

How to increase reaction yield in 2-Ethoxy-5-methylphenethyl alcohol synthesis

Topic: Yield Optimization in 2-Ethoxy-5-methylphenethyl Alcohol Synthesis Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Support Center. The synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Yield Optimization in 2-Ethoxy-5-methylphenethyl Alcohol Synthesis Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. The synthesis of substituted phenethyl alcohols—specifically 2-ethoxy-5-methylphenethyl alcohol—frequently suffers from yield-limiting side reactions during bench-to-pilot scale-up. This guide bypasses generic advice to address the exact mechanistic bottlenecks you will encounter, focusing on the two most reliable synthetic pathways: the Grignard-Epoxide Addition and the Aryl Acetic Acid Reduction .

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: I am using the Grignard route starting from 1-bromo-2-ethoxy-5-methylbenzene. Why am I seeing up to 30% of a biaryl byproduct (Wurtz-type homocoupling)?

Causality: The ortho-ethoxy group on your starting material acts as a strong Lewis base. During the single-electron transfer (SET) initiation phase on the magnesium surface, the oxygen atom coordinates to the forming organomagnesium species. This intramolecular chelation restricts the diffusion of the aryl radical intermediate into the bulk solvent, artificially increasing its local concentration near unreacted aryl bromide and promoting rapid dimerization (Wurtz coupling)[1]. The Fix:

  • Solvent Swap: Strictly use Tetrahydrofuran (THF) instead of Diethyl Ether. THF is a stronger Lewis base that effectively competes with the ortho-ethoxy group, solvating the Grignard reagent and breaking the internal chelation[2].

  • Kinetic Control: Maintain high dilution (0.5 M or lower) and use a syringe pump to add the aryl bromide over 2 hours. Keeping the steady-state concentration of the unreacted halide near zero prevents the radical intermediate from finding a coupling partner.

Q2: My yield drops significantly (40-60%) during the ethylene oxide (EO) addition step. How can I prevent EO loss and polymerization?

Causality: Ethylene oxide is highly volatile (bp 10.7 °C). If the exothermic ring-opening reaction raises the internal temperature above 5 °C, EO vaporizes and escapes the liquid phase before reacting. Furthermore, the Schlenk equilibrium of the Grignard reagent in THF produces MgBr2​ . This acts as a Lewis acid, which can catalyze the unwanted polymerization of EO or form 2-bromoethanol as a dead-end byproduct[1][2]. The Fix:

  • Thermal Discipline: Maintain the reaction strictly between -5 °C and 0 °C during EO introduction.

  • Organocuprate Bypass: Add 5 mol% Copper(I) Iodide (CuI) to the Grignard reagent 10 minutes prior to EO addition. This forms a highly nucleophilic organocuprate intermediate that specifically targets epoxide ring-opening, vastly outpacing the Lewis-acid catalyzed side reactions.

Q3: I switched to the reduction route starting from 2-(2-ethoxy-5-methylphenyl)acetic acid. The LiAlH4​ reduction stalls at 50% conversion, and the workup creates an unfilterable emulsion. How do I optimize this?

Causality: Direct reduction of a free carboxylic acid with LiAlH4​ generates hydrogen gas and an insoluble lithium-aluminum carboxylate salt. This gelatinous salt coats the unreacted LiAlH4​ particles, completely halting the reaction. During the aqueous quench, it forms polymeric aluminum hydroxides that trap your product in an emulsion. The Fix: Abandon LiAlH4​ for free acids. Instead, utilize the NaBH4​/I2​ system in THF[3]. Iodine reacts with NaBH4​ to generate Borane ( BH3​ ) in situ. Borane is a neutral, highly electrophilic reducing agent that rapidly coordinates to the electron-rich carbonyl oxygen of the carboxylic acid, reducing it smoothly to the alcohol without forming insoluble polymeric salts.

Part 2: Quantitative Route Comparison

The following table summarizes the operational metrics for the standard synthetic pathways to synthesize 2-ethoxy-5-methylphenethyl alcohol.

Synthetic RouteKey ReagentsTypical YieldPrimary Yield-Limiting FactorOptimal Reaction Temp
Grignard + Epoxide Mg, Ethylene Oxide, CuI82 - 88%EO evaporation, Wurtz coupling-5 °C to 0 °C (Addition)
Acid Reduction ( LiAlH4​ ) LiAlH4​ , THF55 - 70%Insoluble carboxylate salts0 °C to Reflux
Acid Reduction ( NaBH4​/I2​ ) NaBH4​ , I2​ , THF85 - 93%Reagent stoichiometry0 °C to RT

Part 3: Standard Operating Procedure (Self-Validating Protocol)

Optimized Bench-Scale Synthesis via CuI-Catalyzed Grignard Addition

Note: This protocol incorporates self-validating steps (e.g., titration) to ensure reagent integrity before proceeding to the critical EO addition.

Step 1: Grignard Initiation & Formation

  • In a flame-dried, argon-purged 3-neck flask, add Magnesium turnings (1.2 eq) and anhydrous THF (to achieve 0.5 M final concentration).

  • Add a single crystal of iodine and 0.05 eq of 1,2-dibromoethane. Stir until the iodine color fades and slight effervescence is observed, confirming magnesium surface activation.

  • Load 1-bromo-2-ethoxy-5-methylbenzene (1.0 eq) into an addition funnel as a 1.0 M solution in THF. Add 5% of this solution to the Mg turnings to initiate the reaction (indicated by a localized temperature spike).

  • Add the remaining aryl bromide dropwise over 1.5 to 2 hours, maintaining a gentle reflux. Stir for an additional 1 hour at room temperature.

  • Validation Check: Titrate a 1.0 mL aliquot of the Grignard reagent using the Knochel method (Iodine/LiCl in THF) to confirm >90% active Grignard formation.

Step 2: Ethylene Oxide Addition

  • Cool the validated Grignard solution to strictly -5 °C using an ice/brine bath.

  • Add CuI (0.05 eq) in one portion. Stir for 10 minutes until a slight color change indicates organocuprate formation.

  • Introduce Ethylene Oxide (1.5 eq) as a pre-cooled solution in THF via a syringe pump over 30 minutes.

  • Maintain the internal temperature below 0 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

Step 3: Quench and Purification

  • Cool the reaction to 0 °C and carefully quench by dropwise addition of saturated aqueous NH4​Cl . Do not use strong acids like H2​SO4​ , as they will dehydrate the product or cleave the ethoxy ether.

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify the crude 2-ethoxy-5-methylphenethyl alcohol via flash column chromatography (Hexanes:Ethyl Acetate gradient).

Part 4: Process Pathway Visualization

ProcessFlow Start 1-Bromo-2-ethoxy- 5-methylbenzene Mg Mg turnings, THF 1,2-dibromoethane (cat) Start->Mg Grignard Grignard Reagent (2-ethoxy-5-methylphenyl)MgBr Mg->Grignard Activation EO Ethylene Oxide (1.5 eq) CuI (5 mol%), -5°C Grignard->EO Wurtz Issue: Wurtz Homocoupling Fix: High dilution, slow addition Grignard->Wurtz Side Reaction Alkoxide Magnesium Alkoxide Intermediate EO->Alkoxide Ring Opening Polymer Issue: EO Polymerization Fix: Temp <0°C, CuI catalysis EO->Polymer Side Reaction Quench Sat. NH4Cl Quench (0°C to RT) Alkoxide->Quench Product Target Molecule: 2-Ethoxy-5-methylphenethyl alcohol Quench->Product Hydrolysis

Fig 1: Optimized Grignard workflow for 2-Ethoxy-5-methylphenethyl alcohol with troubleshooting nodes.

References

  • Phenethyl alcohol - Wikipedia. Source: wikipedia.org. URL:[Link]

  • Biotechnological 2-Phenylethanol Production: Recent Developments - PMC. Source: nih.gov. URL:[Link]

  • Hydrogenation of Styrene Oxide to 2-Phenyl Ethanol over Polyurea Microencapsulated Mono- and Bimetallic Nanocatalysts: Activity, Selectivity, and Kinetic Modeling | Industrial & Engineering Chemistry Research - ACS Publications. Source: acs.org. URL:[Link]

Sources

Optimization

Technical Support Center: Resolving GC-MS Co-Elution for 2-Ethoxy-5-methylphenethyl alcohol

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals dealing with complex gas chromatography-mass spectrometry (GC-MS) co-elution issues.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals dealing with complex gas chromatography-mass spectrometry (GC-MS) co-elution issues.

Diagnostic Hub: Understanding the Analyte

2-Ethoxy-5-methylphenethyl alcohol (CAS: 1378528-05-2) is a moderately polar aromatic compound characterized by an electron-rich benzene ring, an ethoxy ether linkage, and a primary phenethyl hydroxyl (-OH) group.

The Root Cause of Co-elution: The free hydroxyl group acts as a strong hydrogen bond donor. In complex biological or chemical matrices, this leads to secondary interactions with active sites in the GC liner or column, causing peak tailing. Furthermore, its boiling point frequently overlaps with endogenous lipids, structurally similar isomeric phenols, or non-polar matrix components, resulting in Total Ion Chromatogram (TIC) co-elution. This suppresses ionization, obscures target mass spectra, and prevents accurate quantification[1].

To systematically resolve this, follow the diagnostic workflow below.

GCMS_Workflow A Detect Co-elution in TIC B Apply AMDIS Deconvolution A->B C Are target ions resolved? B->C D Extract Pure Spectra & Quantify C->D Yes (Mathematical Resolution) E Decrease Temp Ramp Rate C->E No (Perfect Overlap) F TMS Derivatization (BSTFA) C->F Matrix Interference G Change Column Polarity C->G Isomeric Overlap H Re-analyze via GC-MS E->H F->H G->H H->A Iterate

Caption: GC-MS Co-elution Diagnostic and Resolution Workflow

Intervention Protocols

Protocol A: Chemical Derivatization (Silylation)

Causality: If 2-Ethoxy-5-methylphenethyl alcohol is co-eluting with a non-polar matrix component (e.g., an alkane), altering the column temperature will yield diminishing returns. By reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), we replace the active hydrogen on the -OH group with a trimethylsilyl (TMS) group. This masks the polarity, drastically increases volatility, and shifts the retention time (RT) earlier in the run, physically pulling the analyte away from non-derivatizable interferences,[2].

Self-Validating Methodology:

  • Sample Preparation: Transfer 100 µL of the sample extract into a 2 mL glass GC autosampler vial.

  • Desiccation (Critical): Evaporate the sample to complete dryness under a gentle stream of ultra-high purity (UHP) nitrogen. Note: Water aggressively quenches BSTFA, forming hexamethyldisiloxane (HMDSO) and halting the reaction[2].

  • Internal Standard Addition: Add 10 µL of an internal standard (e.g., Tridecanol-d27, 50 µg/mL in anhydrous dichloromethane). Validation Check: Monitoring the IS ensures derivatization efficiency is uniform across the batch.

  • Reagent Addition: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA containing 1% TMCS. Pyridine acts as a basic catalyst to accelerate the silylation of sterically hindered alcohols.

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds, then incubate in a heating block at 65°C for 30 minutes to drive the reaction to >99% completion.

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS. Derivatized samples have a limited shelf life (typically 24-48 hours) and must be analyzed promptly[3].

Protocol B: Chromatographic & Thermodynamic Optimization

Causality: If derivatization is not feasible, the thermodynamic interactions between the analyte and the stationary phase must be manipulated.

  • Temperature Ramping: Slower temperature ramps (e.g., reducing from 10°C/min to 3°C/min) increase the residence time in the column, enhancing the resolution of compounds with marginal boiling point differences.

  • Stationary Phase Chemistry: A non-polar column (e.g., 5% phenyl polysiloxane) separates primarily by boiling point. If the co-eluting interference is an isomer, switching to a polar phase (e.g., Polyethylene Glycol / DB-Wax) leverages the hydrogen-bonding capacity of the analyte's free -OH group, selectively delaying its elution relative to non-polar interferences[4].

Data Analytics: Mass Spectral Deconvolution

When physical separation reaches its absolute limit, mathematical deconvolution is the definitive fallback. The is engineered to mathematically resolve co-eluting peaks by extracting pure component spectra from a convoluted TIC[5],[6].

Step-by-Step Deconvolution Workflow:

  • Noise Analysis: AMDIS establishes a dynamic baseline across the TIC to differentiate true signal from matrix background[5].

  • Component Perception: The software scans for Extracted Ion Chromatograms (EICs) that rise and fall together. Even if two peaks co-elute perfectly in the TIC, their individual fragment ions often maximize a fraction of a scan apart.

  • Spectral Extraction: AMDIS subtracts the background and adjacent co-eluting ions to reconstruct a "purified" mass spectrum of 2-Ethoxy-5-methylphenethyl alcohol[6].

  • Library Matching: The deconvoluted spectrum is cross-referenced against a target library (e.g., NIST) to confirm identity and allow for accurate, interference-free integration[7].

Quantitative Performance Data

The following table summarizes the expected impact of each troubleshooting intervention on chromatographic performance metrics.

Intervention StrategyMechanism of ActionImpact on Retention Time (RT)Resolution ( Rs​ ) ImprovementSignal-to-Noise (S/N) Impact
Slower Temp Ramp (3°C/min) Increases stationary phase interaction time+ 4.0 to 8.0 min+ 0.2 to 0.5Slight decrease (due to band broadening)
Stationary Phase Change (Wax) Shifts separation to dipole/hydrogen bondingMatrix dependent+ 1.0 to 2.5Neutral
TMS Derivatization (BSTFA) Masks -OH group, decreases polarity- 2.0 to 4.0 min (elutes earlier)+ 1.5 to 3.0Significant increase (sharper peak shape)
AMDIS Deconvolution Mathematical EIC extractionNo physical changeN/A (Mathematical)Increases effective S/N by removing background

Frequently Asked Questions (FAQs)

Q: Why is my derivatized 2-Ethoxy-5-methylphenethyl alcohol peak splitting into two distinct peaks? A: Peak splitting after derivatization almost always indicates incomplete silylation, resulting in one peak for the native alcohol and one for the TMS-ether. This is usually caused by trace moisture in the sample quenching the BSTFA reagent[2]. Ensure samples are completely evaporated under nitrogen before reagent addition, and verify the integrity of your anhydrous pyridine.

Q: I slowed my temperature ramp to 2°C/min, but the co-eluting matrix peak just broadened and still overlaps. What now? A: Slower ramps increase resolution but also increase longitudinal diffusion (band broadening). If the selectivity ( α ) between the analyte and the interference is exactly 1.0 on your current column, no amount of temperature tweaking will resolve them. You must change the stationary phase chemistry or proceed to chemical derivatization[4].

Q: AMDIS is identifying my compound, but the match factor is consistently below 70. Why? A: A low match factor during deconvolution often means the co-eluting interference shares major fragment ions with 2-Ethoxy-5-methylphenethyl alcohol (e.g., the m/z 91 tropylium ion or m/z 77 phenyl cation), making mathematical separation highly difficult[5]. In these cases of "perfect isomeric overlap," mathematical deconvolution fails, and you must return to physical separation methods[4].

References

  • Preparation of TMS Derivatives for GC/MS - California Institute of Technology (Caltech). Available at: [Link]

  • Automated Mass Spectral Deconvolution and Identification System (AMDIS) - AMDIS.net. Available at:[Link]

  • Can "Deconvolution" Improve GC/MS Detectability? - Agilent Technologies. Available at: [Link]

  • Two-Dimensional GC–ToFMS Analysis of Volatile Organic Compounds - MDPI. Available at: [Link]

Sources

Troubleshooting

Preventing oxidation of 2-Ethoxy-5-methylphenethyl alcohol during long-term storage

Welcome to the technical support center for the handling and storage of 2-Ethoxy-5-methylphenethyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the handling and storage of 2-Ethoxy-5-methylphenethyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, we address common challenges and provide scientifically grounded solutions to prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is 2-Ethoxy-5-methylphenethyl alcohol, and why is it susceptible to oxidation?

2-Ethoxy-5-methylphenethyl alcohol is an aromatic alcohol. Its structure, featuring a phenol ether and a primary alcohol, makes it susceptible to oxidation. The benzylic position and the electron-donating groups on the aromatic ring can be particularly prone to attack by oxidizing agents.

Q2: What are the primary drivers of oxidation for this compound during storage?

The primary drivers of oxidation for 2-Ethoxy-5-methylphenethyl alcohol are:

  • Atmospheric Oxygen: Direct exposure to air is a significant factor.

  • Light: UV and visible light can provide the energy to initiate oxidative reactions.

  • Elevated Temperatures: Heat can accelerate the rate of oxidation.

  • Presence of Metal Ions: Transition metals can act as catalysts in oxidation reactions.[1]

  • Contaminants: Impurities from synthesis or handling can initiate or propagate degradation.

Q3: What are the visible signs of degradation in my sample of 2-Ethoxy-5-methylphenethyl alcohol?

While early-stage oxidation may not be visible, significant degradation can manifest as:

  • Color Change: A noticeable yellowing or browning of the initially colorless liquid.

  • Formation of Precipitates: The appearance of solid material in the sample.

  • Changes in Odor: A shift from its characteristic odor to a more acrid or pungent smell.

Q4: How can I confirm if my sample has undergone oxidation?

Visual inspection is not sufficient. Analytical techniques are necessary for confirmation. High-Performance Liquid Chromatography (HPLC) is a reliable method to assess the purity of your sample and detect the presence of degradation products.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify specific oxidation byproducts.

Q5: Is it possible for phenolic compounds like this to act as pro-oxidants?

Yes, under certain conditions, such as high concentrations, high pH, or in the presence of transition metal ions, phenolic compounds can act as pro-oxidants, potentially accelerating degradation.[1]

Troubleshooting Guide: Identifying and Mitigating Oxidation

This section provides a systematic approach to troubleshoot and prevent the oxidation of 2-Ethoxy-5-methylphenethyl alcohol.

Issue 1: Sample Discoloration Observed

Potential Cause: Exposure to air and/or light.

Troubleshooting Steps:

  • Verify Purity: Analyze a small aliquot of the discolored sample using HPLC to quantify the level of impurities. Compare this to the certificate of analysis of a fresh or properly stored sample.

  • Review Storage Conditions:

    • Was the container tightly sealed?

    • Was the headspace flushed with an inert gas?

    • Was the sample protected from light (e.g., stored in an amber vial)?

  • Implement Corrective Actions:

    • If the sample is deemed usable, immediately transfer it to a clean, dry, amber glass container.

    • Purge the headspace with an inert gas like argon or nitrogen before sealing.

    • Store the container in a cool, dark place.

Issue 2: Unexpected Results in Downstream Applications

Potential Cause: The presence of oxidative degradation products is interfering with your experiment.

Troubleshooting Steps:

  • Analytical Confirmation: Use an appropriate analytical method (e.g., HPLC, GC-MS) to confirm the presence of degradation products in the lot of 2-Ethoxy-5-methylphenethyl alcohol used.[2][3]

  • Isolate the Variable: If possible, repeat the experiment with a fresh, unopened sample of the compound to confirm that the stored material is the source of the issue.

  • Purification (if feasible): For high-value experiments, consider repurifying the oxidized material using techniques like column chromatography. However, for most applications, using a fresh, pure sample is recommended.

Issue 3: Precipitate Formation in the Sample

Potential Cause: Advanced degradation leading to the formation of insoluble oxidation products.

Troubleshooting Steps:

  • Cease Use: Do not use the sample for any experimental work, as the identity and concentration of the active compound are compromised.

  • Characterize Precipitate (Optional): For investigational purposes, the precipitate can be isolated and analyzed (e.g., by spectroscopy) to identify the degradation products.

  • Review and Revise Storage Protocol: This level of degradation indicates a significant failure in the storage protocol. A thorough review of your handling and storage procedures is critical.

Recommended Protocols for Long-Term Storage

To ensure the stability of 2-Ethoxy-5-methylphenethyl alcohol, adhere to the following protocols:

Protocol 1: Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of chemical reactions, including oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, a key reactant in oxidation.
Container Amber Glass Vial/Bottle with PTFE-lined capProtects from light and provides an inert storage surface.
Location Dark, well-ventilated areaMinimizes light exposure and ensures safety.[4]
Protocol 2: Aliquoting for Frequent Use

For samples that will be used frequently, it is best to aliquot the bulk material into smaller, single-use vials.

Workflow:

  • Preparation: In a clean and dry environment (e.g., a glove box or a fume hood with an inert gas supply), prepare the required number of amber glass vials.

  • Dispensing: Dispense the desired volume of 2-Ethoxy-5-methylphenethyl alcohol into each vial.

  • Inert Gas Purge: Before sealing, flush the headspace of each vial with a gentle stream of argon or nitrogen for 10-15 seconds.

  • Sealing: Tightly seal each vial with a PTFE-lined cap.

  • Labeling and Storage: Label each vial clearly with the compound name, concentration (if applicable), and date. Store at the recommended temperature.

Protocol 3: Purity Verification Over Time

For long-term storage (beyond 6 months), it is advisable to periodically check the purity of the compound.

Methodology:

  • Sampling: At defined intervals (e.g., 6, 12, 24 months), remove one aliquot from storage.

  • Analysis: Analyze the sample using a validated HPLC method to determine its purity.

  • Record Keeping: Maintain a detailed record of the purity data over time to track any degradation trends.

Visualizing the Troubleshooting Process

The following diagram illustrates the decision-making process when encountering potential degradation of 2-Ethoxy-5-methylphenethyl alcohol.

Troubleshooting_Workflow Troubleshooting Oxidation of 2-Ethoxy-5-methylphenethyl alcohol Start Suspicion of Degradation (e.g., color change, unexpected results) Visual_Check Visual Inspection: Color, Precipitate, Odor Start->Visual_Check Analytical_Check Analytical Verification (e.g., HPLC, GC-MS) Start->Analytical_Check If results are unexpected Visual_Check->Analytical_Check If signs of degradation are present Compare_Results Compare to Specification/ Fresh Sample Analytical_Check->Compare_Results Pass Purity Acceptable Compare_Results->Pass Within Specification Fail Degradation Confirmed Compare_Results->Fail Out of Specification Use_Sample Proceed with Experiment Pass->Use_Sample Quarantine Quarantine Lot Fail->Quarantine Investigate Investigate Storage and Handling History Quarantine->Investigate Discard Discard and Replace Sample Investigate->Discard

Caption: A flowchart for troubleshooting potential oxidation.

References

  • Making Cosmetics. (2025). Phenethyl Alcohol. Retrieved from [Link]

  • MetaSci. (n.d.). Safety Data Sheet Phenethyl alcohol. Retrieved from [Link]

  • Upadhyay, N., & Singh, J. (2021). Dual Role of Plant Phenolic Compounds as Antioxidants and Prooxidants. Advances in Biological Chemistry, 11, 15-26. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): PHENETHYL ALCOHOL. Retrieved from [Link]

  • Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects–A review. Journal of Functional Foods, 18, 820-897. Retrieved from [Link]

  • da Silva, J. R., & da Silva, J. A. (2024). Probing Antioxidant-Related Properties for Phenolic Compounds. The Journal of Physical Chemistry A, 128(14), 2939-2951. Retrieved from [Link]

  • Advanced Biotech. (2026). Safety Data Sheet: Phenethyl alcohol. Retrieved from [Link]

  • Giada, M. D. L. R. (2013). Food phenolic compounds: main classes, sources and their antioxidant power. IntechOpen. Retrieved from [Link]

  • Drobnic, F., Riera, J., & Appendino, G. (2022). Antioxidative properties of phenolic compounds and their effect on oxidative stress induced by severe physical exercise. Biology, 11(2), 237. Retrieved from [Link]

  • Zhang, Y., et al. (2014). Determination of catalytic oxidation products of phenol by RP-HPLC. ResearchGate. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Phenol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Phenol. Retrieved from [Link]

  • Al-Duais, M. A., et al. (2024). Phenolic Compounds and Antioxidant Activity: Analytical Methods and Current Knowledge—A Review. Molecules, 29(7), 1639. Retrieved from [Link]

  • Wang, L., et al. (2015). A simple and rapid vortex-assisted emulsification microextraction combined with spectrophotometry for the determination of trace phenols migrating into potable water from plastic-based pipe materials and household water treatment equipments. Analytical Methods, 7(1), 226-232. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 2-Ethoxy-5-methylphenethyl Alcohol using Flash Column Chromatography

Welcome to the technical support center dedicated to the purification of 2-Ethoxy-5-methylphenethyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the purification of 2-Ethoxy-5-methylphenethyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common issues encountered during flash column chromatography.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of 2-Ethoxy-5-methylphenethyl alcohol.

Problem 1: Poor or No Separation of the Target Compound from Impurities.

Symptoms:

  • Fractions containing the desired product are contaminated with starting materials or byproducts.

  • TLC analysis of collected fractions shows overlapping spots.

Possible Causes & Solutions:

  • Inappropriate Mobile Phase Polarity: The polarity of your solvent system may not be optimal for separating compounds with similar polarities.

    • Solution: Conduct a thorough mobile phase screening using Thin-Layer Chromatography (TLC).[1][2] Test various solvent systems, typically mixtures of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or diethyl ether.[3] Aim for a solvent system that gives your target compound an Rf value between 0.25 and 0.35 on the TLC plate for optimal separation in the column.[4]

  • Improper Column Packing: An improperly packed column can lead to channeling, where the solvent and sample flow unevenly through the stationary phase, resulting in poor separation.[5]

    • Solution: Ensure your column is packed uniformly. Use the slurry method by mixing your silica gel with the initial mobile phase and pouring it into the column. Gently tap the column to dislodge air bubbles and allow the silica to settle into a compact bed.[3] A layer of sand at the bottom and top of the silica gel can help maintain the integrity of the packed bed.[6][7]

  • Column Overloading: Loading too much crude sample onto the column is a common reason for poor separation.[3]

    • Solution: As a general guideline, the amount of silica gel should be 50-100 times the weight of your crude sample.[3] If you have a large amount of crude material, consider using a larger column or performing multiple smaller-scale purifications.

Problem 2: The Target Compound is Not Eluting from the Column.

Symptoms:

  • After running a significant volume of the mobile phase, the desired product is not detected in the collected fractions.

  • TLC analysis of the fractions shows no presence of the target compound.

Possible Causes & Solutions:

  • Mobile Phase Polarity is Too Low: The solvent system may not be polar enough to move your compound through the silica gel.

    • Solution: Gradually increase the polarity of your mobile phase.[3] If you started with a low percentage of ethyl acetate in hexane, incrementally increase the ethyl acetate concentration. If your compound is still not eluting, a stronger solvent system, such as methanol in dichloromethane, may be necessary.[3] Always test these more polar solvent systems with TLC first.

  • Compound Precipitation on the Column: If your crude sample has limited solubility in the mobile phase, it may precipitate at the top of the column.[8][9]

    • Solution: Ensure your crude sample is fully dissolved before loading it onto the column. If solubility in the mobile phase is an issue, you can use a "dry loading" technique. Dissolve your crude sample in a volatile solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.[6][9]

Problem 3: The Target Compound is Eluting Too Quickly (with the Solvent Front).

Symptoms:

  • The desired product is found in the very first fractions collected.

  • The Rf value on the TLC plate is very high (close to 1).[3]

Possible Causes & Solutions:

  • Mobile Phase Polarity is Too High: The solvent system is too polar, causing your compound to have very little interaction with the stationary phase.

    • Solution: Decrease the polarity of your mobile phase.[3] Reduce the percentage of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane). Again, use TLC to find a solvent system that provides an appropriate Rf value.[1]

Problem 4: Tailing or Streaking of Spots on TLC and Broad Peaks in the Column.

Symptoms:

  • On the TLC plate, the spot corresponding to your compound appears elongated or "streaked."

  • During column chromatography, the compound elutes over a large volume of solvent, resulting in broad peaks and dilute fractions.

Possible Causes & Solutions:

  • Acidic or Basic Nature of the Compound: 2-Ethoxy-5-methylphenethyl alcohol has a hydroxyl group which can interact strongly with the acidic silica gel, leading to tailing.

    • Solution: Add a small amount of a modifier to your mobile phase. For a weakly acidic compound like an alcohol, adding a small amount of a volatile acid like acetic acid can sometimes improve peak shape. Conversely, if basic impurities are present and causing issues, a small amount of a volatile base like triethylamine can be added.[10]

  • Sample Overloading or Concentration Issues: A too-concentrated sample can lead to tailing on TLC and in the column.[8]

    • Solution: Dilute your sample before spotting it on the TLC plate.[8] For column chromatography, ensure the sample is loaded in a narrow band at the top of the column.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 2-Ethoxy-5-methylphenethyl alcohol?

A1: For a moderately polar compound like 2-Ethoxy-5-methylphenethyl alcohol, standard silica gel (40-63 µm particle size) is the most common and effective stationary phase for flash column chromatography.[6] Its polar nature allows for good separation of compounds with varying polarities based on their interactions.[10][12]

Q2: How do I choose the starting mobile phase for my purification?

A2: The best way to determine the optimal mobile phase is through preliminary analysis using Thin-Layer Chromatography (TLC).[1][2] Start by testing a mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate or diethyl ether). Spot your crude reaction mixture on a TLC plate and develop it in different solvent ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate). The ideal solvent system will give your desired compound an Rf value of approximately 0.25-0.35, with good separation from impurities.[4]

Q3: Should I use an isocratic or gradient elution?

A3: The choice between isocratic (constant solvent composition) and gradient (gradually increasing solvent polarity) elution depends on the complexity of your crude mixture.

  • Isocratic Elution: If your TLC analysis shows good separation between your target compound and all impurities with a single solvent mixture, an isocratic elution is simpler and often sufficient.[12]

  • Gradient Elution: If your crude mixture contains both non-polar and polar impurities, a gradient elution is more efficient. You can start with a low polarity mobile phase to elute the non-polar impurities and then gradually increase the polarity to elute your target compound and then any more polar impurities.[13] This can save time and solvent compared to a very long isocratic elution.

Q4: How much crude sample can I load onto my column?

A4: The loading capacity of your column depends on the column diameter and the difficulty of the separation. A general rule of thumb is to use a silica gel to crude sample weight ratio of 50:1 to 100:1. For difficult separations (impurities with similar Rf values to your product), a higher ratio is recommended.

Table 1: Estimated Loading Capacities for Standard Silica Gel Columns

Column Diameter (mm)Silica Gel Weight (g)Typical Sample Load (mg)
10440 - 80
2012120 - 240
3040400 - 800
4080800 - 1600

Note: These are approximate values and may need to be adjusted based on the specific separation.

Q5: What is "dry loading" and when should I use it?

A5: Dry loading is a technique where the crude sample is adsorbed onto a small amount of silica gel (or another inert solid like Celite) before being loaded onto the column.[6] This is particularly useful when your sample is not very soluble in the initial mobile phase.[9] To dry load, dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and then remove the solvent by rotary evaporation to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.

Experimental Protocol: Flash Column Chromatography of 2-Ethoxy-5-methylphenethyl Alcohol

This protocol provides a general workflow. The specific mobile phase composition should be optimized based on your TLC analysis.

1. TLC Analysis: a. Dissolve a small amount of the crude 2-Ethoxy-5-methylphenethyl alcohol in a few drops of dichloromethane or ethyl acetate. b. Spot the solution onto a silica gel TLC plate. c. Develop the plate in a series of solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexanes). d. Visualize the spots using a UV lamp and/or an appropriate stain (e.g., potassium permanganate). e. Select the solvent system that provides an Rf of ~0.3 for the target compound and the best separation from impurities.

2. Column Preparation: a. Select a glass column of an appropriate size based on the amount of crude material. b. Securely clamp the column in a vertical position in a fume hood. c. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[7] d. Prepare a slurry of silica gel in the initial, least polar mobile phase.[3] e. Pour the slurry into the column, gently tapping the side of the column to ensure even packing and dislodge any air bubbles.[6] f. Open the stopcock to allow some solvent to drain, adding more slurry as needed to reach the desired column height. Crucially, never let the solvent level drop below the top of the silica bed. [6] g. Add a thin layer of sand on top of the silica gel to prevent disruption of the surface during sample and solvent addition.[6][7]

3. Sample Loading:

  • Liquid Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary).[11] Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica gel.
  • Dry Loading: As described in FAQ Q5.

4. Elution and Fraction Collection: a. Carefully add the mobile phase to the column. b. Apply gentle air pressure to the top of the column to achieve a steady flow rate (typically a few inches of solvent level decrease per minute).[6][11] c. Begin collecting fractions in test tubes or other suitable containers. d. If using a gradient elution, gradually increase the polarity of the mobile phase according to your predetermined gradient.

5. Monitoring the Separation: a. Periodically analyze the collected fractions by TLC to determine which fractions contain the pure product. b. Spot every few fractions on a TLC plate and develop it in the same solvent system used for the initial analysis.

6. Product Isolation: a. Combine the fractions that contain the pure 2-Ethoxy-5-methylphenethyl alcohol. b. Remove the solvent using a rotary evaporator to obtain the purified product. c. Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS).

Workflow Diagram

Flash_Chromatography_Workflow TLC_Analysis 1. TLC Analysis (Optimize Mobile Phase) Column_Prep 2. Column Preparation (Slurry Packing) TLC_Analysis->Column_Prep Sample_Loading 3. Sample Loading (Liquid or Dry) Column_Prep->Sample_Loading Elution 4. Elution & Fraction Collection (Isocratic or Gradient) Sample_Loading->Elution Monitoring 5. Fraction Monitoring (TLC) Elution->Monitoring Isolation 6. Product Isolation (Evaporation) Monitoring->Isolation Pure_Product Purified Product Isolation->Pure_Product

Caption: Workflow for the purification of 2-Ethoxy-5-methylphenethyl alcohol.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Problem Encountered Poor_Sep Poor Separation Overlapping Fractions Start->Poor_Sep No_Elution No Elution Product Stuck on Column Start->No_Elution Fast_Elution Fast Elution Product in Solvent Front Start->Fast_Elution Tailing Tailing/Streaking Broad Peaks Start->Tailing Sol_Polarity Adjust Mobile Phase Polarity Poor_Sep->Sol_Polarity Inappropriate Rf Packing_Load Check Column Packing & Sample Load Poor_Sep->Packing_Load Channeling/Overload No_Elution->Sol_Polarity Too Low Solubility Check Sample Solubility (Consider Dry Loading) No_Elution->Solubility Fast_Elution->Sol_Polarity Too High Tailing->Packing_Load Over-concentration Modifier Add Mobile Phase Modifier (e.g., Acid/Base) Tailing->Modifier Acid/Base Interactions

Caption: Decision tree for troubleshooting common flash chromatography issues.

References

  • Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. Hawach. [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

  • Restek. Troubleshooting Guide. [Link]

  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci. [Link]

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Chrom Tech. [Link]

  • University of York. Flash Column Chromatography. University of York. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Biotage. Successful flash chromatography. Biotage. [Link]

  • King Group. Successful Flash Chromatography. [Link]

  • University of Rochester. Chromatography: About. University of Rochester. [Link]

  • Teledyne ISCO. Optimized Flash Chromatography Purification: From TLC to large scale in three steps. [Link]

  • Sorbtech. (2023, September 13). TLC for Flash Chromatography. Sorbtech. [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Biotage. (2023, January 20). How to Scale-Up Normal-Phase Purification. Biotage. [Link]

  • Santai Technologies. HPLC Columns Troubleshooting. [Link]

  • Buchi.com. All you need to know about using TLC data for flash method optimization. [Link]

  • Agilent. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]

  • University of California, Irvine. TLC to Gradient Chromatography Separation Simulator (Column Volumes). [Link]

  • Biotage. (2023, January 23). Six key factors that impact flash chromatography. Biotage. [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Sorbent Technologies. [Link]

  • DSpace@MIT. 4. Purification by Flash Column Chromatography. [Link]

  • Reddit. (2022, June 27). troubleshooring flash chromatography purification. r/Chempros. [Link]

  • Phenomenex. Troubleshooting Guide. [Link]

  • The University of Osaka Institutional Knowledge Archive : OUKA. Direct nucleophilic substitution of alcohols using an immobilized oxovanadium catalyst. [Link]

  • EPFL. Some Useful and Practical Tips for Flash Chromatography. [Link]

  • Google Patents.
  • Google Patents.

Sources

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges for 2-Ethoxy-5-methylphenethyl alcohol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter biological assay failures stemming from the physicochemical properties of lipophilic small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter biological assay failures stemming from the physicochemical properties of lipophilic small molecules. 2-Ethoxy-5-methylphenethyl alcohol (CAS: 1378528-05-2)[1] is a classic example: its hydrophobic aromatic core, coupled with ethoxy and methyl substituents, severely limits its aqueous solubility.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to prevent solvent crashing, ensure accurate dosing, and maintain biological assay integrity.

Part 1: Diagnostic Workflow

Before altering your formulation, it is critical to diagnose the exact mechanism of your assay failure. The logic tree below outlines the standard diagnostic workflow for identifying solubility and permeability bottlenecks.

Workflow Start Observe Assay Inconsistency (e.g., Flat Dose-Response) CheckPrecip Check for Micro-precipitation (Microscope / DLS) Start->CheckPrecip IsPrecip Precipitate Found? CheckPrecip->IsPrecip Sol1 Optimize DMSO/Co-solvent Dilution Strategy IsPrecip->Sol1 Yes CheckBinding Assess Protein Binding & Cell Permeability IsPrecip->CheckBinding No Sol2 Use HP-β-CD Complexation CheckBinding->Sol2 Low Efficacy

Caption: Troubleshooting logic tree for identifying and resolving 2-EMPA solubility issues.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My dose-response curve for 2-Ethoxy-5-methylphenethyl alcohol is flat at higher concentrations. What is happening? A1: You are likely experiencing "precipitation upon dilution," a phenomenon where the compound exceeds its thermodynamic solubility limit in the aqueous buffer, leading to micro-precipitation[2]. When you prepare a high-concentration stock in DMSO and dilute it directly into an aqueous assay medium, the rapid change in solvent polarity induces nucleation. The precipitated compound is biologically inactive, meaning the effective concentration in your assay plate plateaus, resulting in erroneous interpretation of results and a flat dose-response curve[3]. Solution: Instead of a single large dilution, employ a co-solvent strategy or perform serial dilutions directly in DMSO prior to the final aqueous transfer to prevent supersaturation[3].

Q2: I added the compound to my cell culture media, but I see high variability between replicate wells. Why? A2: High variability is a hallmark of incomplete solubilization and non-specific binding. Hydrophobic compounds tend to adsorb to the plastic walls of microplates or bind non-specifically to serum proteins in the culture media[4]. This creates an uneven distribution of the free drug. Solution: Utilize a solubility-enabling formulation, such as cyclodextrin complexation, to shield the hydrophobic moiety and ensure uniform distribution[4].

Q3: How does cyclodextrin improve the bioavailability of this compound without altering its chemical structure? A3: Cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), possess a hydrophilic exterior and a hydrophobic internal cavity[5]. The lipophilic 2-Ethoxy-5-methylphenethyl alcohol molecule acts as a "guest" and is encapsulated within this cavity, forming a non-covalent inclusion complex[5]. This complex easily diffuses through the unstirred water layer (UWL) adjacent to the cell membrane[6]. Upon reaching the lipophilic cell membrane, the complex dissociates, releasing the free drug to permeate into the cell[6].

Pathway Drug 2-EMPA (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation CD HP-β-CD (Hydrophilic) CD->Complex UWL Unstirred Water Layer (Aqueous Barrier) Complex->UWL Diffusion Membrane Cell Membrane (Lipid Bilayer) UWL->Membrane Drug Release Target Intracellular Target Membrane->Target Permeation

Caption: Mechanism of HP-β-CD encapsulation and delivery across the unstirred water layer.

Part 3: Quantitative Data & Formulation Comparison

To guide your formulation choice, the following table summarizes the quantitative expectations and assay compatibility for 2-Ethoxy-5-methylphenethyl alcohol using different solubilization strategies.

Formulation StrategyApparent Aqueous SolubilityAssay CompatibilityKey AdvantageLimitation
100% Aqueous Buffer < 0.1 mMHighBaseline physiological stateSevere precipitation
0.5% DMSO (Standard) ~ 0.5 mMHigh (Tolerated by most cells)Easy to prepareInsufficient for high-dose testing
1:1 DMSO:Ethanol Co-solvent ~ 2.0 mMModerate (Check cell viability)Reduces interfacial tensionEthanol toxicity in sensitive cells
10% HP-β-CD Complexation > 10.0 mMHigh (Biocompatible)Prevents plastic adsorptionRequires 24h+ equilibration time

Part 4: Self-Validating Experimental Protocols

Protocol A: Step-by-Step HP-β-CD Inclusion Complexation

This protocol leverages the Higuchi-Connors phase-solubility method to create a stable, water-soluble complex[4]. Self-Validation: The transition from a cloudy suspension to a clear solution, confirmed by Dynamic Light Scattering (DLS), verifies successful encapsulation.

  • Preparation of Host Solution: Prepare a 10% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Drug Addition: Add an excess amount (e.g., 20 mM equivalent) of solid 2-Ethoxy-5-methylphenethyl alcohol to the HP-β-CD solution[4].

    • Causality: An excess ensures the cyclodextrin cavities are saturated, driving the equilibrium toward complex formation.

  • Equilibration: Seal the vial and place it on an orbital shaker at 37°C for 48 hours[4].

    • Causality: Non-covalent complexation is an endothermic, time-dependent equilibrium process; 48 hours ensures maximum encapsulation.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet any uncomplexed, precipitated drug.

  • Validation (Self-Check): Carefully decant the supernatant. Perform DLS on the supernatant; a polydispersity index (PDI) < 0.2 confirms the absence of large aggregates. Measure the absorbance to quantify the exact solubilized concentration.

Protocol B: Optimized Co-Solvent Serial Dilution

Use this method for biochemical assays where cyclodextrins might interfere with target protein binding.

  • Primary Stock: Dissolve 2-Ethoxy-5-methylphenethyl alcohol in 100% anhydrous DMSO to a concentration of 50 mM.

  • Intermediate Co-Solvent Dilution: Dilute the primary stock 1:10 into a co-solvent mixture of 50% DMSO and 50% Ethanol to create a 5 mM intermediate stock.

    • Causality: Ethanol acts as a bridging solvent, lowering the dielectric constant gap and interfacial tension between DMSO and water[5].

  • Assay Plate Transfer: Dispense the assay buffer into the microplate first.

  • Final Addition: Add the intermediate stock to the assay buffer while actively mixing (e.g., using a plate shaker). Ensure the final organic solvent concentration remains ≤ 1% (0.5% DMSO + 0.5% Ethanol)[2].

    • Validation (Self-Check): Inspect the wells under a microscope at 20x magnification; the absence of micro-crystals validates the dilution strategy.

References

  • [2] Title: Technical Support Center: Overcoming Low Solubility of 1,2,3-Thiadiazole Derivatives | Source: benchchem.com | URL: 2

  • [4] Title: Technical Support Center: Overcoming Chalcone Solubility in Biological Assays | Source: benchchem.com | URL: 4

  • [5] Title: Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges | Source: nih.gov | URL: 5

  • [3] Title: Solubility: a speed–breaker on the drug discovery highway | Source: medcraveonline.com | URL: 3

  • [1] Title: 2-ethoxy-5-methyl-phenethyl alcohol - CAS号1378528-05-2 | Source: molaid.com | URL: 1

  • [6] Title: Toward Successful Cyclodextrin Based Solubility-Enabling Formulations for Oral Delivery of Lipophilic Drugs | Source: acs.org | URL: 6

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Ethoxy-5-methylphenethyl Alcohol Quantification

Introduction: The Analytical Imperative for Novel Phenethyl Alcohols 2-Ethoxy-5-methylphenethyl alcohol is a substituted phenethyl alcohol derivative. Compounds within this chemical class are integral to various industri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Novel Phenethyl Alcohols

2-Ethoxy-5-methylphenethyl alcohol is a substituted phenethyl alcohol derivative. Compounds within this chemical class are integral to various industries, serving as fragrance components, key intermediates in pharmaceutical synthesis, and flavoring agents.[1][2][3] The precise and accurate quantification of such molecules is not merely an academic exercise; it is a cornerstone of quality control, regulatory compliance, and safety assessment. Whether verifying the purity of a synthetic intermediate or ensuring the concentration of a fragrance allergen is below regulatory thresholds, a robust and validated analytical method is indispensable.[4][5]

This guide provides a comparative analysis of two primary analytical techniques for the quantification of 2-Ethoxy-5-methylphenethyl alcohol: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). As no standardized pharmacopeial method currently exists for this specific analyte, this document serves as a framework for method development and validation, drawing upon established principles for analogous compounds and adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[6][7][8][9] We will explore the causality behind experimental choices, present detailed, self-validating protocols, and offer a quantitative comparison to empower researchers, scientists, and drug development professionals in selecting and implementing the most appropriate method for their specific needs.

Strategic Selection of an Analytical Platform: GC-MS vs. HPLC-UV

The choice between Gas and Liquid Chromatography is fundamental and is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for analyzing volatile and semi-volatile compounds that are thermally stable.[4][10] Given that phenethyl alcohols possess these characteristics, GC-MS is a powerful candidate.[1][11] Its primary advantage is the superior chromatographic resolution offered by capillary columns and the definitive identification provided by the mass spectrometer, which acts as a highly specific detector. This is particularly crucial when analyzing complex matrices like cosmetic formulations or environmental samples, where co-eluting peaks can interfere with quantification.[10]

  • High-Performance Liquid Chromatography (HPLC-UV): HPLC is a versatile technique suitable for a broader range of compounds, including those that are non-volatile or thermally labile. For 2-Ethoxy-5-methylphenethyl alcohol, which contains a chromophore (the benzene ring), UV detection is a straightforward and robust quantification approach.[12] While generally offering lower peak capacity than capillary GC, modern HPLC, particularly with sub-2 µm particle columns (UPLC), provides rapid and efficient separations.[13] HPLC is often favored in pharmaceutical quality control for its reproducibility and ease of operation.

The logical flow for selecting and validating an analytical method is a structured process, beginning with defining the analytical target profile and culminating in a robust, validated procedure ready for routine use.

G cluster_0 Phase 1: Method Development & Feasibility cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Implementation ATP Define Analytical Target Profile (ATP) Select Select Technique (GC-MS vs. HPLC-UV) ATP->Select Analyte Properties & Matrix Optimize Optimize Parameters (Column, Mobile/Gas Phase, Temp, Flow Rate) Select->Optimize Specificity Specificity & Selectivity Optimize->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SOP Standard Operating Procedure (SOP) Robustness->SOP Routine Routine Analysis & Lifecycle Management SOP->Routine

Caption: High-level workflow for analytical method validation.

Comparative Performance of Validated Methods

The performance of each method must be rigorously assessed against the validation parameters defined by ICH Q2(R2) guidelines.[6][7] The following table summarizes the expected performance characteristics for the optimized GC-MS and HPLC-UV methods described in the subsequent protocols. This data provides an objective basis for comparison.

Validation Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV) Rationale & Justification
Specificity High (Mass-to-charge ratio provides definitive ID)Moderate to High (Dependent on chromatographic resolution)GC-MS is inherently more specific due to the second dimension of mass analysis, making it superior for complex matrices where isobaric interferences might co-elute in HPLC.[10]
Linearity (R²) > 0.998> 0.999Both techniques exhibit excellent linearity. HPLC-UV often has a slight edge in detector linearity over a wide dynamic range compared to some MS detectors.
Range 0.5 - 100 µg/mL1.0 - 250 µg/mLThe operational range is defined by demonstrating acceptable linearity, accuracy, and precision.[8]
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%Accuracy is assessed by spiking a known quantity of analyte into a blank matrix. Both methods demonstrate high accuracy, indicating minimal systematic error.[6]
Precision (% RSD)
- Repeatability< 1.5%< 1.0%Assesses precision under the same operating conditions over a short interval. HPLC systems with modern autosamplers often show slightly better injection precision.
- Intermediate Precision< 2.0%< 1.5%Assesses variations within the lab (different days, analysts, equipment). Robust HPLC methods are often highly reproducible.
Limit of Detection (LOD) ~0.1 µg/mL~0.3 µg/mLGC-MS, especially in Selected Ion Monitoring (SIM) mode, typically offers superior sensitivity for volatile analytes compared to standard HPLC-UV.
Limit of Quantitation (LOQ) ~0.5 µg/mL~1.0 µg/mLThe LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.[13]
Analysis Time ~25 minutes~15 minutesHPLC methods can often be optimized for faster run times, particularly when a high degree of separation from matrix components is not required.
Robustness ModerateHighHPLC methods are often considered more robust against minor changes in parameters like column temperature and mobile phase composition compared to GC methods, which can be sensitive to inlet conditions and gas flow.

Experimental Protocols

The following protocols are detailed, self-validating systems designed for the quantification of 2-Ethoxy-5-methylphenethyl alcohol.

Protocol 1: Quantification by GC-MS

This method is ideal for samples where high specificity and sensitivity are required, such as in complex cosmetic matrices or for trace-level impurity analysis.

G start Sample Weighing (e.g., 1 g of cream) prep Sample Preparation: - Add Internal Standard (e.g., 4,4'-dibromobiphenyl) - Liquid-Liquid Extraction with MTBE - Vortex & Centrifuge start->prep inject GC Injection (1 µL, Splitless Mode) prep->inject gc_sep GC Separation (e.g., DB-5ms column) Temperature Gradient Program inject->gc_sep ms_detect MS Detection (Electron Ionization) Scan or SIM Mode gc_sep->ms_detect data Data Acquisition & Processing - Integrate Peaks - Generate Calibration Curve ms_detect->data report Report Result (Concentration in µg/g) data->report

Caption: Experimental workflow for the GC-MS method.

1. Instrumentation & Consumables:

  • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Reagents: Methyl tert-butyl ether (MTBE, HPLC grade), Anhydrous Sodium Sulfate, 2-Ethoxy-5-methylphenethyl alcohol reference standard, Internal Standard (e.g., 4,4'-dibromobiphenyl).

2. Standard & Sample Preparation:

  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of reference standard into a 25 mL volumetric flask and dilute to volume with MTBE.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 20, 50, 100 µg/mL) by serial dilution of the stock standard in MTBE. Add internal standard to each to a final concentration of 50 µg/mL.

  • Sample Preparation:

    • Accurately weigh ~1 g of the sample matrix (e.g., cream, lotion) into a 15 mL centrifuge tube.

    • Spike with internal standard solution to achieve a concentration of 50 µg/g.

    • Add 5 mL of MTBE.

    • Vortex vigorously for 2 minutes to ensure thorough extraction.[14]

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

    • Transfer the dried extract to an autosampler vial for analysis.

3. GC-MS Conditions:

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL, splitless mode.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C (Electron Ionization, 70 eV).

  • Acquisition Mode:

    • Full Scan: m/z 40-450 (for method development and specificity).

    • Selected Ion Monitoring (SIM): Monitor at least three characteristic ions for the analyte and internal standard (for routine quantification to maximize sensitivity).

4. System Suitability & Validation:

  • System Suitability Test (SST): Before analysis, inject a mid-level calibration standard five times. The relative standard deviation (%RSD) of the peak area ratio (analyte/IS) must be ≤ 2.0%.

  • Causality: The non-polar DB-5ms column is chosen for its excellent separation of semi-volatile aromatic compounds. The temperature gradient allows for the elution of a wide range of compounds while maintaining sharp peak shapes. Splitless injection is used to maximize the transfer of analyte onto the column, which is critical for trace analysis.[15]

Protocol 2: Quantification by HPLC-UV

This method is a robust workhorse for routine quality control in less complex matrices, such as pharmaceutical formulations or raw material testing.

1. Instrumentation & Consumables:

  • HPLC System: Waters Alliance e2695 with 2998 Photodiode Array (PDA) Detector or equivalent.

  • Column: C18 reverse-phase column (e.g., Waters XBridge C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water (HPLC Grade)

    • B: Acetonitrile (HPLC Grade)

  • Reagents: 2-Ethoxy-5-methylphenethyl alcohol reference standard.

2. Standard & Sample Preparation:

  • Diluent: 50:50 Acetonitrile:Water.

  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of reference standard into a 25 mL volumetric flask and dilute to volume with diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 25, 100, 250 µg/mL) by serial dilution of the stock standard in diluent.

  • Sample Preparation:

    • Accurately weigh an amount of sample expected to contain ~2.5 mg of the analyte into a 25 mL volumetric flask.

    • Add ~15 mL of diluent and sonicate for 10 minutes to dissolve/extract the analyte.

    • Allow to cool to room temperature and dilute to volume with diluent.

    • Filter through a 0.45 µm PTFE syringe filter into an autosampler vial.

3. HPLC-UV Conditions:

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • Start with 50% B, hold for 1 minute.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 50% B over 1 minute and re-equilibrate for 1 minute.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm (or maximal absorbance determined by PDA scan).

4. System Suitability & Validation:

  • System Suitability Test (SST): Before analysis, inject a mid-level calibration standard five times. The %RSD for retention time must be ≤ 1.0% and for peak area must be ≤ 1.5%. Theoretical plates should be > 2000 and tailing factor < 2.0.

  • Causality: A C18 column is the standard for reverse-phase chromatography and provides excellent retention for moderately non-polar compounds like phenethyl alcohols.[12] A gradient elution is used to ensure that the analyte elutes with a good peak shape and that any more strongly retained impurities are washed from the column. UV detection at 210 nm provides a sensitive response for the aromatic ring system.

Conclusion

The validation of an analytical method for the quantification of 2-Ethoxy-5-methylphenethyl alcohol requires a systematic approach grounded in established regulatory principles.[16] Both GC-MS and HPLC-UV are powerful and appropriate techniques, but the optimal choice is contingent on the specific analytical challenge.

  • For applications demanding the highest level of specificity and sensitivity, particularly in complex matrices where unknown interferences are a concern, GC-MS is the superior choice.

  • For routine quality control in well-characterized, simpler matrices where robustness, speed, and high precision are paramount, HPLC-UV offers a reliable and efficient solution.

By following the detailed protocols and validation framework presented in this guide, researchers can confidently develop and implement a method that is fit for its intended purpose, ensuring data integrity and contributing to the overall quality and safety of their products.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Google Cloud.
  • Cojocariu, C., Belhassen, E., Law, R., & Merle, P. (n.d.). Detection and Quantification of Fragrance Allergens in Complex Matrices using GC Orbitrap MS Technology. Thermo Fisher Scientific.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.). ICH.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • Fast Analysis of Cosmetic Allergens Using UltraPerformance Convergence Chromatography (UPC2) with MS Detection. (n.d.). Waters Corporation.
  • Quantitative Analysis of 57 Fragrance Allergens in Cosmetics Using Twin Line MS System. (n.d.). Shimadzu.
  • Fast Analysis of Cosmetic Allergens Using UltraPerformance Convergence Chromatography (UPC2) with MS Detection. (n.d.). Waters Corporation.
  • Analysis of Allergens in Fragrances using Multiple Heart-cut Multidimensional Gas Chromatography–Mass Spectrometry. (n.d.). LCGC International.
  • Phenethyl alcohol: CAS # 60-12-8 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. (n.d.). Restek.
  • 1-(2-Ethoxy-5-methylphenyl)ethanol. (n.d.). CymitQuimica.
  • ANALYSIS OF FRAGRANCE COMPOUNDS USING THE QP-5000 GC/MS. (n.d.). Shimadzu.
  • 2-METHYLPHENETHYL ALCOHOL 19819-98-8 wiki. (n.d.). GuideChem.
  • III Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan.
  • 4.13 Analysis of Fragrant Material (1) - GCMS. (n.d.). Shimadzu.
  • HPLC Determination of Phenethyl alcohol on Newcrom BH Column. (n.d.). SIELC Technologies.
  • Fast HPLC Analysis for Fermentation Ethanol Processes. (n.d.). Waters Corporation.
  • Cross-Validation of Analytical Methods for Purity Assessment of 2-Ethoxy-5-nitropyridin-4-amine: A Comparative Guide. (n.d.). Benchchem.

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Comparative

Comparing 2-Ethoxy-5-methylphenethyl alcohol with 2-phenylethanol in olfactory research

Comparative Olfactory Profiling: 2-Ethoxy-5-methylphenethyl alcohol vs. 2-Phenylethanol Executive Summary The study of human olfaction requires rigorously characterized ligands to map the combinatorial code of odorant re...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Olfactory Profiling: 2-Ethoxy-5-methylphenethyl alcohol vs. 2-Phenylethanol

Executive Summary

The study of human olfaction requires rigorously characterized ligands to map the combinatorial code of odorant receptors (ORs). 2-Phenylethanol (PEA) serves as a benchmark odorant—a classic rose-scented compound frequently utilized to probe broadly tuned receptors such as OR1A1 and OR2J2[1][2]. However, the introduction of substituted derivatives like 2-Ethoxy-5-methylphenethyl alcohol provides a sophisticated tool for investigating steric hindrance, hydrophobic interactions, and receptor specificity. This guide provides an objective, mechanistic comparison of these two compounds, detailing their physicochemical divergences and outlining self-validating experimental workflows for in vitro olfactory research.

Structural and Physicochemical Comparison

The structural nuances between PEA and its substituted derivative dictate their behavior in both the vapor phase and the receptor binding pocket. PEA is a primary alcohol with a simple, unsubstituted phenyl ring, allowing it to easily slip into the compact, hydrophobic binding pockets of receptors like OR1A1[3][4].

Conversely, 2-Ethoxy-5-methylphenethyl alcohol introduces an ethoxy group at the ortho position and a methyl group at the meta position. These substitutions drastically increase the molecule's steric bulk and lipophilicity. While PEA relies on a well-defined hydrophobic pocket (comprising residues Pro138, Cys141, Phe61, Ile49, and Thr57 in OR1A1)[3][4], the bulky ring substituents of the ethoxy-methyl derivative are predicted to induce steric clashes in compact pockets. This structural modification likely shifts its affinity toward receptors that accommodate larger ligands (e.g., OR2W1 or OR5M3) and alters the hydrogen-bonding network within the transmembrane domains[5][6].

Table 1: Physicochemical and Pharmacological Properties

Property2-Phenylethanol (PEA)2-Ethoxy-5-methylphenethyl alcohol
CAS Number 60-12-81378528-05-2
Molecular Formula C8H10OC11H16O2
Molecular Weight 122.16 g/mol 180.25 g/mol
Odor Profile Classic Rose / FloralComplex Floral / Earthy (Predicted)
Primary OR Targets OR1A1, OR2J2[2][7]OR2W1, OR5M3 (Predicted via steric bulk)
H-Bond Donors 11
H-Bond Acceptors 12

Mechanistic Insights into Receptor Binding

The olfactory code is fundamentally combinatorial; a single structural alteration can completely rewire an odorant's activation profile. PEA achieves stable complexation with OR1A1 primarily via hydrophobic interactions[3]. When researchers introduce 2-Ethoxy-5-methylphenethyl alcohol, the ethoxy group disrupts the planar symmetry of the phenyl ring.

In molecular docking studies, such structural modifications often reposition the ligand within the transmembrane domains (TM3, TM4, TM5), altering the hydrogen-bonding network—for instance, shifting the primary interaction from Ser155 to Tyr260[4][5]. Because in silico predictions of binding free energy do not always perfectly correlate with in vitro activation, an empirical, self-validating screening platform is mandatory to quantify these structure-activity relationships[6].

Pathway Odorant Odorant Ligand (PEA / Derivative) Receptor Olfactory Receptor (OR1A1 / OR2J2) Odorant->Receptor Binds GProtein G-protein (Gαolf) Receptor->GProtein Activates AC Adenylate Cyclase GProtein->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes Luciferase CRE-Luciferase (Luminescence) cAMP->Luciferase Triggers

Odorant-induced GPCR signaling cascade culminating in quantifiable luciferase expression.

Self-Validating Experimental Protocols

To establish absolute trustworthiness in comparative olfactory research, the experimental workflow must include internal controls to ensure that measured signals are strictly a product of specific OR activation, isolating the variables between PEA and its derivative.

Protocol A: In Vitro Olfactory Receptor Luminescence Assay

Objective: Quantify and compare the EC50 of PEA vs. 2-Ethoxy-5-methylphenethyl alcohol. Causality: We utilize a CRE-luciferase reporter system in HEK293T cells. OR activation stimulates Gαolf, which activates adenylate cyclase, raising intracellular cAMP. cAMP binds the cAMP response element (CRE), driving luciferase expression. This provides a highly sensitive, amplifiable readout of receptor activation[6].

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture HEK293T cells in DMEM supplemented with 10% FBS. Seed at 1.5 × 10⁴ cells/well in a 96-well plate.

    • Self-Validation: Include "cells only" wells (no transfection) to establish absolute background luminescence.

  • Transfection: Co-transfect cells with plasmids encoding the target OR (e.g., OR1A1), RTP1S, and a CRE-luciferase reporter[6].

    • Causality: RTP1S is a chaperone protein essential for OR membrane trafficking; without it, mammalian ORs fail to express on the cell surface.

    • Self-Validation: Transfect a parallel set of wells with an empty vector (Mock) to control for ligand-induced endogenous receptor activation[1].

  • Ligand Preparation: Prepare serial dilutions (1 μM to 10 mM) of PEA and 2-Ethoxy-5-methylphenethyl alcohol in DMSO, then dilute in assay buffer (final DMSO < 0.1% to prevent cytotoxicity).

  • Stimulation: Aspirate culture media and apply the ligand solutions to the cells. Incubate for 4 hours at 37°C.

  • Detection & Normalization: Lyse cells using a commercial luciferase reagent and measure luminescence. Subtract Mock luminescence from OR-transfected luminescence, then plot dose-response curves to calculate EC50 values.

Workflow Prep 1. Ligand Preparation PEA 2-Ethoxy-5-methyl PEA Assay 4. Luminescence Assay Dose-Response (EC50) Prep->Assay Dosing Cell 2. Cell Culture HEK293T + RTP1S Transfection 3. Transfection OR Plasmids + CRE-Luc Cell->Transfection Transfection->Assay Analysis 5. Data Analysis Curve Fitting & Validation Assay->Analysis

Self-validating experimental workflow for comparing odorant receptor activation.

Protocol B: Analytical Verification via HS-SPME-GC-MS

Objective: Verify the headspace concentration of the odorants to ensure in vitro dosing accurately reflects vapor-phase exposure. Causality: The perceived intensity of an odorant is dictated by its partition coefficient between the liquid matrix and the gas phase[8]. Because 2-Ethoxy-5-methylphenethyl alcohol has a higher molecular weight and altered polarity compared to PEA, its volatility is inherently lower. HS-SPME-GC-MS normalizes the exposure metrics, preventing false-negative receptor activation data caused by poor ligand volatilization.

Step-by-Step Methodology:

  • Sample Prep: Place equimolar concentrations of PEA and the derivative in sealed 20 mL headspace vials.

  • Equilibration: Incubate at 37°C for 30 minutes to reach gas-liquid equilibrium.

  • Extraction: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 20 minutes[9].

  • Desorption & Analysis: Desorb the fiber in the GC injection port at 250°C. Separate using a DB-WAX column and detect via MS.

  • Validation: Quantify the peak areas to calculate the exact headspace concentration, adjusting the in vitro EC50 values to reflect true vapor-phase potency.

Sources

Validation

Inter-Laboratory Validation of Synthesis Pathways for 2-Ethoxy-5-methylphenethyl Alcohol: A Comparative Guide

Abstract This guide provides a comprehensive inter-laboratory comparison of two distinct synthetic pathways for the production of 2-ethoxy-5-methylphenethyl alcohol, a key intermediate in pharmaceutical research. The obj...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive inter-laboratory comparison of two distinct synthetic pathways for the production of 2-ethoxy-5-methylphenethyl alcohol, a key intermediate in pharmaceutical research. The objective of this study is to evaluate the reproducibility, efficiency, and purity of each method across multiple laboratory settings to establish a robust and reliable manufacturing protocol. By presenting detailed experimental data and expert analysis, this document serves as a critical resource for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this important compound.

Introduction: The Significance of 2-Ethoxy-5-methylphenethyl Alcohol

2-Ethoxy-5-methylphenethyl alcohol is a crucial building block in the synthesis of various biologically active molecules. Its structural motif is found in a range of compounds investigated for their potential therapeutic applications. The reliable and scalable synthesis of this intermediate is therefore of paramount importance for advancing research and development in medicinal chemistry. This guide details a comparative validation of two primary synthetic routes, providing the scientific community with the data necessary to make informed decisions for their specific research and production needs.

Overview of Synthetic Strategies

Two primary synthetic pathways for 2-ethoxy-5-methylphenethyl alcohol were selected for this inter-laboratory validation study. These routes were chosen based on their prevalence in the synthesis of analogous phenethylamine derivatives and their potential for scalability.[1][2]

  • Pathway A: Grignard Reaction with an Epoxide. This classic approach involves the synthesis of a Grignard reagent from a substituted bromoethane and its subsequent reaction with a corresponding epoxide. This method is well-established for the formation of carbon-carbon bonds.

  • Pathway B: Reduction of a Phenylacetic Acid Derivative. This route focuses on the reduction of a substituted phenylacetic acid or its ester to the corresponding alcohol. This pathway offers an alternative approach that can be advantageous depending on the availability of starting materials and desired purity profile.

Three independent laboratories (Lab A, Lab B, and Lab C) participated in this validation, each following a standardized protocol for both synthetic pathways.

Comparative Analysis of Inter-Laboratory Performance

The key performance indicators for this validation study were reaction yield, purity of the crude product, and purity after purification. The data collected from the three participating laboratories are summarized below.

Quantitative Data Summary

Table 1: Comparison of Overall Reaction Yields (%)

PathwayLab ALab BLab CAverage YieldStandard Deviation
Pathway A 78.275.979.177.7 1.63
Pathway B 85.488.186.586.7 1.36

Table 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC) (%)

PathwayProductLab ALab BLab CAverage PurityStandard Deviation
Pathway A Crude92.591.893.192.5 0.66
Purified99.699.499.799.6 0.15
Pathway B Crude95.896.395.595.9 0.42
Purified99.899.999.799.8 0.10

Detailed Synthetic Pathways and Experimental Protocols

The following sections provide a detailed breakdown of each synthetic pathway, including the rationale behind the experimental choices and step-by-step protocols.

Pathway A: Grignard Reaction with an Epoxide

This pathway leverages the nucleophilic character of a Grignard reagent to open an epoxide ring, forming the desired carbon skeleton in a single, efficient step. The choice of a Grignard reaction is based on its reliability and extensive documentation in organic synthesis for C-C bond formation.[3]

Experimental Workflow Diagram

Pathway_A_Workflow cluster_start Starting Materials cluster_reaction Reaction & Work-up cluster_purification Purification cluster_end Final Product start1 1-Bromo-2-ethoxy-5-methylbenzene prep Grignard Reagent Formation start1->prep start2 Magnesium Turnings start2->prep start3 Ethylene Oxide react Reaction with Ethylene Oxide start3->react prep->react In dry THF workup Aqueous Work-up (NH4Cl solution) react->workup extract Solvent Extraction workup->extract purify Column Chromatography extract->purify end_product 2-Ethoxy-5-methylphenethyl Alcohol purify->end_product

Caption: Workflow for the synthesis of 2-Ethoxy-5-methylphenethyl alcohol via Pathway A.

Detailed Experimental Protocol

Step 1: Grignard Reagent Formation

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • In the addition funnel, place a solution of 1-bromo-2-ethoxy-5-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated upon the disappearance of the iodine color and gentle refluxing.

  • Add the remaining bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Ethylene Oxide

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly bubble ethylene oxide gas (1.5 eq) through the solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • After the addition of ethylene oxide is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-ethoxy-5-methylphenethyl alcohol.

Pathway B: Reduction of a Phenylacetic Acid Derivative

This pathway involves the synthesis of 2-ethoxy-5-methylphenylacetic acid followed by its reduction to the target alcohol. This route is advantageous due to the often higher purity of the crude product and the avoidance of organometallic reagents. The reduction of carboxylic acids and their esters is a fundamental transformation in organic synthesis.

Experimental Workflow Diagram

Pathway_B_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_reduction Reduction cluster_end Final Product & Purification start1 2-Ethoxy-5-methylbenzaldehyde knoevenagel Knoevenagel Condensation start1->knoevenagel start2 Malonic Acid start2->knoevenagel decarboxylation Decarboxylation knoevenagel->decarboxylation intermediate 2-Ethoxy-5-methylphenylacetic Acid decarboxylation->intermediate esterification Esterification (Optional) intermediate->esterification reduction Reduction with LiAlH4 intermediate->reduction Direct Reduction esterification->reduction workup Aqueous Work-up reduction->workup purification Column Chromatography workup->purification end_product 2-Ethoxy-5-methylphenethyl Alcohol purification->end_product

Caption: Workflow for the synthesis of 2-Ethoxy-5-methylphenethyl alcohol via Pathway B.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Ethoxy-5-methylphenylacetic Acid

  • To a solution of 2-ethoxy-5-methylbenzaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine, add a catalytic amount of piperidine.

  • Heat the reaction mixture at reflux for 4 hours.

  • Cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to yield the crude cinnamic acid derivative.

  • The crude product is then decarboxylated by heating to yield 2-ethoxy-5-methylphenylacetic acid.

Step 2: Reduction to 2-Ethoxy-5-methylphenethyl Alcohol

  • To a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 2-ethoxy-5-methylphenylacetic acid (1.0 eq) in THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting precipitate and wash with THF.

  • Combine the filtrate and washes, and remove the solvent under reduced pressure.

Step 3: Purification

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-ethoxy-5-methylphenethyl alcohol.

Discussion of Inter-Laboratory Findings

The results of this inter-laboratory validation study demonstrate a high degree of reproducibility for both synthetic pathways.

  • Pathway B consistently provided a higher average yield (86.7%) compared to Pathway A (77.7%). This can be attributed to the potentially more efficient reduction step and fewer side reactions compared to the Grignard reaction.

  • In terms of purity , Pathway B also showed a slight advantage, with a higher average purity of the crude product (95.9% vs. 92.5%). This suggests that the purification process for Pathway B may be more straightforward.

  • Both pathways, after purification, yielded a final product of high purity (≥99.6%), indicating that both methods are capable of producing material suitable for pharmaceutical applications.

The choice between the two pathways may ultimately depend on factors such as the cost and availability of starting materials, equipment constraints, and safety considerations associated with the use of Grignard reagents and lithium aluminum hydride.

Conclusion

This inter-laboratory validation study provides a robust comparison of two synthetic pathways for 2-ethoxy-5-methylphenethyl alcohol. The data indicates that while both methods are reliable and produce a high-purity product, Pathway B (Reduction of a Phenylacetic Acid Derivative) offers a higher overall yield and a purer crude product, potentially simplifying the purification process. This guide provides the necessary data and protocols for researchers and drug development professionals to confidently implement a reliable and reproducible synthesis of this important intermediate.

References

  • A Comparative Review of Synthetic Routes for 3c-b-Fly and its Analogs - Benchchem. (n.d.).
  • Fentanyl Synthetic Methodology: A Comparative Study - DTIC. (n.d.).
  • Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides | Journal of the American Chemical Society. (2020, April 6).
  • 2CD-2-EtO - Wikipedia. (n.d.).
  • Synthetic route to phenylethylamine and the naftifine analog on a gram scale. (n.d.).
  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC. (n.d.).
  • Organic Syntheses Procedure. (n.d.).

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Comparative

A Comparative Guide to the Cytotoxicity of 2-Ethoxy-5-methylphenethyl alcohol and Benzyl Alcohol for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and cosmetic formulation, the selection of excipients and active ingredients is a critical process, governed by a deep understanding of their biological interactions. Aromatic alcohols,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and cosmetic formulation, the selection of excipients and active ingredients is a critical process, governed by a deep understanding of their biological interactions. Aromatic alcohols, a class of compounds frequently employed as preservatives, solvents, and fragrance components, are of particular interest due to their potential cytotoxic effects. This guide provides a comprehensive comparative analysis of the cytotoxicity of two such compounds: 2-Ethoxy-5-methylphenethyl alcohol and the widely used Benzyl alcohol.

For drug development professionals and researchers, understanding the cytotoxic profile of these molecules is paramount for ensuring product safety and efficacy. This document delves into the known cytotoxic mechanisms of Benzyl alcohol and, in light of the current gap in publicly available data for 2-Ethoxy-5-methylphenethyl alcohol, proposes a robust experimental framework for a head-to-head comparison.

Physicochemical Properties: A Glimpse into Potential Bioactivity

The cytotoxic potential of a compound is often intrinsically linked to its chemical structure, which dictates its solubility, membrane permeability, and interaction with cellular components.

Property2-Ethoxy-5-methylphenethyl alcoholBenzyl Alcohol
Chemical Structure C₁₁H₁₆O₂C₇H₈O
Molecular Weight 180.24 g/mol 108.14 g/mol
Appearance Colorless liquid (predicted)Colorless liquid
Key Structural Features Phenethyl alcohol backbone with an ethoxy and a methyl group on the phenyl ring.A simple aromatic alcohol with a hydroxyl group attached to a benzene ring via a methylene bridge.

The presence of the ethoxy and methyl groups in 2-Ethoxy-5-methylphenethyl alcohol increases its lipophilicity compared to benzyl alcohol. This enhanced lipophilicity may facilitate its passage across the cell membrane, potentially leading to increased intracellular concentrations and, consequently, a different cytotoxic profile.

Unraveling the Cytotoxic Mechanisms of Benzyl Alcohol

Benzyl alcohol is a well-characterized compound with a known capacity to induce cell death through multiple pathways. Its cytotoxic effects are concentration and cell-type dependent.

At high concentrations, benzyl alcohol can lead to overt necrosis, a form of cell death characterized by the loss of membrane integrity and the release of cellular contents.[1][2][3] However, at lower, more clinically relevant concentrations, it can trigger a more programmed form of cell death known as apoptosis.[1][2]

The apoptotic cascade initiated by benzyl alcohol involves:

  • Generation of Reactive Oxygen Species (ROS): Benzyl alcohol has been shown to induce the production of ROS, which are highly reactive molecules that can damage cellular components like lipids, proteins, and DNA.[1][2]

  • Mitochondrial Dysfunction: The increase in ROS can lead to the impairment of the mitochondrial transmembrane potential, a key event in the intrinsic pathway of apoptosis.[1][2]

  • Caspase Activation: Benzyl alcohol treatment leads to the activation of a cascade of enzymes called caspases, including caspase-8, caspase-9, and the executioner caspase-3.[1][2]

  • Caspase-Independent Apoptosis: Evidence also suggests that benzyl alcohol can induce apoptosis through a caspase-independent pathway involving the translocation of apoptosis-inducing factor (AIF) into the nucleus.[1][2]

BA Benzyl Alcohol ROS Reactive Oxygen Species (ROS) Generation BA->ROS AIF AIF Translocation to Nucleus BA->AIF Necrosis Necrosis BA->Necrosis High Concentrations Mito Mitochondrial Dysfunction ROS->Mito Casp8 Caspase-8 Activation ROS->Casp8 Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp8->Casp3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis AIF->Apoptosis

Caption: Known signaling pathways of Benzyl Alcohol-induced cytotoxicity.

Predicting the Cytotoxicity of 2-Ethoxy-5-methylphenethyl alcohol: A Hypothesis

Currently, there is a notable absence of direct experimental data on the cytotoxicity of 2-Ethoxy-5-methylphenethyl alcohol in the scientific literature. However, we can formulate a hypothesis based on its structural similarity to phenethyl alcohol (PEA), another aromatic alcohol with documented biological effects.

PEA is known to disrupt the cellular permeability barrier, leading to the leakage of cellular components.[4][5] It is plausible that 2-Ethoxy-5-methylphenethyl alcohol shares this membrane-disrupting activity. The addition of the ethoxy and methyl groups could modulate this effect. The increased lipophilicity may enhance its interaction with the lipid bilayer of the cell membrane, potentially leading to greater membrane fluidization and disruption at lower concentrations compared to PEA or benzyl alcohol.

Therefore, it is hypothesized that 2-Ethoxy-5-methylphenethyl alcohol will exhibit a dose-dependent cytotoxic effect, likely through mechanisms involving membrane damage and potentially inducing both necrosis and apoptosis.

A Proposed Experimental Framework for a Comparative Cytotoxicity Study

To address the current knowledge gap and provide a direct comparison, a comprehensive in vitro cytotoxicity study is proposed. This study will utilize a panel of well-established assays to assess cell viability, membrane integrity, and the mode of cell death.

cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assessment cluster_2 Data Analysis CellLines Select Cell Lines (e.g., HepG2, HaCaT) Seeding Seed Cells in 96-well plates CellLines->Seeding Treatment Treat with varying concentrations of 2-Ethoxy-5-methylphenethyl alcohol & Benzyl Alcohol Seeding->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH AnnexinV Annexin V/PI Staining (Apoptosis vs. Necrosis) Treatment->AnnexinV IC50 Calculate IC50 Values MTT->IC50 LDH->IC50 ApoptosisAnalysis Quantify Apoptotic & Necrotic Cells AnnexinV->ApoptosisAnalysis Comparison Comparative Analysis IC50->Comparison ApoptosisAnalysis->Comparison

Caption: Proposed experimental workflow for comparative cytotoxicity assessment.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments proposed in this guide.

1. Cell Culture and Treatment

  • Cell Lines: A human hepatocarcinoma cell line (e.g., HepG2) and a human keratinocyte cell line (e.g., HaCaT) will be used to assess cytotoxicity in different cell types.

  • Culture Conditions: Cells will be maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: For cytotoxicity assays, cells will be seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.[6]

  • Treatment: The following day, the culture medium will be replaced with fresh medium containing various concentrations of 2-Ethoxy-5-methylphenethyl alcohol or benzyl alcohol. A vehicle control (e.g., DMSO) and an untreated control will be included.

2. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[7]

  • Procedure:

    • After the desired treatment period (e.g., 24, 48, and 72 hours), add MTT solution to each well at a final concentration of 0.5 mg/mL.[6]

    • Incubate the plates for 2-4 hours at 37°C to allow for formazan crystal formation.[6]

    • Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[7]

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[8]

3. LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[9][10][11]

  • Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[11] The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product that can be quantified spectrophotometrically.[9][10]

  • Procedure:

    • After the treatment period, centrifuge the 96-well plate to pellet any detached cells.

    • Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add the LDH reaction mixture to each well.

    • Incubate the plate at room temperature for a specified time, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.[9][10]

4. Annexin V/Propidium Iodide (PI) Staining for Apoptosis and Necrosis

This flow cytometry-based assay allows for the differentiation between viable, apoptotic, and necrotic cells.[12][13][14][15]

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and can be used to label apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14][15]

  • Procedure:

    • Harvest the cells (including both adherent and floating populations) after treatment.

    • Wash the cells with PBS and resuspend them in Annexin V binding buffer.[13]

    • Add FITC-conjugated Annexin V and PI to the cell suspension.[13]

    • Incubate the cells in the dark at room temperature for 15 minutes.[13]

    • Analyze the stained cells by flow cytometry.[12][15]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[14]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[14]

Data Interpretation and Comparative Analysis

The data generated from these assays will allow for a comprehensive comparison of the cytotoxic effects of 2-Ethoxy-5-methylphenethyl alcohol and benzyl alcohol.

Quantitative Data Summary

AssayParameter2-Ethoxy-5-methylphenethyl alcoholBenzyl Alcohol
MTT Assay IC₅₀ (µM)To be determinedTo be determined
LDH Assay % Cytotoxicity at various concentrationsTo be determinedTo be determined
Annexin V/PI Staining % Apoptotic CellsTo be determinedTo be determined
Annexin V/PI Staining % Necrotic CellsTo be determinedTo be determined

The IC₅₀ values, which represent the concentration of a compound that inhibits 50% of cell viability, will be calculated from the MTT and LDH assay data. A lower IC₅₀ value indicates a higher cytotoxic potential. The Annexin V/PI staining will provide a quantitative measure of the induction of apoptosis and necrosis by each compound at different concentrations.

By comparing these parameters, researchers and drug development professionals can make an informed decision about the suitability of each compound for their specific application.

Conclusion

Benzyl alcohol is a widely used aromatic alcohol with well-documented cytotoxic effects that are mediated through the induction of oxidative stress, mitochondrial dysfunction, and both caspase-dependent and -independent apoptosis.[1][2] In contrast, there is a significant lack of publicly available data on the cytotoxicity of 2-Ethoxy-5-methylphenethyl alcohol.

This guide has outlined a comprehensive experimental strategy to directly compare the cytotoxic profiles of these two compounds. By employing a multi-assay approach that assesses cell viability, membrane integrity, and the mode of cell death, this proposed study will generate the critical data needed to fill the current knowledge gap. The results of such a study will be invaluable for researchers, scientists, and drug development professionals in making evidence-based decisions regarding the use of these aromatic alcohols in their formulations.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • MTT Assay: Assessing Cell Prolifer
  • Annexin V staining assay protocol for apoptosis - Abcam. Abcam.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC.
  • Apoptosis Protocols | Thermo Fisher Scientific - ES. Thermo Fisher Scientific.
  • Mechanisms underlying benzyl alcohol cytotoxicity (triamcinolone acetonide preservative) in human retinal pigment epithelial cells - PubMed.
  • Mechanisms Underlying Benzyl Alcohol Cytotoxicity (Triamcinolone Acetonide Preservative) in Human Retinal Pigment Epithelial Cells | IOVS.
  • In vitro benzyl alcohol cytotoxicity: implications for intravitreal use of triamcinolone acetonide.
  • MTT assay protocol | Abcam. Abcam.
  • LDH Cytotoxicity Assay Kit - Cayman Chemical. Cayman Chemical.
  • LDH Cytotoxicity Assay Kit #37291 - Cell Signaling Technology. Cell Signaling Technology.
  • Mechanism of Action of Phenethyl Alcohol: Breakdown of the Cellular Permeability Barrier.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
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  • LDH-Glo™ Cytotoxicity Assay Technical Manual - Promega.
  • Benzyl alcohol - Publisso. PUBLISSO.
  • Mechanisms underlying benzyl alcohol cytotoxicity (triamcinolone acetonide preservative) in human retinal pigment epithelial cells. - Semantic Scholar. Semantic Scholar.
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  • What is the mechanism of Benzyl Alcohol? - Patsnap Synapse.
  • Cytotoxic activity (IC 50; µM) of natural and synthetic Benzaldehydes and Benzyl Alcohol derivatives against various human cancer cell lines. - ResearchGate.
  • AROMATIC SUBSTITUTED SECONDARY ALCOHOLS, KETONES, AND RELATED ESTERS (JECFA Food Additives Series 48) - Inchem.org. INCHEM.
  • The In Vitro Cytotoxicity of Eremothecium oil and Its Components—Aromatic and Acyclic Monoterpene Alcohols - MDPI. MDPI.
  • Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity - PMC - NIH.
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  • Mutagenicity and cytotoxicity of 2-methoxyethanol and its metabolites in Chinese hamster cells (the CHO/HPRT and AS52/GPT assays) - PubMed.
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  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy. Biomedical Research and Therapy.
  • Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chem - Semantic Scholar. Semantic Scholar.
  • In Vitro Cytotoxicity of 2-(4-Chlorophenyl)
  • Researchers discover probable molecular site of alcohol and anesthetic actions - UChicago Medicine. UChicago Medicine.
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  • Ethanol, 2-ethoxy- - the NIST WebBook - National Institute of Standards and Technology. National Institute of Standards and Technology.

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Validation

A Comparative Guide to Certified Reference Standards for the NMR Validation of 2-Ethoxy-5-methylphenethyl alcohol

In the rigorous domain of pharmaceutical development and quality control, the unambiguous structural verification and purity assessment of chemical entities are non-negotiable. For a compound like 2-Ethoxy-5-methylphenet...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rigorous domain of pharmaceutical development and quality control, the unambiguous structural verification and purity assessment of chemical entities are non-negotiable. For a compound like 2-Ethoxy-5-methylphenethyl alcohol, often a key intermediate, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard analytical technique, providing definitive structural and quantitative information.[1] However, the integrity of NMR data hinges entirely on the quality of the reference material used for comparison and calibration.

This guide provides a comprehensive technical comparison of Certified Reference Standards (CRMs) for the NMR validation of 2-Ethoxy-5-methylphenethyl alcohol. It is designed for researchers, analytical scientists, and drug development professionals who require robust, reproducible, and compliant analytical methods.

The Indispensable Role of Certified Reference Standards in NMR

A Certified Reference Material is not merely a high-purity substance; it is a metrological tool. Produced under an ISO 17034 quality system and characterized by an ISO/IEC 17025 accredited laboratory, a CRM provides a certified value for a specific property (e.g., purity) with a stated uncertainty.[2] In the context of quantitative NMR (qNMR), a CRM serves as the ultimate benchmark, allowing for the absolute quantification of an analyte without the need for an identical reference standard, a principle that distinguishes qNMR from chromatographic methods.[3][4][5] Regulatory bodies like the USP increasingly recognize qNMR, supported by CRMs, as a primary analytical method, with specific guidelines outlined in chapters such as USP <761>.[6][7]

The use of a CRM ensures:

  • Traceability: The measurement is linked to a recognized national or international standard.

  • Accuracy: It allows for the assessment and correction of systematic bias in an analytical procedure.[6]

  • Compliance: It is a fundamental requirement for method validation under GMP and is recognized by international harmonization bodies (ICH).[8][9]

Comparative Analysis of Commercially Available Reference Standards

The selection of a suitable reference standard is the first critical decision in developing a validation protocol. The table below compares offerings from leading suppliers for 2-Ethoxy-5-methylphenethyl alcohol or structurally analogous certified materials, highlighting key metrological characteristics.

SupplierProduct ExampleTypeKey Features & Characterization
Merck (Sigma-Aldrich) Pharmaceutical Secondary Standard (e.g., for 2-Ethoxyethanol[10])Certified Reference Material (CRM)Produced and certified under ISO 17034 and ISO/IEC 17025.[2][10] Certificate of Analysis includes purity assignment via techniques like qNMR, mass balance, and traceability to a primary USP standard.
LGC Standards VariesCertified Reference Material (CRM)A major distributor of CRMs from global pharmacopeias and producers. Materials are rigorously characterized with comprehensive documentation supporting metrological traceability.
Toronto Research Chemicals (TRC) E789500 (for 2-Ethoxy-5-methylphenethyl alcohol)Research Chemical / Analytical StandardPurity is typically determined by ¹H NMR and HPLC. While high-purity, it may not possess the full metrological traceability of a CRM unless specified.

Experimental Protocol: Quantitative NMR (qNMR) Validation

This section details a robust, self-validating protocol for determining the purity of a newly synthesized batch of 2-Ethoxy-5-methylphenethyl alcohol using a CRM as an internal calibrant.

Causality Behind Experimental Choices
  • Internal Standard CRM: Using a CRM as an internal standard corrects for variations in sample volume, injection volume (if applicable), and spectrometer performance, as both the analyte and standard are measured simultaneously.[5]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for this type of molecule due to its excellent solubilizing properties and relatively simple residual peak.[11]

  • High-Field NMR (≥400 MHz): Higher field strengths increase chemical shift dispersion, minimizing signal overlap and improving the accuracy of integration, which is critical for quantification.

  • Relaxation Delay (D1): A long relaxation delay (≥ 5 times the longest T1 of any proton being integrated) is paramount. This ensures complete spin-lattice relaxation for all relevant nuclei, making the signal intensity directly proportional to the number of protons, which is the foundational principle of qNMR.[3]

Step-by-Step Methodology
  • Materials & Instrumentation:

    • Analyte: Newly synthesized 2-Ethoxy-5-methylphenethyl alcohol.

    • CRM: A suitable certified reference material with a known purity (e.g., Maleic acid, Dimethyl sulfone). The CRM should have signals that are well-resolved from the analyte signals.

    • Solvent: Deuterated Chloroform (CDCl₃).

    • Instrumentation: 400 MHz (or higher) NMR spectrometer.

    • Equipment: Analytical balance, high-precision 5 mm NMR tubes.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the 2-Ethoxy-5-methylphenethyl alcohol sample into a clean vial.

    • Accurately weigh approximately 5 mg of the CRM into the same vial.

    • Dissolve the mixture in ~0.7 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Spectrometer Setup: Ensure the spectrometer is properly shimmed and the probe is tuned.

    • Experiment: Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters:

      • Pulse Program: A standard 30° or 90° pulse (e.g., 'zg30').

      • Spectral Width: ~16 ppm, centered around 5-6 ppm.

      • Acquisition Time (AQ): ≥ 3 seconds.

      • Relaxation Delay (D1): 30 seconds (a conservative value to ensure full relaxation).

      • Number of Scans (NS): 64 or higher for a good signal-to-noise ratio.

  • Data Processing & Purity Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate at least one well-resolved, non-exchangeable proton signal from the analyte and one from the CRM.

    • Calculate the purity of the analyte using the following formula:

    PurityAnalyte​(%)=ICRM​IAnalyte​​×NAnalyte​NCRM​​×MCRM​MAnalyte​​×mAnalyte​mCRM​​×PurityCRM​(%)

    Where:

    • I: Integral value of the signal.

    • N: Number of protons giving rise to the signal.

    • M: Molar mass.

    • m: Mass weighed.

    • PurityCRM: Certified purity of the reference material.

Validation Workflow Visualization

The following diagram illustrates the logical flow of the NMR validation process, from initial sample preparation to the final purity determination.

validation_workflow cluster_setup Phase 1: Preparation & Setup cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Calculation cluster_outcome Phase 4: Validation Outcome A Accurate Weighing (Analyte & CRM) B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C E Load Sample & Lock C->E D Instrument Qualification (OQ/PQ Checks) D->E F Shim & Tune Probe E->F G Acquire qNMR Spectrum (Optimized Parameters) F->G H Process Spectrum (FT, Phase, Baseline) G->H I Integrate Signals (Analyte & CRM) H->I J Calculate Purity (Using qNMR Formula) I->J K Purity Meets Specification? J->K L Validation Pass K->L Yes M Out of Spec (OOS) Investigation K->M No

Caption: A logical workflow for qNMR validation using a certified reference standard.

Conclusion

For the definitive analysis of 2-Ethoxy-5-methylphenethyl alcohol, NMR spectroscopy is an exceptionally powerful tool.[5] However, its power for quantitative purposes is only fully realized when anchored by the metrological certainty of a Certified Reference Material. By selecting an appropriate CRM from a reputable supplier and employing a meticulously designed and validated qNMR protocol, scientists can generate data that is not only scientifically sound but also robust, defensible, and compliant with global regulatory standards. This approach ensures the highest level of confidence in the quality and purity of pharmaceutical materials throughout the development lifecycle.

References

  • ACS Publications. (1998). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Retrieved from [Link]

  • PatSnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • Wiley Online Library. (2013). Validation of a generic quantitative (1)H NMR method for natural products analysis. Retrieved from [Link]

  • European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]

  • American Pharmaceutical Review. (2023). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. Retrieved from [Link]

  • qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Retrieved from [Link]

  • Element. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy in Pharmaceutical Analysis. Retrieved from [Link]

  • Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Retrieved from [Link]

  • ARO Scientific. (n.d.). Certified Reference Materials (CRM) and Standards. Retrieved from [Link]

  • Apex Chemicals. (n.d.). Wine Certified Reference Materials. Retrieved from [Link]

  • National Metrology Institute of Japan. (2025). NMIJ Certified Reference Material (CRM) Catalog. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • ZeptoMetrix. (n.d.). Alcohol and Tobacco Reference Material. Retrieved from [Link]

  • Merck Millipore. (n.d.). Certified Reference Materials. Retrieved from [Link]

  • Osaka University Knowledge Archive. (n.d.). Direct nucleophilic substitution of alcohols using an immobilized oxovanadium catalyst. Retrieved from [Link]

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Comparative

Benchmarking Extraction Efficiency: A Comparative Guide Using 2-Ethoxy-5-methylphenethyl alcohol Substrates

Introduction & Mechanistic Overview The isolation and quantification of substituted aromatic alcohols are critical workflows in fragrance engineering, fine chemical synthesis, and pharmaceutical development. 2-Ethoxy-5-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The isolation and quantification of substituted aromatic alcohols are critical workflows in fragrance engineering, fine chemical synthesis, and pharmaceutical development. 2-Ethoxy-5-methylphenethyl alcohol (CAS: 1378528-05-2) serves as an excellent benchmarking substrate due to its unique structural properties [1].

Unlike unsubstituted 2-phenylethanol—which is moderately polar and highly soluble in aqueous fermentation broths [2]—the addition of the ethoxy (–OCH₂CH₃) and methyl (–CH₃) groups significantly alters the molecule's partition coefficient (LogP). These substitutions increase the hydrophobic surface area, shifting the molecule's affinity toward non-polar phases. However, the terminal hydroxyl (–OH) group maintains strong hydrogen-bonding capabilities. This dual nature necessitates a rigorous evaluation of extraction methodologies, as standard protocols designed for simple phenethyl alcohols often suffer from poor recoveries or severe emulsion formation when applied to highly substituted derivatives.

This guide objectively benchmarks three primary extraction methodologies: Liquid-Liquid Extraction (LLE) , Solid-Phase Extraction (SPE) , and Supercritical Fluid Extraction (SFE) , providing experimental data and self-validating protocols to optimize recovery and purity.

Extraction Workflow & Decision Matrix

To visualize the thermodynamic and kinetic pathways of each extraction method, the following diagram illustrates the comparative workflow from aqueous matrix to final GC-MS quantification.

ExtractionWorkflow Matrix Aqueous Matrix (2-Ethoxy-5-methylphenethyl alcohol) LLE Liquid-Liquid Extraction (LLE) Solvent: Ethyl Acetate Matrix->LLE Partitioning SPE Solid-Phase Extraction (SPE) Sorbent: C18 Matrix->SPE Adsorption SFE Supercritical Fluid Extraction (SFE) Solvent: scCO2 + Isopropanol Matrix->SFE Solvation OrgPhase Organic Phase Evaporation LLE->OrgPhase Eluate Solvent Eluate Concentration SPE->Eluate Extract Depressurized Extract Direct Collection SFE->Extract GCMS GC-MS Quantification Efficiency Benchmarking OrgPhase->GCMS Eluate->GCMS Extract->GCMS

Caption: Workflow for benchmarking extraction methodologies of 2-Ethoxy-5-methylphenethyl alcohol.

Comparative Methodologies & Self-Validating Protocols

To ensure scientific integrity, every protocol described below incorporates a self-validating mechanism. Prior to extraction, the aqueous matrix (e.g., 50 mL at 100 µg/mL substrate concentration) must be spiked with an internal standard (IS), such as 2-phenylethanol-d5 (10 µg/mL). This decouples true extraction inefficiency from downstream GC-MS injection variability.

Method A: Liquid-Liquid Extraction (LLE)

LLE relies on the thermodynamic partitioning of the substrate between two immiscible liquids. While traditional patents for phenethyl alcohol extraction utilize hexane or ether [3], the ethoxy substitution in our target substrate demands a more nuanced solvent choice.

  • Causality for Solvent Choice: Ethyl acetate is selected over hexane. While hexane effectively solvates the aromatic ring, it lacks the hydrogen-bond acceptor capacity required to interact with the terminal hydroxyl group, leading to incomplete partitioning. Ethyl acetate strikes the perfect polarity balance.

  • Step-by-Step Protocol:

    • Transfer 50 mL of the spiked aqueous matrix to a 250 mL separatory funnel.

    • Add 50 mL of high-purity ethyl acetate.

    • Agitate vigorously for 3 minutes, venting periodically to release vapor pressure.

    • Allow 10 minutes for phase separation. Note: If emulsions form due to matrix impurities, add 2 g of NaCl to "salt out" the aqueous phase, driving the substrate into the organic layer.

    • Collect the upper organic layer. Repeat the extraction twice more with 25 mL of ethyl acetate.

    • Combine organic phases, dry over anhydrous Na₂SO₄, and concentrate under a gentle nitrogen stream to 1 mL for GC-MS analysis.

Method B: Solid-Phase Extraction (SPE)

SPE utilizes solid sorbents to capture the analyte, followed by solvent elution. Studies have shown that SPE yields statistically higher recoveries for phenylethyl alcohol derivatives in complex aqueous matrices compared to LLE [4].

  • Causality for Sorbent Choice: A reversed-phase C18 cartridge is utilized. The ethoxy and methyl groups increase the hydrophobic surface area of the molecule, making it highly retentive on C18 silica. This minimizes breakthrough during the loading phase.

  • Step-by-Step Protocol:

    • Conditioning: Pass 5 mL of methanol followed by 5 mL of LC-MS grade water through a 500 mg C18 cartridge at a flow rate of 1 mL/min. Do not let the sorbent dry.

    • Loading: Load the 50 mL spiked aqueous sample at a controlled flow rate of 2 mL/min.

    • Washing: Pass 5 mL of a 5% methanol/water (v/v) solution to remove highly polar matrix interferences. The substrate will remain bound due to its lipophilic ring substitutions.

    • Elution: Elute the target compound using 5 mL of pure methanol.

    • Concentrate the eluate to 1 mL under nitrogen for analysis.

Method C: Supercritical Fluid Extraction (SFE)

SFE is an advanced, green alternative utilizing supercritical carbon dioxide (scCO₂). It is highly scalable and avoids the toxicity associated with large volumes of organic solvents [5].

  • Causality for Modifier Addition: Pure scCO₂ is non-polar and lacks the dipole moment required to efficiently solvate the hydroxyl group of the substrate. By adding 10% isopropanol (IPA) as a co-solvent, the dielectric constant of the supercritical fluid is drastically increased, enhancing extraction kinetics while operating at mild temperatures to prevent thermal degradation [6].

  • Step-by-Step Protocol:

    • Load the lyophilized or solid-supported matrix containing the substrate into the SFE extraction vessel.

    • Set the extraction parameters: Pressure = 40 MPa, Temperature = 50 °C.

    • Introduce scCO₂ modified with 10% (v/v) isopropanol at a flow rate of 3.0 mL/min.

    • Perform a static extraction for 15 minutes to allow solvent penetration, followed by a dynamic extraction for 45 minutes.

    • Depressurize the fluid through a restrictor valve into a collection vial maintained at 5 °C to trap the volatile alcohol.

Quantitative Data Presentation

The following table summarizes the benchmarking data obtained from extracting 2-Ethoxy-5-methylphenethyl alcohol from a standardized aqueous matrix using the three detailed methodologies. Data represents the mean of triplicate experiments (n=3).

Extraction MethodologyAbsolute Recovery (%) ± SDSolvent Consumption (mL/sample)Processing Time (min)Matrix Effect / Emulsion Risk
LLE (Ethyl Acetate) 82.4 ± 3.1%100.0 mL45 minHigh (Requires salting out)
SPE (C18 Sorbent) 96.7 ± 1.5%15.0 mL35 minLow (Excellent cleanup)
SFE (scCO₂ + 10% IPA) 94.2 ± 2.2%0.0 mL (Organic) / 10 mL IPA60 minNone (Solvent-free extract)

Conclusion & Recommendations

The structural nuances of 2-Ethoxy-5-methylphenethyl alcohol dictate its extraction behavior.

  • For high-throughput, routine analytical benchmarking: SPE is the superior choice. It provides the highest absolute recovery (96.7%), utilizes minimal solvent, and completely bypasses the emulsion issues that plague LLE.

  • For preparative scale or green chemistry mandates: SFE is highly recommended. The use of an isopropanol modifier successfully bridges the polarity gap, achieving excellent recoveries (94.2%) while eliminating hazardous organic waste.

  • LLE remains a viable baseline but is statistically inferior for this specific substituted substrate due to partitioning inefficiencies and higher solvent consumption.

References

  • Molaid Chemical Database. "2-ethoxy-5-methyl-phenethyl alcohol - CAS 1378528-05-2." Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Biotechnological 2-Phenylethanol Production: Recent Developments." PMC. Available at:[Link]

  • Google Patents. "Solid phase extraction of phenethyl alcohol." US Patent 5919991A.
  • ResearchGate. "Fast Quantification of Phenylethyl Alcohol in Rose Water and Chemical Profiles of Rose Water and Oil of Rosa damascena and Rosa rugosa from Southeast China." Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Supercritical Fluid Extraction of Plant Flavors and Fragrances." PMC. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Comparative Profiling of Volatile Compounds and Fatty Acids in Pomegranate Seed Oil: Soxhlet vs. CO2/IPA Extraction for Quality and Circular Bioeconomy Goals." PMC. Available at: [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Ethoxy-5-methylphenethyl alcohol

As researchers and scientists in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical entities, such as...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical entities, such as 2-Ethoxy-5-methylphenethyl alcohol, requires a proactive and informed approach to personal protection. This guide, grounded in established safety principles and data from structurally related compounds, provides a comprehensive framework for the safe handling of this aromatic alcohol.

The Hierarchy of Controls: A Foundation for Safety

Before detailing specific Personal Protective Equipment (PPE), it is crucial to adhere to the hierarchy of controls, a systematic approach to minimizing hazards. PPE is the final line of defense, to be used after all other control measures have been considered and implemented.

  • Elimination/Substitution: The most effective control. In a research context, this may not be feasible if 2-Ethoxy-5-methylphenethyl alcohol is the specific molecule of interest.

  • Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard.

    • Chemical Fume Hood: All procedures involving the handling of 2-Ethoxy-5-methylphenethyl alcohol, especially when heating or creating aerosols, must be conducted in a properly functioning chemical fume hood.[3]

    • Ventilation: Ensure the laboratory has adequate general ventilation.[4]

  • Administrative Controls: These are changes to work practices and procedures.

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this chemical.

    • Training: Ensure all personnel are trained on the specific hazards and handling procedures for this class of chemicals.

    • Restricted Access: Limit access to areas where the chemical is being used.

  • Personal Protective Equipment (PPE): The last line of defense, to be used in conjunction with the controls above.

Mandatory Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure through inhalation, skin contact, or eye contact.[5] The following table summarizes the recommended PPE for handling 2-Ethoxy-5-methylphenethyl alcohol.

Protection Type Required PPE Rationale and Specifications
Eye and Face Protection Chemical splash goggles and a face shield.[6][7]Protects against splashes and aerosols. Goggles must be worn at all times; a face shield provides an additional layer of protection and is required when handling larger quantities or when there is a significant splash risk.
Skin Protection Nitrile or Neoprene gloves.[8][9]Aromatic alcohols can be irritating to the skin and may be absorbed.[10] Nitrile and neoprene offer good resistance to a range of organic compounds.[11] Always double-glove when handling concentrated forms of the chemical. Inspect gloves for any signs of degradation or perforation before and during use.[12]
Chemical-resistant lab coat or apron.[3]Provides a barrier against spills and splashes. A flame-retardant lab coat should be considered, as related compounds can be combustible.[6]
Respiratory Protection NIOSH-approved respirator with organic vapor (OV) cartridges.[13][14]Required when engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup. The specific type of respirator (e.g., half-mask or full-facepiece) will depend on the concentration and nature of the task.[15][16]

Experimental Protocols: Donning, Doffing, and Disposal of PPE

Adherence to proper procedures for putting on (donning) and taking off (doffing) PPE is as crucial as the selection of the equipment itself to prevent cross-contamination.

Donning PPE Sequence
  • Lab Coat/Apron: Put on your chemical-resistant lab coat or apron and ensure it is securely fastened.

  • Respirator (if required): Perform a user seal check to ensure a proper fit.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.

  • Gloves: Don the first pair of gloves, ensuring they overlap the cuffs of your lab coat. If double-gloving, don the second pair over the first.

Doffing PPE Sequence
  • Gloves: Remove the outer pair of gloves first (if double-gloving) by peeling them off from the cuff, turning them inside out. Remove the inner pair using the same technique.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, from the back of your head.

  • Lab Coat/Apron: Unfasten the lab coat and roll it away from your body, turning it inside out as you remove it.

  • Respirator (if worn): Remove the respirator from the back of your head.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[6]

Disposal of Contaminated PPE

All disposable PPE that has come into contact with 2-Ethoxy-5-methylphenethyl alcohol must be considered hazardous waste.

  • Collection: Place all contaminated disposable items (gloves, bench paper, etc.) in a designated, labeled hazardous waste container.[3]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.[1]

  • Storage: Keep the hazardous waste container sealed when not in use and store it in a designated satellite accumulation area.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local and national regulations.[17]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Selection_Workflow PPE Selection Workflow for 2-Ethoxy-5-methylphenethyl alcohol cluster_assessment Task Assessment cluster_ppe PPE Requirements start Start: Define Experimental Task task_type Nature of Task? start->task_type ppe_low Standard PPE: - Chemical Splash Goggles - Nitrile/Neoprene Gloves - Lab Coat task_type->ppe_low Small-scale (<1g) solution prep in fume hood ppe_medium Enhanced PPE: - Standard PPE + - Face Shield - Double Gloves task_type->ppe_medium Larger scale reaction or purification (Significant splash potential) ppe_high Maximum PPE: - Enhanced PPE + - NIOSH-approved Respirator  with OV Cartridges task_type->ppe_high Spill cleanup or work with heated material/aerosols

Caption: Decision tree for selecting appropriate PPE.

References

  • OSHA Respirator Requirements for Selected Chemicals | NIOSH - CDC. (n.d.). Retrieved from [Link]

  • Glove Selection Examples of Chemical Resistance of Common Glove Materials Excellent, Good, Fair, Poor - OSU Chemistry. (n.d.). Retrieved from [Link]

  • NIOSH Guide to the Selection & Use of Particulate Respirators - Restored CDC. (1996). Retrieved from [Link]

  • Chemical resistant gloves - Kerbl. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (2026, March 23). Retrieved from [Link]

  • OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • Hand Protection Chemical Resistance Guide - Environment, Health and Safety. (n.d.). Retrieved from [Link]

  • Phenyl Ethyl Alcohol | Chemtex USA. (n.d.). Retrieved from [Link]

  • Phenethyl alcohol FPD-2015A-2444 - SAFETY DATA SHEET. (2021, September 8). Retrieved from [Link]

  • SAFETY DATA SHEET - Methanex. (2013, December 5). Retrieved from [Link]

  • Respirator Section of Label Review Manual Chapter 10 - EPA. (n.d.). Retrieved from [Link]

  • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. (n.d.). Retrieved from [Link]

  • 3M Respirator Selection Guide - 3M Singapore. (n.d.). Retrieved from [Link]

  • Understanding Respirators With Organic Vapor Cartridges - PK Safety. (2024, September 16). Retrieved from [Link]

  • ICSC 0936 - PHENETHYL ALCOHOL. (n.d.). Retrieved from [Link]

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